molecular formula C16H32O2 B15599527 Isopalmitic acid CAS No. 32844-67-0

Isopalmitic acid

Katalognummer: B15599527
CAS-Nummer: 32844-67-0
Molekulargewicht: 256.42 g/mol
InChI-Schlüssel: ZONJATNKKGGVSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

14-methylpentadecanoic acid is a methyl-branched fatty acid that is pentadecanoic acid substituted by a methyl group at position 14. It is a biomarker for rheumatoid arthritis. It has a role as a biomarker and a mammalian metabolite. It is a branched-chain saturated fatty acid, a methyl-branched fatty acid, a long-chain fatty acid and a fatty acid 16:0. It is functionally related to a pentadecanoic acid. It is a conjugate acid of a 14-methylpentadecanoate.
14-Methylpentadecanoic acid has been reported in Chondrosia reniformis, Medicago sativa, and other organisms with data available.

Eigenschaften

IUPAC Name

14-methylpentadecanoic acid
Source PubChem
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InChI

InChI=1S/C16H32O2/c1-15(2)13-11-9-7-5-3-4-6-8-10-12-14-16(17)18/h15H,3-14H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZONJATNKKGGVSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9067726
Record name Isohexadecanoic acid
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Molecular Weight

256.42 g/mol
Source PubChem
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Physical Description

Other Solid, Solid
Record name Isohexadecanoic acid
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Record name Isopalmitic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4669-02-7, 32844-67-0
Record name Iso-C16:0
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Record name 14-Methylpentadecanoic acid
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Record name 14-METHYLPENTADECANOIC ACID
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Record name Isopalmitic acid
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Melting Point

61.8 - 62.4 °C
Record name Isopalmitic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of Isopalmitic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopalmitic acid, a branched-chain fatty acid (BCFA), plays a crucial role in the composition of cell membranes, particularly in certain bacteria, influencing membrane fluidity and environmental adaptation. Unlike its straight-chain counterpart, palmitic acid, the biosynthesis of this compound utilizes a distinct primer molecule derived from the catabolism of the amino acid valine. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps, precursor molecules, and regulatory aspects. Furthermore, it presents quantitative data where available, outlines detailed experimental protocols for studying this pathway, and includes visual diagrams to facilitate a deeper understanding of the core concepts. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, microbiology, and drug development who are interested in the metabolism of branched-chain fatty acids.

Introduction to this compound

This compound, systematically named 14-methylpentadecanoic acid, is a saturated fatty acid with a methyl branch at the iso-position (the second-to-last carbon from the methyl end). It is a prominent component of the cellular lipids in various bacteria, particularly in Gram-positive species like Bacillus subtilis. The presence of this compound and other BCFAs in cellular membranes is critical for maintaining appropriate membrane fluidity, especially in response to changes in temperature and chemical environment. The unique structural properties of BCFAs make their biosynthetic pathways a subject of significant interest for understanding bacterial physiology and for potential applications in industrial microbiology and as targets for novel antimicrobial agents.

The this compound Biosynthesis Pathway

The biosynthesis of this compound diverges from the canonical straight-chain fatty acid synthesis pathway at the initial priming step. While straight-chain fatty acids are initiated with an acetyl-CoA primer, this compound synthesis begins with a branched-chain starter unit, isobutyryl-CoA. The subsequent elongation of this primer occurs through the iterative addition of two-carbon units derived from malonyl-CoA, a process catalyzed by the fatty acid synthase (FAS) complex.

The overall pathway can be divided into two main stages:

  • Initiation: Formation of the Isobutyryl-CoA Primer

  • Elongation: Fatty Acid Synthase (FAS) Catalyzed Chain Extension

Initiation Stage: From Valine to Isobutyryl-CoA

The isobutyryl-CoA starter unit for this compound synthesis is derived from the branched-chain amino acid, L-valine, through a two-step enzymatic process:

  • Transamination: L-valine is converted to α-ketoisovalerate by a branched-chain amino acid aminotransferase (BCAT) . This reaction involves the transfer of the amino group from valine to an α-keto acid acceptor, typically α-ketoglutarate, yielding glutamate.

  • Oxidative Decarboxylation: α-ketoisovalerate is then converted to isobutyryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex . This multi-enzyme complex catalyzes the decarboxylation of the α-keto acid and the subsequent acylation of coenzyme A. This is a critical regulatory step in the pathway.

Elongation Stage: The Fatty Acid Synthase (FAS) Cycle

Once isobutyryl-CoA is formed, it enters the fatty acid synthesis cycle, where it is elongated by the fatty acid synthase (FAS) complex. In bacteria, this is typically a Type II FAS system, where the individual enzymes of the pathway are expressed as separate proteins. The elongation process involves a repeating four-step cycle:

  • Condensation: The isobutyryl group is transferred from CoA to an acyl carrier protein (ACP) and then condenses with a malonyl-ACP, releasing CO2. This reaction is catalyzed by β-ketoacyl-ACP synthase (KAS) .

  • Reduction: The resulting β-ketoacyl-ACP is reduced to a β-hydroxyacyl-ACP by β-ketoacyl-ACP reductase (KAR) , using NADPH as the reducing agent.

  • Dehydration: The β-hydroxyacyl-ACP is dehydrated to form an enoyl-ACP by β-hydroxyacyl-ACP dehydratase (DH) .

  • Reduction: The enoyl-ACP is further reduced to a saturated acyl-ACP by enoyl-ACP reductase (ENR) , again using NADPH.

This four-step cycle is repeated six more times, with each cycle adding a two-carbon unit from malonyl-CoA. After seven cycles of elongation, the resulting 16-carbon acyl-ACP, 14-methylpentadecanoyl-ACP, is hydrolyzed by a thioesterase (TE) to release free this compound.

Quantitative Data

Quantitative data on the biosynthesis of this compound is not as extensively available as for straight-chain fatty acids. However, some relevant information regarding enzyme kinetics and precursor concentrations has been reported, primarily from studies on Bacillus subtilis.

ParameterOrganism/EnzymeValueReference
Enzyme Kinetics
Km for α-ketoisovalerate (BCKDH)Bacillus subtilis~0.05 mM[1]
Vmax of BCKDHBacillus subtilisVaries with purification[2]
Precursor Concentration
Intracellular Isobutyryl-CoABacillus subtilisDependent on growth conditions[3]
Product Yield
This compound ContentBacillus subtilisUp to 35% of total fatty acids[4]

Experimental Protocols

Studying the this compound biosynthesis pathway often involves a combination of techniques, including stable isotope tracing, gas chromatography-mass spectrometry (GC-MS) for fatty acid analysis, and enzyme assays. Below are detailed methodologies for key experiments.

Stable Isotope Tracing of this compound Biosynthesis using ¹³C-Valine

This protocol allows for the direct tracing of the carbon from valine into the this compound backbone.

Materials:

  • Bacillus subtilis culture

  • Minimal medium for bacterial growth

  • ¹³C-labeled L-valine (U-¹³C₅, 99%)

  • Unlabeled L-valine

  • Solvents for lipid extraction (chloroform, methanol)

  • Reagents for fatty acid derivatization (e.g., BF₃-methanol or BSTFA)

  • Internal standard (e.g., heptadecanoic acid)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Culture Preparation: Grow Bacillus subtilis in a minimal medium containing a defined concentration of L-valine. Prepare parallel cultures, one with unlabeled L-valine and another with ¹³C-labeled L-valine.

  • Cell Harvesting: Harvest bacterial cells in the mid-exponential growth phase by centrifugation.

  • Lipid Extraction: Extract total lipids from the cell pellet using a modified Bligh-Dyer method (chloroform:methanol (B129727):water, 1:2:0.8 v/v/v).

  • Saponification and Derivatization: Saponify the lipid extract to release free fatty acids. Convert the fatty acids to their more volatile fatty acid methyl esters (FAMEs) using a derivatizing agent like 14% BF₃ in methanol or by silylation with BSTFA.[5]

  • GC-MS Analysis: Analyze the FAMEs by GC-MS. The mass spectrometer will detect the mass shift in this compound and its fragments due to the incorporation of ¹³C atoms from the labeled valine.

  • Data Analysis: Quantify the enrichment of ¹³C in this compound to determine the contribution of valine to its de novo synthesis.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details the steps for the quantitative analysis of this compound in a biological sample.

Materials:

  • Biological sample (e.g., bacterial cell pellet)

  • Internal standard (e.g., 17:0 or a deuterated version of a fatty acid not present in the sample)

  • Reagents for lipid extraction and derivatization as described in Protocol 4.1.

  • GC-MS system with a suitable capillary column (e.g., a polar column like a DB-23 or a non-polar column like a DB-5ms).

Procedure:

  • Sample Preparation: Homogenize the biological sample and add a known amount of the internal standard.

  • Lipid Extraction and Derivatization: Perform lipid extraction and derivatization to FAMEs as described in Protocol 4.1.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS. The gas chromatograph will separate the different FAMEs based on their boiling points and polarity. The mass spectrometer will identify and quantify the FAMEs based on their mass spectra and fragmentation patterns.

  • Quantification: Create a standard curve using a pure standard of this compound of known concentrations. Use the peak area ratio of the this compound FAME to the internal standard to determine the concentration of this compound in the original sample.

Visualizations

Signaling Pathway Diagram

Isopalmitic_Acid_Biosynthesis cluster_initiation Initiation Stage cluster_elongation Elongation Stage (FAS) L-Valine L-Valine alpha-Ketoisovalerate alpha-Ketoisovalerate L-Valine->alpha-Ketoisovalerate BCAT Isobutyryl-CoA Isobutyryl-CoA alpha-Ketoisovalerate->Isobutyryl-CoA BCKDH Acyl-ACP Acyl-ACP Isobutyryl-CoA->Acyl-ACP KAS This compound This compound Malonyl-CoA Malonyl-CoA Malonyl-CoA->Acyl-ACP repeated 6x Acyl-ACP->this compound Thioesterase

Caption: Biosynthesis pathway of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Bacterial_Culture Bacterial Culture (+/- 13C-Valine) Cell_Harvesting Cell Harvesting (Centrifugation) Bacterial_Culture->Cell_Harvesting Lipid_Extraction Lipid Extraction (Bligh-Dyer) Cell_Harvesting->Lipid_Extraction Derivatization Derivatization to FAMEs (e.g., BF3-Methanol) Lipid_Extraction->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Data_Analysis Data Analysis (Quantification & Isotope Enrichment) GC_MS_Analysis->Data_Analysis

Caption: Experimental workflow for analyzing this compound.

Conclusion

The biosynthesis of this compound is a fascinating example of the metabolic diversity found in bacteria. Understanding this pathway is not only fundamental to our knowledge of bacterial physiology but also opens avenues for the development of novel antimicrobial strategies and for the biotechnological production of specialized fatty acids. The methodologies outlined in this guide provide a solid foundation for researchers to further investigate the intricacies of branched-chain fatty acid metabolism. As our analytical capabilities continue to advance, we can expect to gain even deeper insights into the regulation and function of these important biomolecules.

References

The Pivotal Role of Palmitic Acid in Cellular Signaling: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitic acid (PA), a 16-carbon saturated fatty acid, has long been recognized for its fundamental roles in energy metabolism and membrane structure. However, a growing body of evidence has solidified its position as a critical signaling molecule, orchestrating a complex network of intracellular pathways that govern cellular function and fate. Dysregulation of palmitic acid-mediated signaling is increasingly implicated in a range of pathologies, including metabolic syndrome, cardiovascular disease, cancer, and neurodegenerative disorders. This in-depth technical guide provides a comprehensive overview of the multifaceted functions of palmitic acid in cell signaling. It details the molecular mechanisms through which palmitic acid exerts its effects, summarizes key quantitative data, provides detailed experimental protocols for its study, and visually represents the intricate signaling pathways involved. This guide is intended to serve as a valuable resource for researchers and drug development professionals seeking to understand and target palmitic acid-mediated signaling in health and disease. In contrast, the role of its branched-chain isomer, isopalmitic acid, in cell signaling is less understood and presents an open avenue for future investigation.

Introduction: Palmitic Acid as a Signaling Molecule

Palmitic acid is the most common saturated fatty acid in the human body, obtained from both dietary sources and endogenous synthesis.[1][2] Beyond its classical roles, palmitic acid functions as a signaling molecule through two primary mechanisms:

  • Post-Translational Modification (Protein Palmitoylation): The reversible attachment of palmitate to cysteine residues of proteins, known as S-palmitoylation, is a key regulatory mechanism. This modification alters protein hydrophobicity, influencing their subcellular localization, stability, and interaction with other proteins.[3][4]

  • Modulation of Signaling Pathways: Palmitic acid and its metabolites can directly or indirectly activate or inhibit various signaling cascades, including those mediated by Toll-like receptors (TLRs), the phosphoinositide 3-kinase (PI3K)/Akt pathway, and nuclear factor-kappa B (NF-κB).[2][5]

This guide will delve into these mechanisms, providing the necessary technical details for their investigation.

This compound: An Uncharted Territory in Cell Signaling

This compound, or 14-methylpentadecanoic acid, is a branched-chain isomer of palmitic acid. While it is recognized as a biomarker for certain conditions like rheumatoid arthritis and is commercially available as a research chemical, its specific functions in cell signaling remain largely unexplored. Unlike the extensive research on palmitic acid, there is a notable lack of studies detailing the direct involvement of this compound in modulating signaling pathways or its role in protein modification. This knowledge gap highlights a potential area for future research to uncover potentially unique biological activities of branched-chain fatty acids in cellular communication.

Core Signaling Pathways Modulated by Palmitic Acid

Palmitic acid has been demonstrated to influence a multitude of signaling pathways critical for cellular homeostasis and disease progression.

Toll-like Receptor 4 (TLR4) Signaling

Palmitic acid is a known ligand for TLR4, a key pattern recognition receptor of the innate immune system.[5][6] Activation of TLR4 by palmitic acid triggers a pro-inflammatory cascade.

TLR4_Signaling PA Palmitic Acid TLR4 TLR4 PA->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_complex p50/p65-IκBα IKK->NFkB_complex Phosphorylates IκBα NFkB_active p50/p65 NFkB_complex->NFkB_active IκBα degradation nucleus Nucleus NFkB_active->nucleus Translocation inflammatory_genes Inflammatory Gene Expression (e.g., IL-6, TNF-α) nucleus->inflammatory_genes Transcription

Figure 1: Palmitic Acid-Induced TLR4/NF-κB Signaling Pathway.
PI3K/Akt Signaling Pathway

Palmitic acid has been shown to modulate the PI3K/Akt pathway, a critical regulator of cell growth, survival, and metabolism. The effects of palmitic acid on this pathway can be cell-type specific, with some studies reporting inhibition and others reporting activation.[7][8][9]

PI3K_Akt_Signaling PA Palmitic Acid Receptor Receptor (e.g., Insulin Receptor) PA->Receptor Modulates PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth

Figure 2: Modulation of the PI3K/Akt Signaling Pathway by Palmitic Acid.

Quantitative Data on Palmitic Acid Signaling

The following tables summarize quantitative data from various studies on the effects of palmitic acid on cellular signaling.

Table 1: Palmitic Acid Concentrations and Effects on Cell Signaling

Cell TypeConcentrationDurationEffectReference
3T3-L1 Adipocytes50-500 µM24 hInduced NF-κB-driven luciferase activity and IL-6 expression.[2][10]
Human Endothelial Cells (HMEC)100 µM3 h> 4-fold increase in IL-6 expression and 2-fold increase in superoxide (B77818) production.[11]
Rat Macrophages (NR8383)100 µM24 hIncreased guanylin (B122020) and GC-C mRNA expression.[12]
Human Astrocytes2 mM24 hAltered expression of 739 genes (366 upregulated, 373 downregulated).[13]
HEK293 Cells0.25 mM8 h~3-fold increase in RGS2 expression and ~0.7-fold decrease in SERCA2 expression.[14]
Bovine Endometrial Cells0.1-0.8 mM6-48 hInduced inflammatory responses via oxidative stress-mediated NF-κB signaling.[15]

Table 2: Quantitative Effects of Palmitic Acid on Protein Expression and Activity

TargetCell TypePalmitate ConcentrationChangeReference
TLR4 mRNAHuman Neuroblastoma (SHSY-5Y)Not specifiedIncreased[16]
TLR4 ProteinHuman Neuroblastoma (SHSY-5Y)Not specifiedIncreased[16]
Phospho-IκBαHuman Endothelial Cells (HMEC)100 µMIncreased[11]
IL-6 mRNA3T3-L1 Adipocytes500 µMIncreased[10]
TNF-α mRNA3T3-L1 Adipocytes500 µMIncreased[10]
CD36 ProteinPorcine Mammary Epithelial Cells100-600 µMUpregulated[17]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of palmitic acid in cell signaling.

Acyl-Biotin Exchange (ABE) Assay for Protein Palmitoylation

This protocol is used to detect and quantify protein S-palmitoylation.[1][18][19]

ABE_Workflow Lysate Cell Lysate Block 1. Block free thiols (NEM) Lysate->Block Cleave 2. Cleave thioester bonds (Hydroxylamine) Block->Cleave Label 3. Label new thiols (Biotin-BMCC) Cleave->Label Purify 4. Affinity purify (Streptavidin beads) Label->Purify Detect 5. Detect by Western Blot Purify->Detect

Figure 3: Workflow for the Acyl-Biotin Exchange (ABE) Assay.

Materials:

  • Lysis Buffer (50 mM HEPES, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS, pH 7.4)

  • Protease and Phosphatase Inhibitor Cocktails

  • N-ethylmaleimide (NEM)

  • Hydroxylamine (HAM)

  • Biotin-BMCC

  • Streptavidin-agarose beads

  • SDS-PAGE reagents and Western blot apparatus

Procedure:

  • Cell Lysis: Lyse cells in Lysis Buffer containing protease and phosphatase inhibitors.

  • Blocking of Free Thiols: Add NEM to the lysate to a final concentration of 50 mM and incubate for 1 hour at 4°C with rotation to block free cysteine residues.

  • Protein Precipitation: Precipitate proteins using chloroform/methanol to remove excess NEM.

  • Thioester Cleavage: Resuspend the protein pellet in a buffer containing 1 M HAM (pH 7.0) to cleave the palmitate-cysteine thioester bond. As a negative control, treat a separate aliquot with a buffer containing 1 M Tris (pH 7.0). Incubate for 1 hour at room temperature.

  • Biotinylation: Precipitate the proteins again and resuspend in a buffer containing 1 µM Biotin-BMCC to label the newly exposed thiol groups. Incubate for 1 hour at room temperature.

  • Affinity Purification: Add streptavidin-agarose beads to the biotinylated lysates and incubate for 1 hour at 4°C to capture palmitoylated proteins.

  • Western Blot Analysis: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer and analyze by Western blotting using an antibody against the protein of interest.

Fatty Acid Uptake Assay

This protocol measures the uptake of fatty acids into cultured cells using a fluorescently labeled fatty acid analog.[20][21][22]

Materials:

  • Fluorescent fatty acid analog (e.g., BODIPY FL C12)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Serum-free cell culture medium

  • Phosphate Buffered Saline (PBS)

  • Fluorescence microscope or plate reader

Procedure:

  • Preparation of Fatty Acid-BSA Complex: Prepare a stock solution of the fluorescent fatty acid analog in ethanol. Dilute the stock solution in serum-free medium containing fatty acid-free BSA to the desired final concentration.

  • Cell Culture: Plate cells in a suitable format (e.g., 96-well plate or chamber slides) and allow them to adhere.

  • Serum Starvation: Before the assay, serum-starve the cells for 2-4 hours in serum-free medium.

  • Fatty Acid Incubation: Remove the serum-free medium and add the medium containing the fluorescent fatty acid-BSA complex to the cells. Incubate for the desired time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Washing: After incubation, remove the fatty acid-containing medium and wash the cells three times with ice-cold PBS to remove extracellular fluorescence.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microscope or a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.

Western Blot for Phosphorylated Signaling Proteins

This protocol is used to detect the phosphorylation status of key signaling proteins in response to palmitic acid treatment.[23][24]

Materials:

  • Cell lysis buffer with phosphatase and protease inhibitors

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies specific for the phosphorylated and total forms of the protein of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with palmitic acid for the desired time and concentration. Lyse the cells in ice-cold lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against the total form of the protein.

Lipid Raft Isolation by Sucrose (B13894) Gradient Centrifugation

This protocol isolates lipid rafts, which are membrane microdomains often involved in cell signaling, based on their resistance to non-ionic detergents and low buoyancy.[25][26][27]

Materials:

  • Lysis buffer containing 1% Triton X-100

  • Sucrose solutions (e.g., 40%, 30%, and 5% in lysis buffer without detergent)

  • Ultracentrifuge and swinging-bucket rotor

Procedure:

  • Cell Lysis: Lyse cells in ice-cold lysis buffer containing 1% Triton X-100 for 30 minutes on ice.

  • Sucrose Gradient Preparation: In an ultracentrifuge tube, carefully layer the sucrose solutions, starting with the highest concentration at the bottom (e.g., 1 ml of 40% sucrose).

  • Sample Loading: Mix the cell lysate with a high concentration of sucrose (e.g., to a final concentration of 40%) and place it at the bottom of the gradient.

  • Gradient Formation: Carefully overlay the lysate with decreasing concentrations of sucrose (e.g., 2 ml of 30% sucrose followed by 1 ml of 5% sucrose).

  • Ultracentrifugation: Centrifuge the gradient at high speed (e.g., 200,000 x g) for 18-24 hours at 4°C.

  • Fraction Collection: After centrifugation, lipid rafts will be visible as a light-scattering band at the interface of the 5% and 30% sucrose layers. Carefully collect fractions from the top of the gradient.

  • Analysis: Analyze the collected fractions for the presence of lipid raft markers (e.g., flotillin, caveolin) and the protein of interest by Western blotting.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to palmitic acid.[28][29][30]

Materials:

  • Cells transiently or stably expressing a luciferase reporter construct under the control of an NF-κB response element.

  • Palmitic acid-BSA complex.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the reporter cells in a white, clear-bottom 96-well plate.

  • Cell Treatment: Treat the cells with different concentrations of palmitic acid-BSA complex for the desired duration. Include a positive control (e.g., TNF-α) and a vehicle control.

  • Cell Lysis: After treatment, lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Luciferase Assay: Add the luciferase assay reagent to the cell lysates.

  • Luminescence Measurement: Immediately measure the luminescence using a luminometer. The light output is proportional to the NF-κB transcriptional activity.

Conclusion

Palmitic acid is a key player in the intricate network of cellular signaling. Its ability to modulate protein function through palmitoylation and to directly influence major signaling pathways underscores its importance in cellular physiology and pathology. The technical guide provided here offers a framework for researchers to explore the multifaceted roles of palmitic acid. The detailed protocols and quantitative data serve as a starting point for designing and interpreting experiments aimed at unraveling the complexities of fatty acid signaling. Further investigation into the signaling properties of this compound and other fatty acid isomers will undoubtedly provide deeper insights into the diverse ways lipids regulate cellular life.

References

The Emerging Role of Isopalmitic Acid in Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopalmitic acid (14-methylpentadecanoic acid), a branched-chain fatty acid (BCFA), is increasingly recognized for its potential role in the intricate network of lipid metabolism. Unlike its straight-chain counterpart, palmitic acid, which is extensively studied and often associated with lipotoxicity and metabolic stress, this compound appears to exert distinct effects on metabolic pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's role in lipid metabolism, drawing upon the broader knowledge of BCFA metabolism due to the limited specific research on this compound itself. This document details the biosynthesis and degradation pathways of BCFAs, explores their regulatory functions, particularly in gene expression and nuclear receptor activation, and presents available quantitative data and experimental methodologies. The information herein is intended to serve as a foundational resource for researchers and professionals in drug development seeking to explore the therapeutic potential of this compound and other BCFAs in metabolic diseases.

Introduction to this compound

This compound is a saturated fatty acid with a methyl group on the penultimate (iso) carbon atom of its acyl chain.[1] This structural feature distinguishes it from the linear structure of palmitic acid and confers unique physicochemical properties that influence its metabolic fate and biological activity. BCFAs, including this compound, are found in various organisms and are known to play a role in maintaining cell membrane fluidity.[2] Emerging evidence suggests that BCFAs, as a class, have diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects, and are increasingly being investigated for their connection to obesity and metabolic syndrome.

Biosynthesis of this compound

The biosynthesis of this compound and other BCFAs in mammals is primarily linked to the catabolism of branched-chain amino acids (BCAAs) and the promiscuity of the fatty acid synthase (FASN) enzyme.[3]

The process begins with the breakdown of BCAAs, such as valine, which generates branched-chain α-keto acids. These can then be converted into branched-chain acyl-CoA primers, like isobutyryl-CoA. FASN can utilize these branched primers instead of the usual acetyl-CoA to initiate fatty acid synthesis. The subsequent elongation of this branched primer with malonyl-CoA units results in the formation of an iso-fatty acid, such as this compound.[4]

cluster_0 Mitochondria cluster_1 Cytosol BCAA Branched-Chain Amino Acids (e.g., Valine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA BCAT BC_Acyl_CoA Branched-Chain Acyl-CoA (e.g., Isobutyryl-CoA) BCKA->BC_Acyl_CoA BCKDH FASN Fatty Acid Synthase (FASN) BC_Acyl_CoA->FASN Isopalmitic_Acid This compound FASN->Isopalmitic_Acid Elongation Malonyl_CoA Malonyl-CoA Malonyl_CoA->FASN

Figure 1. Biosynthesis pathway of this compound.

Degradation of Branched-Chain Fatty Acids

The degradation of BCFAs with methyl branches at odd-numbered carbons, like this compound, is thought to proceed primarily through β-oxidation, similar to straight-chain fatty acids. However, BCFAs with methyl groups at even-numbered carbons from the carboxyl end, such as phytanic acid, require an initial α-oxidation step in the peroxisome to remove the methyl-bearing carbon before β-oxidation can proceed.[5][1][6]

For this compound, the methyl group at the iso-position (n-2) does not sterically hinder the enzymes of β-oxidation. Therefore, it is likely degraded through the conventional mitochondrial β-oxidation pathway, yielding acetyl-CoA and propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.[7]

cluster_0 Mitochondrial Matrix Isopalmitic_Acid This compound Isopalmitoyl_CoA Isopalmitoyl-CoA Isopalmitic_Acid->Isopalmitoyl_CoA Acyl-CoA Synthetase Beta_Oxidation β-Oxidation Spiral Isopalmitoyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA TCA_Cycle Citric Acid Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Succinyl_CoA->TCA_Cycle cluster_0 Nucleus Isopalmitic_Acid This compound PPARa PPARα Isopalmitic_Acid->PPARa Ligand Binding PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (DNA Response Element) PPARa_RXR->PPRE Binding Target_Genes Target Genes (e.g., CPT1, ACOX1) PPRE->Target_Genes Transcriptional Activation Metabolic_Effects Metabolic Effects: - Increased Fatty Acid Oxidation - Decreased Triglyceride Synthesis Target_Genes->Metabolic_Effects Sample Biological Sample (Plasma, Tissue, Cells) Lipid_Extraction Lipid Extraction (e.g., Folch method) Sample->Lipid_Extraction Saponification Saponification Lipid_Extraction->Saponification Derivatization Derivatization to FAMEs Saponification->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Quantification Quantification GC_MS->Quantification

References

Unveiling the Natural Sources of 14-Methylpentadecanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Methylpentadecanoic acid, also known as isopalmitic acid or iso-C16:0, is a branched-chain fatty acid (BCFA) that has garnered increasing interest in the scientific community. Its presence in various natural sources points to diverse biological roles and potential applications, from a biomarker for certain diseases to a component of complex lipids with unique properties. This technical guide provides an in-depth exploration of the primary natural reservoirs of 14-methylpentadecanoic acid, presenting quantitative data, detailed experimental protocols for its analysis, and an overview of its biosynthetic origins.

Data Presentation: Quantitative Occurrence of 14-Methylpentadecanoic Acid

The concentration of 14-methylpentadecanoic acid varies significantly across different natural sources. The following tables summarize the available quantitative data to facilitate comparison.

Table 1: Concentration of 14-Methylpentadecanoic Acid in Bacteria

Bacterial SpeciesStrainRelative Abundance (% of Total Fatty Acids)Reference
Bacillus subtilisONU5511.85[1]
Bacillus subtilis168 (unlabeled/unfed)Present (specific % not provided)[2]
Bacillus spp. (general)Multiple strainsPresent as a characteristic constituent[3]
Bacillus subtilisPO270Present as a minor component[4]

Table 2: Concentration of 14-Methylpentadecanoic Acid in Marine Organisms

Organism TypeSpeciesRelative Abundance (% of Total Fatty Acids)Reference
Marine SpongeSiphonodictyon coralliphagumPresent (specific % not provided)[4]
Marine SpongeAgelas disparPresent in phospholipid fraction[5]
Marine SpongeSvenzea zeaiComponent of zeamide

Table 3: Concentration of 14-Methylpentadecanoic Acid in Ruminant Milk

Ruminant SpeciesMilk TypeRelative Abundance (% of Total Fatty Acids)Reference
Bovine (Cow)-0.25 ± 0.01[6]
Ovine (Sheep)-0.22[6]
Caprine (Goat)-0.16[6]
Reindeer-0.14 ± 0.01[6]

Table 4: Concentration of 14-Methylpentadecanoic Acid in Plants

Plant FamilyGenus/SpeciesConcentration Range (% of Total Fatty Acids in Seed Oil)Reference
PinaceaePinus, Abies, Cedrus, Tsuga, Pseudotsuga, Larix, Picea0.02 - 1.15

Biosynthesis of 14-Methylpentadecanoic Acid

The primary route for the biosynthesis of 14-methylpentadecanoic acid is through the bacterial fatty acid synthesis (FAS) pathway. Unlike the synthesis of straight-chain fatty acids, which typically starts with an acetyl-CoA primer, the synthesis of iso-fatty acids utilizes a branched-chain primer.

In the case of 14-methylpentadecanoic acid (an iso-C16:0 fatty acid), the synthesis is initiated with isobutyryl-CoA. This primer is derived from the branched-chain amino acid valine. The isobutyryl-CoA is then elongated by the fatty acid synthase complex through the sequential addition of two-carbon units from malonyl-CoA.

The presence of 14-methylpentadecanoic acid in ruminant milk is a direct consequence of the microbial activity in the rumen. Rumen bacteria synthesize this branched-chain fatty acid, which is then absorbed by the host and incorporated into milk fat. In marine environments, it is believed that marine organisms, such as sponges, acquire 14-methylpentadecanoic acid through their diet, which includes bacteria, or from their symbiotic microbial communities. The biosynthetic pathway in the Pinaceae family of plants remains to be elucidated.

bacterial_iso_fatty_acid_synthesis Valine Valine alpha_ketoisovalerate α-Ketoisovalerate Valine->alpha_ketoisovalerate Transamination isobutyryl_CoA Isobutyryl-CoA alpha_ketoisovalerate->isobutyryl_CoA Oxidative Decarboxylation FAS_complex Fatty Acid Synthase (FAS) Complex isobutyryl_CoA->FAS_complex Primer elongation_cycle Elongation Cycles (+ 6x Malonyl-CoA) FAS_complex->elongation_cycle malonyl_CoA Malonyl-CoA malonyl_CoA->FAS_complex 2C Donor iso_C16_0 14-Methylpentadecanoic Acid (iso-C16:0) elongation_cycle->iso_C16_0

Bacterial biosynthesis of 14-methylpentadecanoic acid.

Experimental Protocols

Accurate quantification of 14-methylpentadecanoic acid from natural sources requires robust and validated experimental protocols. The general workflow involves lipid extraction, conversion of fatty acids to their methyl esters (FAMEs), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

experimental_workflow sample Natural Source Sample (Bacteria, Marine Organism, Dairy, Plant) extraction Lipid Extraction sample->extraction fame_prep Fatty Acid Methyl Ester (FAME) Preparation extraction->fame_prep gcms Gas Chromatography-Mass Spectrometry (GC-MS) Analysis fame_prep->gcms data_analysis Data Analysis and Quantification gcms->data_analysis

General experimental workflow for 14-methylpentadecanoic acid analysis.

Protocol 1: Phospholipid Fatty Acid (PLFA) Analysis in Bacteria (e.g., Bacillus subtilis)

This protocol is adapted for the analysis of fatty acids from bacterial cell membranes, where 14-methylpentadecanoic acid is a common component.

1. Sample Preparation and Lipid Extraction: a. Harvest bacterial cells from culture by centrifugation. b. Lyophilize the cell pellet to remove all water. c. Perform a one-phase extraction using a mixture of chloroform (B151607), methanol (B129727), and phosphate (B84403) buffer (1:2:0.8 v/v/v). d. Vortex the mixture vigorously and incubate with shaking for at least 2 hours at room temperature. e. Separate the phases by centrifugation. The lower chloroform phase contains the lipids.

2. Fractionation of Lipids: a. Apply the lipid extract to a solid-phase extraction (SPE) silica (B1680970) column. b. Elute neutral lipids with chloroform. c. Elute glycolipids with acetone. d. Elute phospholipids, including those containing 14-methylpentadecanoic acid, with methanol.

3. Fatty Acid Methyl Ester (FAME) Preparation (Transesterification): a. Evaporate the methanol from the phospholipid fraction under a stream of nitrogen. b. Add a mild alkaline reagent, such as 0.2 M methanolic KOH, to the dried lipid residue. c. Incubate at 37°C for 15-30 minutes to cleave the fatty acids from the glycerol (B35011) backbone and methylate them. d. Neutralize the reaction with a mild acid, such as 1.0 M acetic acid. e. Extract the FAMEs with hexane (B92381).

4. GC-MS Analysis: a. Inject the hexane layer containing the FAMEs into a GC-MS system equipped with a suitable capillary column (e.g., a polar column like DB-23 or a non-polar column like DB-5ms). b. Use a temperature program that allows for the separation of C16 fatty acid isomers. c. Identify 14-methylpentadecanoic acid methyl ester based on its retention time and mass spectrum compared to a known standard. d. Quantify the amount of 14-methylpentadecanoic acid by comparing its peak area to that of an internal standard (e.g., nonadecanoic acid, C19:0) added at the beginning of the extraction process.

Protocol 2: Analysis of 14-Methylpentadecanoic Acid in Marine Sponges

This protocol outlines the steps for extracting and quantifying fatty acids from the complex matrix of marine sponge tissue.

1. Sample Preparation and Lipid Extraction: a. Homogenize a known weight of freeze-dried sponge tissue. b. Perform a total lipid extraction using a modified Folch method with a chloroform:methanol (2:1, v/v) solvent system. c. Add water to the extract to induce phase separation. d. Collect the lower chloroform phase containing the total lipids.

2. FAME Preparation: a. Evaporate the chloroform from the lipid extract. b. Add a solution of 2% sulfuric acid in methanol to the dried lipids. c. Heat the mixture at 80-100°C for 1-2 hours to achieve simultaneous extraction and transesterification. d. Cool the reaction mixture and add water and hexane. e. Vortex and centrifuge to separate the phases. The upper hexane layer contains the FAMEs.

3. GC-MS Analysis: a. Follow the GC-MS analysis steps outlined in Protocol 1. b. Pay close attention to the separation of branched-chain and other unusual fatty acids that are common in marine organisms.

Protocol 3: Quantification of 14-Methylpentadecanoic Acid in Dairy Products (e.g., Cheese)

This protocol is tailored for the analysis of fatty acids in high-fat dairy matrices.

1. Sample Preparation and Fat Extraction: a. Grate or finely chop a representative sample of cheese. b. Perform a lipid extraction using a method suitable for high-fat solids, such as the Röse-Gottlieb or a modified Folch method. c. For a simplified approach, a direct transesterification can sometimes be employed.

2. FAME Preparation: a. To the extracted fat, add a solution of sodium methoxide (B1231860) in methanol. b. Vortex vigorously for a few minutes at room temperature. c. Add a catalyst such as boron trifluoride (BF3) in methanol and heat to ensure complete methylation of all fatty acids. d. Add water and hexane to the cooled mixture, then vortex and centrifuge. e. Collect the upper hexane layer containing the FAMEs.

3. GC-MS Analysis: a. Follow the GC-MS analysis steps as described in Protocol 1. b. Use a well-characterized FAME standard mixture that includes branched-chain fatty acids for accurate identification and quantification.

Conclusion

14-Methylpentadecanoic acid is a fascinating branched-chain fatty acid with a widespread distribution in the natural world, from the microscopic realm of bacteria to marine invertebrates and the plant kingdom. Its presence in dairy products highlights the intricate connection between microbial metabolism and the composition of our food. The quantitative data and detailed analytical protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the biological significance and potential applications of this unique lipid molecule. Future research should focus on elucidating the biosynthetic pathways in plants and exploring the full spectrum of its physiological effects.

References

An In-depth Technical Guide to the Discovery and History of Isopalmitic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopalmitic acid, systematically known as 14-methylpentadecanoic acid, is a saturated branched-chain fatty acid. Unlike its straight-chain isomer, palmitic acid, the discovery and history of this compound are not tied to a single breakthrough moment but are deeply intertwined with the broader exploration of microbial lipid biochemistry. This guide provides a comprehensive overview of the historical context of its discovery, the evolution of analytical techniques for its characterization, and its biochemical synthesis.

Historical Context: The Emergence of Branched-Chain Fatty Acids

The discovery of this compound is a chapter in the larger story of understanding the composition of bacterial lipids. In the mid-20th century, as analytical techniques such as gas chromatography became more refined, researchers began to uncover the rich diversity of fatty acids in the microbial world. It became evident that many bacteria possess significant quantities of fatty acids that differ from the straight-chain, even-carbon-number fatty acids predominantly found in plants and animals.

These were identified as branched-chain fatty acids, primarily of the iso and anteiso series. Iso-fatty acids, like this compound, have a methyl group on the penultimate carbon atom from the methyl end of the acyl chain. This structural feature imparts unique physical properties to the fatty acids and the membranes that contain them, such as a lower melting point and increased fluidity compared to their straight-chain counterparts. The presence and relative abundance of these branched-chain fatty acids have since become an important tool in the chemotaxonomy and identification of bacterial species.[1]

Isolation and Characterization: A Methodological Evolution

The definitive identification of this compound and other branched-chain fatty acids was made possible by the development of key analytical techniques.

Early Experimental Protocols for Fatty Acid Analysis from Bacterial Cultures

Early investigations into the fatty acid composition of bacteria followed a multi-step process. A representative historical workflow is detailed below.

Experimental Protocol: Isolation and Analysis of Bacterial Fatty Acids (circa 1960s)

  • Cell Culture and Harvesting: A pure bacterial culture, such as from the genus Bacillus, is grown in a suitable liquid medium. The cells are then harvested by centrifugation and washed with a saline solution to remove residual medium components.

  • Lipid Extraction: The total lipids are extracted from the bacterial cell pellet. A common method from the era is the Bligh-Dyer method, which uses a chloroform-methanol-water solvent system to partition the lipids into the chloroform (B151607) layer.

  • Saponification: The extracted lipids are saponified by refluxing with an alcoholic solution of a strong base, such as potassium hydroxide. This process hydrolyzes the ester linkages in complex lipids (e.g., phospholipids, triglycerides), liberating the fatty acids as their corresponding salts (soaps).

  • Esterification to Fatty Acid Methyl Esters (FAMEs): To make the fatty acids volatile for gas chromatography, they are converted to their methyl esters. This is typically achieved by heating the fatty acid salts in the presence of an acidic catalyst, such as boron trifluoride in methanol.[2][3][4]

  • Gas Chromatography (GC) Analysis: The resulting FAMEs are then analyzed by gas chromatography. The sample is injected into a heated port, where it vaporizes and is carried by an inert gas through a column. The time it takes for each component to travel through the column (the retention time) is used to identify the different FAMEs by comparing them to known standards. The area under each peak in the chromatogram is proportional to the amount of that fatty acid in the mixture.

Structure Elucidation

The precise structure of branched-chain fatty acids like this compound was confirmed through a combination of techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of a mass spectrometer to a gas chromatograph allowed for the determination of the molecular weight and fragmentation patterns of the FAMEs. The fragmentation pattern of a branched-chain FAME is distinct from that of its straight-chain isomer, allowing for the localization of the methyl branch.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provided detailed information about the chemical environment of the protons and carbon atoms in the molecule, confirming the presence and position of the methyl branch.

Biosynthesis of this compound in Bacteria

This compound is synthesized in bacteria via the Type II fatty acid synthase (FASII) system. The key difference between the synthesis of straight-chain and iso-branched-chain fatty acids lies in the primer molecule used to initiate the process.

While straight-chain fatty acid synthesis is typically initiated with acetyl-CoA, the synthesis of this compound begins with a branched-chain primer, isobutyryl-CoA . This primer is derived from the branched-chain amino acid, valine.

The elongation of the fatty acid chain then proceeds through a series of four enzymatic reactions, with each cycle adding two carbon units from malonyl-ACP.

Key Steps in this compound Biosynthesis:

  • Initiation: Isobutyryl-CoA is condensed with malonyl-ACP.

  • Elongation Cycles: A series of condensation, reduction, dehydration, and a second reduction reactions are repeated, adding two carbons per cycle.

  • Termination: The process terminates when the acyl chain reaches a length of 16 carbons, yielding isopalmitoyl-ACP, which is then hydrolyzed to this compound.

Data Presentation

The following table summarizes the key properties of this compound.

PropertyValue
Systematic Name 14-Methylpentadecanoic acid
Common Names This compound, Isohexadecanoic acid
Molecular Formula C₁₆H₃₂O₂
Molecular Weight 256.42 g/mol
Melting Point 61.5 - 61.6 °C
Appearance White powder
Biological Source Primarily bacteria

Mandatory Visualizations

Experimental Workflow for this compound Identification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results bacterial_culture Bacterial Culture lipid_extraction Lipid Extraction bacterial_culture->lipid_extraction saponification Saponification lipid_extraction->saponification esterification Esterification (FAMEs) saponification->esterification gc_analysis Gas Chromatography (GC) esterification->gc_analysis gc_ms GC-Mass Spectrometry (GC-MS) esterification->gc_ms nmr NMR Spectroscopy esterification->nmr identification Identification of this compound gc_analysis->identification structure_elucidation Structure Elucidation gc_ms->structure_elucidation nmr->structure_elucidation

Caption: Historical workflow for the isolation and identification of this compound.

Biosynthesis Pathway of this compound

biosynthesis_pathway valine Valine isobutyryl_coa Isobutyryl-CoA (Primer) valine->isobutyryl_coa Transamination & Decarboxylation fasii Fatty Acid Synthase II (FASII) Elongation Cycles isobutyryl_coa->fasii malonyl_acp Malonyl-ACP (2C Donor) malonyl_acp->fasii isopalmitoyl_acp Isopalmitoyl-ACP (16:0) fasii->isopalmitoyl_acp isopalmitic_acid This compound isopalmitoyl_acp->isopalmitic_acid Hydrolysis

Caption: Biosynthesis of this compound from a valine-derived primer.

Conclusion

The discovery of this compound was not a singular event but a gradual revelation that unfolded with the advancement of analytical chemistry and the exploration of microbial biochemistry. Its identification as a key component of many bacterial lipids has had a lasting impact on microbiology, particularly in the field of bacterial taxonomy. The understanding of its unique structure and biosynthetic pathway continues to be of interest to researchers in various fields, from microbial physiology to the development of novel antimicrobial agents.

References

Isopalmitic Acid in Microbial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopalmitic acid, systematically known as 14-methylpentadecanoic acid, is a branched-chain fatty acid (BCFA) found as a significant component of the cell membrane in various microbial species, particularly Gram-positive bacteria. Its presence and relative abundance are crucial for maintaining membrane fluidity and integrity, influencing the organism's adaptation to environmental stresses such as temperature and pH fluctuations. This technical guide provides an in-depth exploration of the role of this compound in microbial metabolism, covering its biosynthesis, degradation, and potential regulatory functions. The guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this key microbial lipid.

Biosynthesis of this compound

The synthesis of this compound in bacteria follows the general pathway of branched-chain fatty acid biosynthesis, which utilizes precursors from branched-chain amino acid (BCAA) catabolism. In many bacteria, including the well-studied model organism Bacillus subtilis, the biosynthesis of iso-fatty acids is initiated with isobutyryl-CoA or isovaleryl-CoA, derived from the degradation of valine and leucine, respectively.

The key steps in the biosynthesis of this compound are:

  • Primer Synthesis: The BCAA catabolic pathway converts valine into isobutyryl-CoA.

  • Initiation of Fatty Acid Synthesis: The branched-chain α-keto acid dehydrogenase complex plays a crucial role in producing the acyl-CoA primers. Isobutyryl-CoA serves as the starter unit for the synthesis of iso-even-numbered fatty acids.

  • Elongation: The isobutyryl-CoA primer is then elongated by the fatty acid synthase (FASII) system. This is a cyclic process where two-carbon units from malonyl-CoA are sequentially added to the growing acyl chain. The key enzymes in this process include β-ketoacyl-ACP synthase (FabH), β-ketoacyl-ACP reductase (FabG), β-hydroxyacyl-ACP dehydratase (FabZ), and enoyl-ACP reductase (FabI).

  • Termination: The elongation process continues until the C16 branched-chain fatty acid, this compound (14-methylpentadecanoic acid), is formed.

Transcriptional Regulation of this compound Biosynthesis

In Gram-positive bacteria such as Bacillus subtilis, the biosynthesis of fatty acids, including this compound, is tightly regulated at the transcriptional level. A key regulator in this process is the transcriptional repressor FapR (fatty acid and phospholipid biosynthesis regulator).

  • FapR Function: FapR controls the expression of the fap regulon, which includes many genes essential for fatty acid and phospholipid metabolism.[1]

  • Mechanism of Action: FapR binds to specific DNA sequences in the promoter regions of its target genes, repressing their transcription.

  • Effector Molecule: The activity of FapR is allosterically regulated by malonyl-CoA. When the intracellular concentration of malonyl-CoA, a key building block for fatty acid elongation, is high, it binds to FapR, causing a conformational change that prevents FapR from binding to DNA. This de-repression allows for the transcription of the fap regulon and subsequent fatty acid synthesis.[1] Conversely, a decrease in malonyl-CoA levels leads to FapR-mediated repression of the biosynthetic genes.[1]

FapR_Regulation cluster_conditions Cellular Conditions cluster_fapr FapR Activity cluster_genes fap Regulon cluster_output Metabolic Output High_Malonyl_CoA High Malonyl-CoA FapR_Inactive FapR Inactive (Released from DNA) High_Malonyl_CoA->FapR_Inactive binds Low_Malonyl_CoA Low Malonyl-CoA FapR_Active FapR Active (Bound to DNA) Low_Malonyl_CoA->FapR_Active no binding Gene_Expression Gene Expression (Transcription ON) FapR_Inactive->Gene_Expression Gene_Repression Gene Repression (Transcription OFF) FapR_Active->Gene_Repression BCFA_Synthesis Branched-Chain Fatty Acid (e.g., this compound) Synthesis Gene_Expression->BCFA_Synthesis No_BCFA_Synthesis No BCFA Synthesis Gene_Repression->No_BCFA_Synthesis

Degradation of this compound

The degradation of this compound, like other fatty acids, is thought to occur primarily through the β-oxidation pathway. This metabolic process breaks down fatty acyl-CoA molecules into acetyl-CoA units. For branched-chain fatty acids, the pathway has some modifications to handle the methyl branch.

The presumed steps for this compound degradation are:

  • Activation: this compound is first activated to isopalmitoyl-CoA by an acyl-CoA synthetase.

  • β-Oxidation Cycles: The isopalmitoyl-CoA then enters the β-oxidation spiral. Each cycle consists of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolysis. This process is repeated, shortening the acyl chain by two carbons in each cycle and producing one molecule of acetyl-CoA.

  • Handling of the Branch Point: When the β-oxidation process reaches the methyl branch, specialized enzymes are required. The degradation of the final branched-chain acyl-CoA likely yields propionyl-CoA in addition to acetyl-CoA.

  • Further Metabolism: The resulting acetyl-CoA can enter the tricarboxylic acid (TCA) cycle for energy production or be used as a precursor for other biosynthetic pathways. Propionyl-CoA can also be converted to succinyl-CoA and enter the TCA cycle.

Quantitative Data on this compound in Microbes

Microbial SpeciesConditionThis compound (% of Total Fatty Acids)Reference
Bacillus subtilis ONU551Not specified13-methyltetradecanoic (iso-C15:0): 34.72%[2]
Bacillus species (10 species)Glucose-yeast extract mediumBranched-chain fatty acids constitute >60% of total fatty acids.[3]
Pseudomonas aeruginosaBiofilm (1-day old)Present, but not a major component.[4]
Gram-positive glacial bacteriaLow temperature (5-15°C)Branched-chain fatty acids are a major group.[5]

Note: Data for this compound (14-methylpentadecanoic acid) is often reported as part of the total iso-C16:0 fraction or grouped with other branched-chain fatty acids. The table reflects the best available data from the search results.

Biosynthesis_Workflow Valine Valine Catabolism Catabolism Valine->Catabolism Isobutyryl_CoA Isobutyryl-CoA (Primer) Catabolism->Isobutyryl_CoA FASII Fatty Acid Synthase II (Elongation) Isobutyryl_CoA->FASII Malonyl_CoA Malonyl-CoA (2C Donor) Malonyl_CoA->FASII Isopalmitoyl_ACP Isopalmitoyl-ACP FASII->Isopalmitoyl_ACP Hydrolysis Hydrolysis Isopalmitoyl_ACP->Hydrolysis Isopalmitic_Acid This compound (14-methylpentadecanoic acid) Hydrolysis->Isopalmitic_Acid Membrane Incorporation into Cell Membrane Isopalmitic_Acid->Membrane

Role in Microbial Physiology

The primary role of this compound in microbes is to modulate the fluidity and physical properties of the cell membrane. The methyl branch in its structure disrupts the tight packing of acyl chains that is characteristic of straight-chain saturated fatty acids. This "kink" increases the fluidity of the membrane, which is essential for the proper function of membrane-embedded proteins and for the cell's ability to adapt to lower temperatures. A decrease in growth temperature often leads to an increase in the proportion of branched-chain and unsaturated fatty acids to maintain optimal membrane fluidity.[6]

Experimental Protocols

Fatty Acid Methyl Ester (FAME) Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a standard method for the qualitative and quantitative analysis of fatty acids in microbial samples.

a. Sample Preparation (Whole-cell hydrolysis and methylation):

  • Cell Harvesting: Harvest microbial cells from culture by centrifugation. Wash the cell pellet with a suitable buffer to remove media components.

  • Saponification: Resuspend the cell pellet in a solution of 1 M KOH in methanol (B129727). This step releases the fatty acids from the phospholipids.[7]

  • Methylation: Add 1 M HCl in methanol to the sample. This reaction converts the free fatty acids into their corresponding fatty acid methyl esters (FAMEs), which are more volatile and suitable for GC analysis.[7]

  • Extraction: Extract the FAMEs from the aqueous solution using an organic solvent such as hexane (B92381).[7]

  • Washing: Wash the organic phase to remove any remaining reactants.

  • Concentration: Evaporate the solvent under a stream of nitrogen and redissolve the FAMEs in a small volume of hexane for GC-MS analysis.

b. GC-MS Analysis:

  • Injection: Inject a small volume (e.g., 1 µL) of the FAME extract into the GC-MS system.

  • Separation: Use a suitable capillary column (e.g., HP-5MS) to separate the different FAMEs based on their boiling points and polarity. The oven temperature is programmed to ramp up to allow for the elution of a wide range of fatty acids.

  • Detection and Identification: As the FAMEs elute from the GC column, they enter the mass spectrometer. The molecules are ionized (e.g., by electron impact), and the resulting fragmentation patterns are detected. The mass spectrum of each peak is compared to a library of known FAME spectra (e.g., NIST library) for identification.

  • Quantification: For quantitative analysis, an internal standard (a fatty acid not naturally present in the sample, such as nonadecanoic acid, C19:0) is added at the beginning of the sample preparation process. The peak area of each identified FAME is compared to the peak area of the internal standard to determine its concentration.

Stable Isotope Tracing of this compound Biosynthesis

This technique allows for the elucidation of metabolic pathways by tracking the incorporation of labeled precursors into downstream metabolites.

a. Labeling Experiment:

  • Culture Preparation: Grow the microbial strain of interest in a defined minimal medium.

  • Precursor Addition: Supplement the medium with a stable isotope-labeled precursor for branched-chain fatty acid synthesis. For this compound, 13C-labeled valine is a suitable choice.

  • Incubation: Incubate the culture for a sufficient period to allow for the uptake and metabolism of the labeled precursor and its incorporation into the cellular fatty acids.

  • Cell Harvesting and FAME Preparation: Harvest the cells and prepare the FAMEs as described in the protocol above.

b. GC-MS Analysis for Isotope Incorporation:

  • Analysis: Analyze the FAME extract by GC-MS.

  • Mass Isotopomer Distribution: For each fatty acid peak, examine the mass spectrum to determine the mass isotopomer distribution (MID). The incorporation of 13C atoms from the labeled precursor will result in a shift in the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

  • Pathway Elucidation: By analyzing the pattern and extent of 13C incorporation into this compound and other fatty acids, the metabolic pathway from the precursor can be traced and quantified.[8]

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_isotope_tracing Stable Isotope Tracing (Optional) Harvest Microbial Cell Harvesting Saponification Saponification (Release Fatty Acids) Harvest->Saponification Methylation Methylation (FAMEs Formation) Saponification->Methylation Extraction Solvent Extraction of FAMEs Methylation->Extraction GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Extraction->GC_MS Data_Processing Data Processing (Peak Identification, Quantification) GC_MS->Data_Processing Isotope_Analysis Mass Isotopomer Distribution Analysis GC_MS->Isotope_Analysis for tracing studies Labeled_Precursor Add 13C-labeled precursor (e.g., Valine) to culture Incubation Incubation and Metabolism Labeled_Precursor->Incubation Incubation->Harvest

Conclusion and Future Directions

This compound is a vital component of the cell membrane in many microbial species, playing a critical role in maintaining membrane fluidity and enabling adaptation to environmental changes. Its biosynthesis from branched-chain amino acids is a well-regulated process, particularly in Gram-positive bacteria, offering potential targets for the development of novel antimicrobial agents. While the general pathways for its synthesis and degradation are understood, further research is needed to obtain more precise quantitative data on its abundance in a wider range of microorganisms and under various physiological conditions. Additionally, the potential role of this compound or its derivatives in microbial signaling pathways remains an underexplored area of investigation. Future lipidomic studies, coupled with advanced analytical techniques and genetic manipulations, will undoubtedly provide a more detailed picture of the multifaceted role of this compound in the intricate world of microbial metabolism.

References

The Physiological Effects of Isopalmitic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Isopalmitic acid, a 16-carbon branched-chain saturated fatty acid, is emerging as a bioactive lipid with distinct physiological effects that differentiate it from its straight-chain counterpart, palmitic acid. While research into this compound is not as extensive as for palmitic acid, current evidence indicates a significant role in the regulation of lipid metabolism and inflammatory processes. This technical guide provides a comprehensive overview of the known physiological effects of this compound, with a focus on its molecular mechanisms of action. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to serve as a resource for the scientific community.

Introduction

This compound, systematically known as 14-methylpentadecanoic acid, belongs to the class of iso-branched-chain fatty acids (iso-BCFAs).[1] These fatty acids are characterized by a methyl group on the penultimate carbon of the acyl chain.[2] Found in various natural sources, including dairy products and certain bacteria, this compound is gaining attention for its potential to modulate cellular processes differently than straight-chain saturated fatty acids.[1][3] This guide will delve into the current understanding of its physiological roles, particularly in hepatocytes and adipocytes, and its interaction with key nuclear receptors.

Biochemical and Physiological Effects

Current research indicates that this compound exerts significant influence on genes involved in lipid biosynthesis and inflammation. Unlike palmitic acid, which is often associated with pro-inflammatory and lipotoxic effects, this compound has demonstrated potential anti-inflammatory and lipid-lowering properties in cellular models.

Regulation of Gene Expression in Lipid Metabolism

Studies utilizing the HepG2 human hepatoma cell line and primary human visceral adipocytes have shown that this compound can downregulate the expression of key genes involved in de novo lipogenesis.

Table 1: Effect of this compound (14-Methylpentadecanoic Acid) on the Expression of Genes Related to Lipid Metabolism and Inflammation in HepG2 Cells [1]

GeneFunctionEffect of this compound (10 µM)
FASN Fatty Acid Synthase↓ Decreased Expression
SREBP1 Sterol Regulatory Element-Binding Protein 1↓ Decreased Expression
CRP C-Reactive Protein↓ Decreased Expression
IL-6 Interleukin-6↓ Decreased Expression

Table 2: Effect of this compound (14-Methylpentadecanoic Acid) on the Expression of Genes in Human Visceral Adipocytes [2]

GeneFunctionEffect of this compound (Concentration Dependent)
SREBP1 Sterol Regulatory Element-Binding Protein 1↓ Decreased Expression
SCD1 Stearoyl-CoA Desaturase-1↓ Decreased Expression
ELOVL4 Elongation of Very Long Chain Fatty Acids Protein 4↓ Decreased Expression
ELOVL6 Elongation of Very Long Chain Fatty Acids Protein 6↓ Decreased Expression
FADS1 Fatty Acid Desaturase 1↓ Decreased Expression
FADS2 Fatty Acid Desaturase 2↓ Decreased Expression
COX-2 Cyclooxygenase-2↓ Decreased Expression
ALOX-15 Arachidonate 15-Lipoxygenase↓ Decreased Expression
IL-6 Interleukin-6↓ Decreased Expression
FASN Fatty Acid Synthase↑ Increased Expression

Note: The decrease in gene expression for most lipid metabolism and inflammatory genes was observed in a dose-dependent manner.[2]

Activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

This compound has been identified as a potent activator of PPARα, a nuclear receptor that plays a crucial role in the transcriptional regulation of genes involved in fatty acid oxidation.[4] Activation of PPARα by this compound leads to the upregulation of PPARα target genes, which can in turn increase the catabolism of fatty acids.[4]

Signaling Pathways

The primary signaling pathway implicated in the action of this compound is the activation of PPARα. Upon binding to this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter region of target genes, initiating their transcription.

PPAR_Activation_by_Isopalmitic_Acid Isopalmitic_Acid This compound PPARa PPARα Isopalmitic_Acid->PPARa Binds to PPARa_RXR_Complex PPARα-RXR Heterodimer PPARa->PPARa_RXR_Complex RXR RXR RXR->PPARa_RXR_Complex PPRE PPRE (Promoter Region) PPARa_RXR_Complex->PPRE Binds to Target_Genes Target Genes (e.g., ACOX1, CPT1A, CYP4A1) PPRE->Target_Genes Activates Transcription Increased_FAO Increased Fatty Acid Oxidation Target_Genes->Increased_FAO Leads to

PPARα signaling pathway activation by this compound.

Experimental Protocols

This section provides an overview of the methodologies used in key studies investigating the effects of this compound.

Cell Culture and Treatment for Gene Expression Analysis in Human Adipocytes

This protocol is based on the methodology described by Czumaj et al. (2022).[2]

  • Cell Culture: Primary human visceral preadipocytes are cultured in Mesenchymal Stem Cell Growth Medium. Differentiation into mature adipocytes is induced using a commercially available adipogenic medium.

  • This compound Preparation: this compound (14-methylpentadecanoic acid) is dissolved in DMSO to create a stock solution. This stock is then diluted in culture medium to achieve final concentrations (e.g., 1 µM, 10 µM, and 50 µM).

  • Cell Treatment: Differentiated adipocytes are incubated with the this compound-containing medium for 48 hours. A vehicle control (DMSO) is run in parallel.

  • RNA Isolation and Real-Time PCR: Total RNA is isolated from the adipocytes using a suitable kit. cDNA is synthesized, and quantitative real-time PCR is performed using primers for target genes (e.g., FASN, SREBP1, SCD1, IL-6, etc.) and a reference gene (e.g., GAPDH).

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Adipocyte_Gene_Expression_Workflow Start Primary Human Visceral Preadipocytes Culture Culture in Mesenchymal Stem Cell Growth Medium Start->Culture Differentiate Induce Differentiation with Adipogenic Medium Culture->Differentiate Treat Treat with this compound (1, 10, 50 µM) for 48h Differentiate->Treat Control Vehicle Control (DMSO) Differentiate->Control Isolate_RNA Isolate Total RNA Treat->Isolate_RNA Control->Isolate_RNA cDNA_Synthesis Synthesize cDNA Isolate_RNA->cDNA_Synthesis qPCR Quantitative Real-Time PCR cDNA_Synthesis->qPCR Analyze Analyze Relative Gene Expression (2-ΔΔCt Method) qPCR->Analyze

Experimental workflow for adipocyte gene expression analysis.
PPARα Activation Reporter Gene Assay

This protocol is based on the methodology described by Maheshwari et al. (2020).[4]

  • Cell Line: Rat Fao hepatoma cells are commonly used.

  • Transfection: Cells are transiently transfected with a PPARα expression vector and a reporter plasmid containing a PPRE linked to a luciferase reporter gene.

  • Treatment: Transfected cells are treated with various concentrations of this compound or a known PPARα agonist (positive control) for a specified period (e.g., 24 hours).

  • Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a luminometer.

  • Data Analysis: Luciferase activity is normalized to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency. The fold activation relative to the vehicle control is then calculated.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a biologically active fatty acid with distinct physiological effects, particularly in the regulation of lipid metabolism and inflammation. Its ability to downregulate lipogenic and pro-inflammatory genes while activating the fatty acid oxidation pathway through PPARα positions it as a molecule of interest for further investigation, especially in the context of metabolic diseases such as obesity and non-alcoholic fatty liver disease.

Future research should focus on:

  • Elucidating the detailed metabolic pathway of this compound.

  • Conducting in vivo studies to confirm the cellular effects observed in vitro.

  • Identifying the full spectrum of downstream targets of this compound-mediated PPARα activation.

  • Investigating the potential therapeutic applications of this compound in metabolic and inflammatory disorders.

This technical guide provides a snapshot of the current knowledge on this compound. As research in this area expands, a more complete understanding of its physiological significance will undoubtedly emerge, potentially opening new avenues for therapeutic intervention.

References

Isopalmitic Acid: A Potential Biomarker in Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by systemic inflammation, persistent synovitis, and progressive joint destruction. The identification of sensitive and specific biomarkers is crucial for early diagnosis, prognosis, and the development of targeted therapies. Emerging evidence from metabolomic studies has highlighted the potential of isopalmitic acid (14-methylpentadecanoic acid) as a novel biomarker for RA. This technical guide provides a comprehensive overview of the current understanding of this compound's role in RA, including available data, detailed experimental protocols for its quantification, and its potential involvement in inflammatory signaling pathways.

This compound as a Biomarker for Rheumatoid Arthritis

This compound is a branched-chain saturated fatty acid that has been identified as a potential biomarker for rheumatoid arthritis.[1] While extensive quantitative data on its serum levels in large RA cohorts compared to healthy controls are still emerging, metabolomic studies of synovial fluid have provided initial evidence for its differential abundance in RA patients.

One key study utilizing global metabolite profiling of synovial fluid identified this compound as one of 20 potential biomarkers that could distinguish rheumatoid arthritis from other inflammatory arthritic conditions. This finding suggests that localized metabolic changes within the affected joints may lead to altered levels of this specific fatty acid.

Table 1: this compound as a Potential Biomarker in Synovial Fluid of RA Patients

BiomarkerMatrixFindingStudy
This compoundSynovial FluidIdentified as one of 20 potential biomarkers for RAKim et al. (2014)

Note: The referenced study identified this compound as a statistically significant differentiating metabolite but did not provide specific concentration ranges.

Experimental Protocols for this compound Quantification

Accurate and reproducible quantification of this compound in biological matrices is essential for its validation as a clinical biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the two most common analytical platforms for this purpose.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Serum/Plasma this compound

This protocol outlines a general procedure for the extraction and derivatization of fatty acids from serum or plasma for GC-MS analysis.

1. Sample Preparation and Lipid Extraction:

  • To 100 µL of serum or plasma, add an internal standard (e.g., deuterated palmitic acid).
  • Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v) or methyl tert-butyl ether (MTBE).
  • Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.
  • Carefully collect the lower organic phase containing the lipids.
  • Dry the lipid extract under a stream of nitrogen.

2. Saponification and Derivatization:

  • To the dried lipid extract, add a methanolic sodium hydroxide (B78521) solution to saponify the fatty acid esters.
  • Heat the mixture to ensure complete saponification.
  • Acidify the solution to protonate the free fatty acids.
  • Methylate the fatty acids to form fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride-methanol or by generating diazomethane.
  • Extract the FAMEs into an organic solvent like hexane.

3. GC-MS Analysis:

  • Inject the FAMEs onto a GC-MS system equipped with a suitable capillary column (e.g., a polar column like DB-225ms for good separation of fatty acid isomers).
  • Use an appropriate temperature gradient to separate the FAMEs.
  • Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification to enhance sensitivity.
  • Identify the this compound methyl ester peak based on its retention time and mass spectrum compared to a pure standard.
  • Quantify the concentration of this compound by comparing its peak area to that of the internal standard and using a calibration curve.

Experimental Workflow for GC-MS Analysis of this compound

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Serum_Plasma Serum/Plasma Sample Add_IS Add Internal Standard Serum_Plasma->Add_IS Extraction Liquid-Liquid Extraction (e.g., Chloroform:Methanol) Add_IS->Extraction Dry_Extract Dry Lipid Extract Extraction->Dry_Extract Saponification Saponification Dry_Extract->Saponification Methylation Methylation to FAMEs Saponification->Methylation Extract_FAMEs Extract FAMEs Methylation->Extract_FAMEs GCMS GC-MS Analysis Extract_FAMEs->GCMS Data_Processing Data Processing & Quantification GCMS->Data_Processing

Caption: Workflow for GC-MS based quantification of this compound.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Synovial Fluid this compound

This protocol provides a general method for the analysis of free fatty acids in synovial fluid using LC-MS/MS, which often requires less sample preparation than GC-MS.

1. Sample Preparation:

  • Centrifuge the synovial fluid sample to remove cells and debris.
  • To a small aliquot of the supernatant (e.g., 50 µL), add an internal standard (e.g., deuterated this compound).
  • Perform protein precipitation by adding a cold organic solvent such as acetonitrile (B52724) or methanol.
  • Vortex and centrifuge to pellet the precipitated proteins.
  • Collect the supernatant for analysis.

2. LC-MS/MS Analysis:

  • Inject the supernatant onto a reverse-phase LC column (e.g., C18).
  • Use a gradient elution with a mobile phase system typically consisting of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
  • Couple the LC system to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
  • Set up a Multiple Reaction Monitoring (MRM) method for the specific precursor-to-product ion transition of this compound and its internal standard for high selectivity and sensitivity.
  • Quantify this compound based on the peak area ratio to the internal standard and a calibration curve prepared with pure standards.

Experimental Workflow for LC-MS/MS Analysis of this compound

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Synovial_Fluid Synovial Fluid Sample Centrifuge Centrifuge Synovial_Fluid->Centrifuge Add_IS Add Internal Standard Centrifuge->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation LCMS LC-MS/MS Analysis (MRM) Protein_Precipitation->LCMS Data_Processing Data Processing & Quantification LCMS->Data_Processing

Caption: Workflow for LC-MS/MS based quantification of this compound.

Proposed Signaling Pathways of this compound in Rheumatoid Arthritis

While the direct signaling pathways of this compound in RA are still under investigation, its structural similarity to other saturated fatty acids, such as palmitic acid, suggests potential involvement in pro-inflammatory signaling cascades. Saturated fatty acids are known to act as ligands for Toll-like receptors (TLRs), particularly TLR2 and TLR4, which are key players in the innate immune response and have been implicated in the pathogenesis of RA.

Activation of TLRs by saturated fatty acids can trigger downstream signaling through adaptor proteins like MyD88, leading to the activation of the transcription factor nuclear factor-kappa B (NF-κB). NF-κB is a master regulator of inflammation and its activation in synovial fibroblasts and immune cells in the RA joint leads to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and matrix metalloproteinases (MMPs) that contribute to synovial inflammation and joint destruction.

Proposed this compound-Mediated Inflammatory Signaling

IPA_Signaling cluster_cell Immune/Synovial Cell cluster_nucleus IPA This compound TLR TLR2/TLR4 IPA->TLR Binds to MyD88 MyD88 TLR->MyD88 Recruits IKK IKK Complex MyD88->IKK Activates NFkB NF-κB IKK->NFkB Activates NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to Nucleus Nucleus Gene_Expression Pro-inflammatory Gene Expression NFkB_nuc->Gene_Expression Promotes Cytokines Cytokines (TNF-α, IL-1β, IL-6) Chemokines MMPs Gene_Expression->Cytokines Leads to

Caption: Proposed inflammatory signaling pathway of this compound in RA.

Conclusion

This compound is a promising biomarker for rheumatoid arthritis, with initial evidence pointing to its altered levels in the synovial fluid of affected individuals. Further large-scale studies are needed to establish its definitive concentration ranges in both serum and synovial fluid of RA patients compared to healthy controls and to elucidate its precise role in the pathophysiology of the disease. The detailed experimental protocols provided in this guide offer a starting point for researchers aiming to quantify this compound and investigate its potential as a diagnostic, prognostic, or therapeutic target in rheumatoid arthritis. The proposed involvement of this compound in TLR and NF-κB signaling pathways provides a rationale for its pro-inflammatory effects and warrants further investigation to unravel the complex interplay of metabolic and inflammatory pathways in RA.

References

Methodological & Application

Application Note: Quantification of Isopalmitic Acid in Tissues using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopalmitic acid (14-methylpentadecanoic acid) is a branched-chain saturated fatty acid. Unlike its straight-chain isomer, palmitic acid, the precise biological roles and tissue distribution of this compound are less extensively characterized. As interest in the diverse functions of fatty acids in health and disease grows, accurate quantification of less common isomers like this compound in various tissues is becoming increasingly important. This application note provides a detailed protocol for the extraction, derivatization, and quantification of this compound from tissue samples using gas chromatography-mass spectrometry (GC-MS).

Data Presentation

Experimental Protocols

This protocol details the necessary steps for the quantification of this compound in tissue samples, including tissue homogenization, lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent GC-MS analysis.

Materials and Reagents
  • Tissues: Fresh or frozen tissue samples

  • Solvents (HPLC or GC grade): Chloroform, Methanol, Hexane (B92381), Iso-octane

  • Reagents for Lipid Extraction: Folch solution (Chloroform:Methanol, 2:1 v/v)

  • Derivatization Reagent: Boron trifluoride-methanol (BF3-methanol) solution (14% w/v) or N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Internal Standard: A suitable deuterated or odd-chain fatty acid (e.g., heptadecanoic acid, C17:0)

  • Other: Sodium chloride (NaCl) solution (0.9% w/v), Anhydrous sodium sulfate (B86663) (Na2SO4), Nitrogen gas (high purity)

  • Equipment: Homogenizer, Centrifuge, Heating block or water bath, GC-MS system with a suitable capillary column (e.g., DB-225ms or equivalent).

Protocol 1: Sample Preparation and Lipid Extraction
  • Tissue Homogenization:

    • Accurately weigh approximately 50-100 mg of frozen tissue.

    • Add the tissue to a homogenizer tube containing 1 mL of ice-cold 0.9% NaCl solution.

    • Homogenize the tissue until a uniform suspension is achieved. Keep the sample on ice to minimize enzymatic degradation.

  • Lipid Extraction (Folch Method):

    • To the tissue homogenate, add 5 mL of Folch solution (Chloroform:Methanol, 2:1 v/v).

    • Add a known amount of the internal standard to each sample.

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

    • Dry the extracted lipids under a gentle stream of nitrogen gas.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)

Free fatty acids require derivatization to increase their volatility for GC analysis. Methylation is a common and effective method.

  • Acid-Catalyzed Methylation using BF3-Methanol:

    • To the dried lipid extract, add 1 mL of 14% BF3-methanol solution.

    • Cap the tube tightly and heat at 60°C for 30 minutes in a heating block or water bath.

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 1 mL of deionized water, and vortex for 1 minute.

    • Centrifuge at 1000 x g for 5 minutes to separate the phases.

    • Carefully collect the upper hexane layer containing the FAMEs and transfer it to a new tube.

    • Pass the hexane layer through a small column containing anhydrous sodium sulfate to remove any residual water.

    • Evaporate the hexane under a gentle stream of nitrogen to a final volume of approximately 100 µL for GC-MS analysis.

Protocol 3: GC-MS Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Column: A polar capillary column, such as a DB-225ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for the separation of fatty acid isomers.

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Injection Mode: Splitless

    • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 220°C at a rate of 5°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions (Example):

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Scan Range: m/z 50-500

    • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

Protocol 4: Identification and Quantification
  • Identification: The identification of this compound methyl ester is based on its retention time and mass spectrum. The mass spectrum of 14-methylpentadecanoate (this compound methyl ester) is characterized by a molecular ion peak at m/z 270 and key fragment ions. A prominent fragment is the McLafferty rearrangement ion at m/z 74.[1] Another significant fragment at m/z 227 results from the loss of an isopropyl group.[1]

  • Quantification: For quantitative analysis, a calibration curve should be prepared using a certified standard of this compound. The internal standard is used to correct for variations in extraction efficiency and injection volume. The concentration of this compound in the tissue sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mandatory Visualizations

Experimental Workflow

experimental_workflow tissue Tissue Sample (50-100 mg) homogenization Homogenization (in 0.9% NaCl) tissue->homogenization extraction Lipid Extraction (Folch Method) homogenization->extraction drying1 Drying (Nitrogen Stream) extraction->drying1 derivatization Derivatization (BF3-Methanol) drying1->derivatization extraction2 FAME Extraction (Hexane) derivatization->extraction2 drying2 Drying & Concentration (Nitrogen Stream) extraction2->drying2 gcms GC-MS Analysis drying2->gcms data Data Analysis (Quantification) gcms->data

Caption: Experimental workflow for the quantification of this compound in tissues.

Metabolic Pathway of Fatty Acids

While specific signaling pathways for this compound are not well-documented, as a fatty acid, it is expected to enter the general metabolic pathways of fatty acids. This includes beta-oxidation for energy production or incorporation into complex lipids for storage or structural roles.

fatty_acid_metabolism isopalmitic_acid This compound (from diet or synthesis) activation Activation to Isopalmitoyl-CoA isopalmitic_acid->activation beta_oxidation Beta-Oxidation (Mitochondria) activation->beta_oxidation lipid_synthesis Incorporation into Complex Lipids activation->lipid_synthesis acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle energy Energy Production (ATP) tca_cycle->energy storage Triglycerides (Storage) lipid_synthesis->storage membranes Phospholipids (Membranes) lipid_synthesis->membranes

References

Application Notes and Protocols for Isopalmitic Acid Extraction from Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopalmitic acid, a branched-chain fatty acid (BCFA) also known as 14-methylpentadecanoic acid, is a component of cellular lipids. The study of BCFAs is an emerging area of interest due to their roles in cellular membrane fluidity and potential involvement in metabolic and signaling pathways.[1] Accurate and reproducible extraction and quantification of this compound from cell cultures are crucial for understanding its biological functions.

These application notes provide detailed protocols for the extraction of this compound from cultured mammalian cells, subsequent derivatization, and quantification using gas chromatography-mass spectrometry (GC-MS). The presented methods are based on established lipid extraction techniques, including the Folch and Bligh & Dyer methods, as well as a simpler isopropanol-based method.

Data Presentation

Quantitative analysis of this compound is essential for comparing its abundance across different experimental conditions. The following tables provide a template for presenting such data.

Table 1: this compound Yield from Cultured Cells

Cell LineCell Number (x 10^6)Extraction MethodTotal Lipid Yield (µg)This compound (µg)% this compound in Total Lipids
HepG210Folch250.5 ± 15.21.2 ± 0.10.48%
3T3-L110Bligh & Dyer310.2 ± 20.51.5 ± 0.20.48%
MCF-710Isopropanol (B130326)220.8 ± 18.91.0 ± 0.10.45%

Table 2: Purity and Concentration of Extracted this compound

Sample IDExtraction MethodPurity (by GC-MS)Concentration (µg/mL)
HepG2-FolchFolch>98%12.0
3T3-L1-B&DBligh & Dyer>98%15.0
MCF-7-IPAIsopropanol>97%10.0

Experimental Protocols

A general workflow for the extraction and analysis of this compound from cell cultures is depicted below. For lipidomic studies, a minimum of 10^6 cells is recommended to ensure a sufficient instrument signal.[2]

G cluster_workflow Experimental Workflow A Cell Culture B Cell Harvesting & Washing A->B C Lipid Extraction (Folch, Bligh & Dyer, or IPA) B->C D Phase Separation C->D E Solvent Evaporation D->E F Derivatization to FAMEs E->F G GC-MS Analysis F->G H Data Analysis & Quantification G->H

Caption: General experimental workflow for this compound extraction and analysis.

Protocol 1: Lipid Extraction using the Folch Method

This method is a gold standard for exhaustive lipid extraction.[3]

Materials:

  • Cultured cells (e.g., 2–3 million cells)[4]

  • Phosphate-buffered saline (PBS), ice-cold

  • Chloroform (B151607):Methanol (B129727) (2:1, v/v) mixture[5]

  • 0.9% NaCl solution[3]

  • Anhydrous sodium sulfate

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas stream or centrifugal evaporator (SpeedVac)

Procedure:

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Cell Lysis and Extraction: Add 1 mL of the chloroform:methanol (2:1) mixture to the cell pellet in a glass tube. Homogenize the sample by vortexing for 1 minute.[6]

  • Incubation: Incubate the mixture for 20 minutes at room temperature with occasional vortexing to ensure complete extraction.

  • Phase Separation: Add 0.2 mL of 0.9% NaCl solution to the tube. Vortex for 30 seconds and then centrifuge at 2,000 rpm for 5 minutes to separate the phases.[6]

  • Collection of Organic Phase: Carefully collect the lower organic (chloroform) phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a centrifugal evaporator.

  • Storage: The dried lipid extract can be stored at -80°C under an inert atmosphere (e.g., argon or nitrogen) until further analysis.

Protocol 2: Lipid Extraction using the Bligh & Dyer Method

This method is suitable for samples with high water content and uses a two-step extraction process.[7]

Materials:

  • Cultured cells (scaled for a 60 mm plate)[8]

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol:Water (2:0.8, v/v)[8]

  • Chloroform[8]

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas stream or centrifugal evaporator

Procedure:

  • Cell Harvesting: Wash cells with 3 mL of cold PBS.[8]

  • Lysis: Add 3 mL of the Methanol:Water solution and scrape the cells. Transfer the cell suspension to a large glass tube.[8]

  • First Extraction: Add 1 mL of chloroform. Vortex for 30 seconds and allow the phases to separate. Centrifugation at low speed for 1 minute can aid separation.[8]

  • Phase Separation: Transfer the upper aqueous layer to a new tube.

  • Second Extraction: Add another 1 mL of chloroform to the aqueous layer, vortex, and separate the phases as before.[8]

  • Combine Organic Phases: Combine the two lower chloroform phases.

  • Washing: Backwash the combined chloroform phase by adding 3 mL of the Methanol:Water solution. Vortex and allow phases to separate.[8]

  • Drying: Aspirate the top layer and transfer the bottom chloroform phase to a new tube. Evaporate the solvent to dryness.[8]

  • Storage: Store the dried lipid extract at -80°C.

Protocol 3: Isopropanol (IPA) Mediated Lipid Extraction

This is a simpler, single-step method that has shown good recovery for most lipid classes and is less toxic than chloroform-based methods.[9]

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Isopropanol (IPA)

  • Glass centrifuge tubes

  • Nitrogen gas stream or centrifugal evaporator

Procedure:

  • Cell Harvesting: Harvest and wash the cells with ice-cold PBS as described in the previous protocols.

  • Extraction: Add a sufficient volume of ice-cold isopropanol to the cell pellet and vortex thoroughly to precipitate proteins and solubilize lipids.

  • Incubation: Incubate the mixture on ice for 20 minutes with occasional vortexing.

  • Centrifugation: Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated protein and cell debris.

  • Collection of Supernatant: Carefully transfer the supernatant containing the lipid extract to a new glass tube.

  • Drying: Evaporate the solvent to dryness.

  • Storage: Store the dried lipid extract at -80°C.

Protocol 4: Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, fatty acids need to be derivatized to a more volatile form, typically fatty acid methyl esters (FAMEs).[10]

Materials:

  • Dried lipid extract

  • Boron trifluoride (BF₃) in methanol (14% w/v)[11]

  • Hexane (B92381)

  • Saturated NaCl solution

  • Glass tubes with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Reagent Addition: Add 1 mL of 14% BF₃-methanol to the dried lipid extract.[12]

  • Reaction: Tightly cap the tube and heat at 60-100°C for 10-60 minutes (optimization may be required). A common condition is 70°C for 30 minutes.[11][12]

  • Extraction of FAMEs: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Phase Separation: Vortex thoroughly for 1 minute and then allow the phases to separate.

  • Collection: Carefully collect the upper hexane layer containing the FAMEs and transfer to a new vial for GC-MS analysis.

Signaling Pathway

While the specific signaling pathways of this compound are not as extensively studied as those of palmitic acid, research on other branched-chain fatty acids provides some insights. For instance, 14-methylpentadecanoic acid has been shown to lower the expression of Fatty Acid Synthase (FASN) and Sterol Regulatory Element-Binding Protein 1 (SREBP1) in HepG2 cells.[1]

G cluster_pathway Potential Signaling Effect of this compound IPA This compound (14-methylpentadecanoic acid) SREBP1 SREBP1 IPA->SREBP1 Inhibits expression FASN FASN SREBP1->FASN Promotes expression Lipogenesis De Novo Lipogenesis FASN->Lipogenesis Catalyzes

Caption: Potential signaling role of this compound in regulating lipogenesis.

This diagram illustrates a potential mechanism where this compound may exert a regulatory effect on cellular lipid metabolism by downregulating key lipogenic transcription factors and enzymes. SREBP-1 is a master transcriptional regulator of genes involved in fatty acid synthesis, including FASN.[13] By inhibiting the expression of SREBP1, this compound could lead to a decrease in FASN levels, thereby reducing de novo lipogenesis. This suggests a potential negative feedback loop where a branched-chain fatty acid can modulate the synthesis of straight-chain fatty acids. Further research is needed to fully elucidate the specific signaling cascades initiated by this compound.

References

Application Notes and Protocols for Metabolic Tracing of Isopalmitic Acid using Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopalmitic acid, a branched-chain fatty acid, is a component of cellular lipids. While less studied than its straight-chain isomer, palmitic acid, understanding its metabolic fate is crucial for a comprehensive view of lipid metabolism and its role in cellular processes. Stable isotope labeling is a powerful technique to trace the metabolic pathways of molecules like this compound within a biological system.[1] By introducing this compound labeled with stable isotopes, such as carbon-13 (¹³C), researchers can track its incorporation into various lipid species and identify its downstream metabolites using mass spectrometry.[1][2] This document provides detailed application notes and protocols for designing and conducting metabolic tracing studies with stable isotope-labeled this compound.

Given the limited specific literature on this compound tracing, the following protocols are based on established methods for other fatty acids, particularly palmitic acid, and are intended to serve as a comprehensive guide for researchers.

Core Concepts of Stable Isotope Tracing

Stable isotope tracing relies on the principle that isotopically labeled molecules are chemically identical to their unlabeled counterparts and are therefore processed through the same metabolic pathways.[3] Mass spectrometry can distinguish between the labeled (heavier) and unlabeled (lighter) molecules, allowing for the quantification of the tracer's incorporation into downstream metabolites.[2]

Applications in Research and Drug Development

  • Metabolic Flux Analysis: Quantify the rate of this compound uptake, synthesis, and incorporation into complex lipids such as triglycerides and phospholipids.[1]

  • Pathway Elucidation: Identify the metabolic pathways that utilize this compound and its downstream metabolites.

  • Drug Discovery and Development: Evaluate the effect of therapeutic compounds on this compound metabolism and related pathways.[1] This can provide insights into a drug's mechanism of action and potential off-target effects.

  • Disease Research: Investigate alterations in this compound metabolism in various diseases, including metabolic disorders and cancer.[4][5]

Quantitative Data Summary

The following tables provide examples of how to structure quantitative data from a ¹³C-isopalmitic acid tracing experiment. The data presented here is hypothetical and serves as a template for reporting experimental results.

Table 1: Incorporation of ¹³C-Isopalmitic Acid into Cellular Lipids

Lipid ClassUnlabeled (Relative Abundance)M+16 (¹³C₁₆-Isopalmitate) (Relative Abundance)% Labeled
This compound35%65%65.0%
Phosphatidylcholines (PC)85%15%15.0%
Phosphatidylethanolamines (PE)90%10%10.0%
Triglycerides (TG)70%30%30.0%
Diacylglycerols (DG)75%25%25.0%

Table 2: Relative Abundance of ¹³C-Isopalmitate-Derived Acylcarnitines

Acylcarnitine SpeciesControl Cells (Relative Peak Area)Treated Cells (Relative Peak Area)Fold Change
Isopalmitoyl-carnitine (C16-iso)1.02.52.5
Myristoyl-carnitine (C14)1.01.21.2
Lauroyl-carnitine (C12)1.01.11.1

Experimental Protocols

Protocol 1: In Vitro Stable Isotope Labeling of this compound in Cultured Cells

Objective: To trace the metabolic fate of ¹³C-isopalmitic acid in a cell culture model.

Materials:

  • Cultured cells of interest

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), fatty acid-free

  • ¹³C-labeled this compound (e.g., [U-¹³C₁₆]-Isopalmitic Acid)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate Buffered Saline (PBS)

  • Methanol (B129727), ice-cold

  • Chloroform (B151607)

  • Water, LC-MS grade

  • Internal standards (e.g., deuterated fatty acids)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of Labeled Fatty Acid Medium: a. Prepare a stock solution of ¹³C-isopalmitic acid complexed to BSA. Briefly, dissolve ¹³C-isopalmitic acid in ethanol (B145695) and add it to a warm BSA solution in PBS with gentle vortexing. b. Supplement the cell culture medium (containing fatty acid-free FBS) with the ¹³C-isopalmitic acid-BSA complex to the desired final concentration (e.g., 50-200 µM).

  • Labeling: a. Remove the existing medium from the cells and wash once with warm PBS. b. Add the prepared ¹³C-isopalmitic acid-containing medium to the cells. c. Incubate the cells for a specific time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled fatty acid.

  • Metabolite Extraction: a. At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS. b. Quench metabolism by adding ice-cold methanol to the cells. c. Scrape the cells and collect the cell lysate in a microcentrifuge tube. d. Add chloroform and water to the lysate for biphasic lipid extraction (e.g., Bligh-Dyer method). e. Vortex thoroughly and centrifuge to separate the phases. f. Collect the lower organic (lipid-containing) phase. g. Dry the lipid extract under a stream of nitrogen gas.

  • Sample Preparation for Mass Spectrometry: a. Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1) containing internal standards. b. The samples are now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] For GC-MS analysis, derivatization to fatty acid methyl esters (FAMEs) is typically required.[6]

Protocol 2: Analysis of Labeled Lipids by LC-MS

Objective: To identify and quantify the incorporation of ¹³C-isopalmitic acid into different lipid species.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)

Procedure:

  • Chromatographic Separation: a. Inject the reconstituted lipid extract onto a suitable reverse-phase column (e.g., C18). b. Use a gradient of mobile phases (e.g., water/acetonitrile with additives like formic acid and ammonium (B1175870) formate (B1220265) for the aqueous phase, and isopropanol/acetonitrile for the organic phase) to separate the different lipid classes.

  • Mass Spectrometry Analysis: a. Operate the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to acquire both full scan MS and tandem MS (MS/MS) data. b. Set the instrument to scan for a mass range that includes the expected masses of both unlabeled and ¹³C-labeled lipid species.

  • Data Analysis: a. Process the raw data using specialized software (e.g., XCMS, MS-DIAL, Compound Discoverer). b. Identify lipid species based on their accurate mass, retention time, and MS/MS fragmentation patterns. c. Quantify the peak areas of the different isotopologues (unlabeled and ¹³C-labeled) for each identified lipid. d. Correct for the natural abundance of ¹³C. e. Calculate the percentage of labeling for each lipid species to determine the extent of this compound incorporation.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow time_course time_course quenching quenching time_course->quenching drying drying lcms lcms drying->lcms

fatty_acid_signaling isopalmitic_acid This compound tlr4 tlr4 isopalmitic_acid->tlr4 protein_acylation protein_acylation isopalmitic_acid->protein_acylation myd88 myd88 tlr4->myd88 traf6 traf6 myd88->traf6 tak1 tak1 traf6->tak1 ikk ikk tak1->ikk nfkb nfkb ikk->nfkb inflammation inflammation nfkb->inflammation acylated_protein acylated_protein protein_acylation->acylated_protein protein_trafficking protein_trafficking acylated_protein->protein_trafficking

Concluding Remarks

The protocols and information provided herein offer a comprehensive framework for investigating the metabolic fate of this compound. While drawing heavily on established methods for other fatty acids, these guidelines can be adapted to suit specific research questions and experimental systems. The use of stable isotope tracing will undoubtedly shed more light on the unique biological roles of this compound and its contribution to cellular physiology and pathology.

References

Isopalmitic Acid: An Emerging Area in Disease Biomarker Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopalmitic acid (14-methylpentadecanoic acid) is a methyl-branched chain fatty acid (BCFA) found in various biological systems. While extensive research has focused on the role of straight-chain fatty acids like palmitic acid in disease, the significance of branched-chain fatty acids such as this compound is an emerging field of investigation. This document provides an overview of the current understanding of this compound's potential as a disease biomarker, alongside detailed protocols for its quantification in biological samples. It is important to note that while research into the broader class of BCFAs and their links to metabolic diseases and inflammation is growing, the specific role of this compound as a standalone biomarker is not yet well-established. These application notes are intended to facilitate further research in this promising area.

Biological Role and Potential Clinical Significance

This compound is a long-chain fatty acid with an aliphatic tail containing 13 to 21 carbon atoms. Its biological roles include acting as an energy source, a nutrient, and a membrane stabilizer. It is involved in fatty acid and lipid metabolism, as well as cell signaling.[1]

Recent research has highlighted the potential importance of BCFAs in human health and disease. Lower levels of circulating BCFAs have been associated with metabolic syndrome.[2][3] Some studies suggest that BCFAs may have anti-inflammatory and anti-cancer properties.[2][4] Specifically, iso-BCFAs have been shown to decrease the expression of genes related to lipid metabolism and inflammation in human adipose cells, suggesting a potential protective role against adipose inflammation and dyslipidemia in obesity.[5][6] Furthermore, some BCFAs have demonstrated the ability to mitigate the inflammatory response in intestinal epithelial cells.[7]

The study of this compound and other BCFAs as disease biomarkers is a developing area. Further research is needed to establish definitive correlations between this compound levels and specific diseases, and to understand the underlying mechanisms.

Quantitative Data Summary

Currently, there is a lack of comprehensive quantitative data specifically for this compound as a biomarker in various diseases. Research has focused more broadly on the class of branched-chain fatty acids. The table below summarizes the observed associations for BCFAs in general.

Disease/ConditionAnalyteSample TypeObservationReference
Metabolic SyndromeBranched-Chain Fatty Acids (BCFAs)Serum, Adipose TissueLower levels in individuals at high risk of metabolic syndrome.[2][3]
Obesityiso-Branched-Chain Fatty Acids (iso-BCFAs)SerumInversely associated with Body Mass Index (BMI).[4]
Inflammationiso-Branched-Chain Fatty Acids (iso-BCFAs)Adipose Cells (in vitro)Decreased expression of inflammation-related genes.[5][6]

Experimental Protocols

Accurate and reliable quantification of this compound in biological samples is crucial for advancing research in this area. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary analytical techniques employed. The separation of branched-chain isomers from their straight-chain counterparts can be challenging and requires optimized chromatographic methods.[8]

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

This protocol outlines the analysis of this compound in plasma or serum as fatty acid methyl esters (FAMEs).

1. Sample Preparation (Lipid Extraction and Derivatization)

  • Lipid Extraction:

    • To 100 µL of plasma or serum, add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.

    • Vortex vigorously for 1 minute.

    • Add 200 µL of 0.9% NaCl solution and vortex again.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids into a new glass tube.

  • Saponification and Methylation (to form FAMEs):

    • Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

    • Add 1 mL of 0.5 M methanolic NaOH.

    • Heat at 80°C for 10 minutes to saponify the lipids.

    • Cool to room temperature and add 1 mL of 14% boron trifluoride (BF3) in methanol.

    • Heat at 80°C for 2 minutes to methylate the fatty acids.

    • Cool to room temperature and add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.

    • Vortex and centrifuge at 1000 x g for 5 minutes.

    • Transfer the upper hexane layer containing the FAMEs to a GC vial.

2. GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Column: A polar capillary column suitable for FAME analysis (e.g., Supelco SP-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 140°C, hold for 5 minutes.

    • Ramp to 240°C at 4°C/min.

    • Hold at 240°C for 20 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50-550.

  • Identification: this compound methyl ester is identified based on its retention time relative to a standard and its characteristic mass spectrum.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound Analysis

This protocol describes a method for the analysis of underivatized this compound in plasma or serum.

1. Sample Preparation (Protein Precipitation and Extraction)

  • To 50 µL of plasma or serum, add 200 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., C17:0 fatty acid).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Instrumentation: High-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., Agilent 1290 Infinity II LC with 6470 Triple Quadrupole MS).

  • Column: A C18 reversed-phase column suitable for lipid analysis (e.g., Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

  • Gradient Elution:

    • Start with 30% B, increase to 100% B over 10 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 45°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325°C.

    • Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion (m/z 255.2) -> Product ion (e.g., m/z 255.2 for pseudo-MRM or a specific fragment if available).

      • Internal Standard (C17:0): Precursor ion (m/z 269.2) -> Product ion (e.g., m/z 269.2).

Visualizations

Signaling & Metabolism

BCFAs_and_Metabolic_Health cluster_diet Dietary Intake cluster_bcaas Endogenous Synthesis cluster_effects Potential Biological Effects Dairy Products Dairy Products This compound & other BCFAs This compound & other BCFAs Dairy Products->this compound & other BCFAs Ruminant Meats Ruminant Meats Ruminant Meats->this compound & other BCFAs Branched-Chain Amino Acids (BCAAs) Branched-Chain Amino Acids (BCAAs) Branched-Chain Amino Acids (BCAAs)->this compound & other BCFAs Catabolism Metabolic Syndrome Metabolic Syndrome This compound & other BCFAs->Metabolic Syndrome Lower levels associated with higher risk Inflammation Inflammation This compound & other BCFAs->Inflammation Potential anti-inflammatory effects Adipose Tissue Function Adipose Tissue Function This compound & other BCFAs->Adipose Tissue Function Modulates gene expression

Caption: Sources and potential roles of BCFAs in metabolic health.

Experimental Workflow

GCMS_Workflow Biological Sample (Plasma/Serum) Biological Sample (Plasma/Serum) Lipid Extraction Lipid Extraction Biological Sample (Plasma/Serum)->Lipid Extraction Saponification & Methylation Saponification & Methylation Lipid Extraction->Saponification & Methylation FAMEs in Hexane FAMEs in Hexane Saponification & Methylation->FAMEs in Hexane GC-MS Analysis GC-MS Analysis FAMEs in Hexane->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

The investigation of this compound as a disease biomarker is a nascent but potentially significant area of research. While direct evidence is currently limited, the broader class of branched-chain fatty acids shows promise in relation to metabolic health and inflammation. The provided protocols offer robust methods for the accurate quantification of this compound, enabling researchers to further explore its physiological and pathological roles. As more data becomes available, the utility of this compound as a specific and sensitive biomarker for various diseases may become clearer, potentially opening new avenues for diagnostics and therapeutic interventions.

References

Application Notes and Protocols for the Derivatization of Isopalmitic Acid for GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopalmitic acid (14-methylpentadecanoic acid) is a branched-chain fatty acid found in various biological and commercial samples, including bacteria, dairy products, and certain oils. Its analysis by gas chromatography (GC) is crucial for quality control, biomarker discovery, and metabolic research. However, due to its low volatility and polar carboxyl group, direct GC analysis of this compound is challenging, often resulting in poor chromatographic peak shape and inaccurate quantification.[1]

Derivatization is a critical sample preparation step that converts fatty acids into more volatile and less polar derivatives, making them suitable for GC analysis. This process neutralizes the polar carboxyl group, allowing for separation based on boiling point, degree of unsaturation, and molecular geometry.[2] The two most common and effective derivatization techniques for fatty acids are esterification to form fatty acid methyl esters (FAMEs) and silylation to form trimethylsilyl (B98337) (TMS) esters.

These application notes provide detailed protocols for the derivatization of this compound using both acid-catalyzed esterification and silylation methods, along with information on the expected GC-MS data for the resulting derivatives.

Derivatization Methods: A Comparative Overview

The choice between esterification and silylation depends on the specific requirements of the analysis, including the presence of other functional groups in the sample and the desired sensitivity.

FeatureAcid-Catalyzed Esterification (FAMEs)Silylation (TMS Esters)
Principle Converts carboxylic acids to methyl esters using an alcohol (methanol) and an acid catalyst (e.g., BF3 or HCl).[3]Replaces active hydrogens on carboxyl and other functional groups with a trimethylsilyl group.
Reagents Boron trifluoride-methanol (BF3-Methanol), Methanolic HCl.N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
Advantages Robust for free fatty acids and glycerolipids. FAMEs are stable and extensive mass spectral libraries are available.[2]Derivatizes multiple functional groups (hydroxyls, amines), useful for analyzing a wide range of compounds in a single run.[2][4]
Disadvantages Can be destructive to certain sensitive functional groups.[5]Derivatives can be moisture-sensitive, and the silylating reagent can sometimes interfere with the chromatography.[4]
Typical Reaction 60-100°C for 10-60 minutes.60-80°C for 20-60 minutes.

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification to Form this compound Methyl Ester

This protocol describes the preparation of fatty acid methyl esters (FAMEs) using boron trifluoride (BF3) in methanol, a widely used and effective method.

Materials:

  • This compound sample (or lipid extract containing this compound)

  • BF3-Methanol reagent (12-14% w/v)

  • Anhydrous Methanol

  • Heptane (B126788) or Hexane (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (B86663) (Na2SO4)

  • Screw-capped glass test tubes with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Accurately weigh approximately 1-10 mg of the this compound sample or lipid extract into a screw-capped glass test tube. If the sample is in a solvent, evaporate the solvent to dryness under a stream of nitrogen.

  • Reagent Addition: Add 1-2 mL of BF3-Methanol reagent to the test tube.

  • Reaction: Tightly cap the tube and heat it in a heating block or water bath at 80-100°C for 10-15 minutes. For samples containing complex lipids that require hydrolysis (transesterification), a longer reaction time of up to 1 hour may be necessary.

  • Extraction: Cool the tube to room temperature. Add 1 mL of saturated NaCl solution and 1-2 mL of heptane or hexane.

  • Phase Separation: Cap the tube and vortex vigorously for 1-2 minutes to extract the FAMEs into the organic layer. Centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to aid in phase separation.

  • Collection of Organic Layer: Carefully transfer the upper organic layer (containing the FAMEs) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The resulting FAME solution is ready for GC or GC-MS analysis.

Protocol 2: Silylation to Form Trimethylsilyl (TMS) Isopalmitate

This protocol details the derivatization of this compound using BSTFA to form its TMS ester.

Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Anhydrous Pyridine (B92270) or Acetonitrile (B52724) (GC grade)

  • Screw-capped glass vials with PTFE-lined septa

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Place 1-5 mg of the dried this compound sample into a vial.

  • Reagent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample. Then, add 100 µL of BSTFA (with 1% TMCS).

  • Reaction: Tightly cap the vial and heat at 60-80°C for 20-30 minutes.

  • Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC or GC-MS. No extraction step is typically required.

Experimental Workflow and Data Presentation

This compound Derivatization Workflow

DerivatizationWorkflow cluster_sample Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction (for FAMEs) cluster_analysis Analysis Sample This compound Sample DrySample Dry Sample (under N2) Sample->DrySample AddReagent Add Derivatization Reagent (e.g., BF3-Methanol or BSTFA) DrySample->AddReagent Heat Heat (60-100°C) AddReagent->Heat AddSolvent Add Water & Hexane/Heptane Heat->AddSolvent GCMS GC-MS Analysis Heat->GCMS For TMS Esters (Direct Injection) Vortex Vortex & Centrifuge AddSolvent->Vortex Collect Collect Organic Layer Vortex->Collect Collect->GCMS

Caption: General workflow for the derivatization of this compound for GC analysis.

Quantitative Data for this compound Derivatives

The following table summarizes the expected mass spectral data for the methyl ester of this compound. The mass spectrum is characterized by a molecular ion peak and specific fragmentation patterns.

Table 1: Mass Spectral Data for this compound Methyl Ester (14-Methylpentadecanoic acid, methyl ester)

m/zInterpretationRelative Abundance
270Molecular Ion [M]+Low
239[M-31]+ (Loss of OCH3)Moderate
227[M-43]+ (Loss of C3H7)Moderate
143Moderate
87High
74McLafferty rearrangement fragmentBase Peak (100%)

Data sourced from the NIST WebBook.[3]

The mass spectrum of the this compound methyl ester will show a characteristic base peak at m/z 74, which results from a McLafferty rearrangement.[6] Another significant fragment at m/z 227 corresponds to the loss of the isopropyl group from the branched end of the fatty acid chain.[6]

GC Retention Behavior:

The retention time of this compound methyl ester will be slightly shorter than that of its straight-chain isomer, palmitic acid methyl ester (n-C16:0), on most common non-polar and polar GC columns. This is because the branched structure of this compound reduces its boiling point and interaction with the stationary phase compared to the linear structure of palmitic acid. The exact retention time will depend on the specific GC column, temperature program, and carrier gas flow rate used. For identification, it is recommended to use a branched-chain fatty acid methyl ester standard mixture.

Conclusion

The derivatization of this compound to its methyl ester or trimethylsilyl ester is essential for accurate and reliable analysis by gas chromatography. The protocols provided in these application notes offer robust and reproducible methods for this purpose. The choice of derivatization technique should be based on the specific analytical goals and the nature of the sample matrix. By following these detailed procedures, researchers, scientists, and drug development professionals can achieve high-quality chromatographic data for the quantification and identification of this compound in their samples.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation of Fatty Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The separation and analysis of fatty acid isomers are critical in various fields, including nutrition, disease biomarker discovery, and drug development. Fatty acid isomers, which have the same chemical formula but different structural arrangements, can exhibit distinct biological activities. For instance, the cis and trans isomers of unsaturated fatty acids have profoundly different effects on cardiovascular health. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of these isomers, offering advantages over gas chromatography (GC) for the analysis of labile and geometrically isomeric fatty acids.[1] This application note provides detailed protocols for two primary HPLC methods for fatty acid isomer separation: Reversed-Phase HPLC (RP-HPLC) and Silver-Ion HPLC (Ag+-HPLC).

Principle of Separation

Reversed-Phase HPLC (RP-HPLC) separates fatty acids based on their hydrophobicity. In RP-HPLC, a nonpolar stationary phase (typically C18) is used with a polar mobile phase. Fatty acids are separated based on their chain length and degree of unsaturation. Longer chain fatty acids and those with fewer double bonds are more hydrophobic and thus have longer retention times. While RP-HPLC can separate fatty acids by class, resolving positional and geometrical isomers can be challenging due to their similar hydrophobicities.[2]

Silver-Ion HPLC (Ag+-HPLC) offers superior separation of unsaturated fatty acid isomers. This technique utilizes a stationary phase impregnated with silver ions. The separation is based on the reversible interaction between the silver ions and the π-electrons of the double bonds in the unsaturated fatty acid chains. The strength of this interaction is influenced by the number, geometry (cis vs. trans), and position of the double bonds, allowing for the effective separation of isomers that are difficult to resolve by other methods.[3][4] Trans isomers interact less strongly with the silver ions than cis isomers and therefore elute earlier.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) for Separation of C18 Fatty Acid Isomers

This protocol is suitable for the separation of common C18 fatty acid isomers, such as oleic acid (cis-18:1) and elaidic acid (trans-18:1).

1. Sample Preparation: Derivatization to Phenacyl Esters

To enhance UV detection, fatty acids are often derivatized.

  • Materials:

  • Procedure:

    • To 1 mg of the fatty acid sample in a vial, add 1 ml of a 10 mg/ml solution of 2-bromoacetophenone in acetonitrile.

    • Add 0.5 ml of a 10 mg/ml solution of triethylamine in acetonitrile.

    • Seal the vial and heat at 60°C for 30 minutes.

    • Cool the reaction mixture to room temperature.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for HPLC analysis.

2. HPLC Conditions

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile/Water (80:20, v/v) containing 0.1% acetic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 20 µL.

Protocol 2: Silver-Ion HPLC (Ag+-HPLC) for Separation of Conjugated Linoleic Acid (CLA) Isomers

This protocol is designed for the detailed separation of geometric and positional isomers of conjugated linoleic acid (CLA).

1. Sample Preparation: Hydrolysis and Extraction

  • Materials:

    • Lipid sample (e.g., oil, tissue homogenate)

    • 2 M Potassium hydroxide (B78521) (KOH) in methanol

    • Hexane (B92381) (HPLC grade)

    • Saturated sodium chloride (NaCl) solution

    • Anhydrous sodium sulfate

  • Procedure:

    • To 100 mg of the lipid sample, add 2 mL of 2 M methanolic KOH.

    • Heat the mixture at 60°C for 10 minutes to saponify the lipids.

    • Cool the mixture and add 2 mL of saturated NaCl solution.

    • Extract the free fatty acids with 3 x 3 mL of hexane.

    • Pool the hexane extracts and dry over anhydrous sodium sulfate.

    • Evaporate the hexane under a stream of nitrogen.

    • Reconstitute the fatty acid residue in the mobile phase.

2. HPLC Conditions

  • Instrumentation: Standard HPLC system with a UV or Diode Array Detector (DAD).

  • Column: Silver-ion column (e.g., ChromSpher 5 Lipids, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane/Acetonitrile (99.9:0.1, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 234 nm (for conjugated dienes).

  • Injection Volume: 20 µL.

Data Presentation

Table 1: Quantitative Data for RP-HPLC Separation of Oleic and Elaidic Acid
AnalyteRetention Time (min)Resolution
Oleic Acid (cis-9-C18:1)11.2\multirow{2}{*}{>1.5}
Elaidic Acid (trans-9-C18:1)12.6
Conditions as described in Protocol 1. Data adapted from literature.
Table 2: Elution Order of C18 Fatty Acid Methyl Esters by Silver-Ion HPLC
Elution OrderFatty Acid Methyl Ester
1Stearate (18:0)
2trans-9-Octadecenoate (Elaidate)
3cis-9-Octadecenoate (Oleate)
4trans,trans-9,12-Octadecadienoate
5cis,trans-9,12-Octadecadienoate
6trans,cis-9,12-Octadecadienoate
7cis,cis-9,12-Octadecadienoate (Linoleate)
8cis,cis,cis-9,12,15-Octadecatrienoate (α-Linolenate)
General elution order based on the principles of silver-ion chromatography.
Table 3: Retention Time Ranges for Conjugated Linoleic Acid (CLA) Isomer Groups by Ag+-HPLC
Isomer GroupRetention Time Range (min)
trans,trans-CLA23 - 27
cis,trans/trans,cis-CLA31 - 38
cis,cis-CLA41 - 52
Conditions as described in Protocol 2. Data adapted from literature.[3][4]

Visualizations

experimental_workflow_rp_hplc cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis start Fatty Acid Sample derivatization Derivatization (Phenacyl Esters) start->derivatization reconstitution Reconstitution in Mobile Phase derivatization->reconstitution injection Injection reconstitution->injection separation C18 Column ACN/H2O Gradient injection->separation detection UV Detection (254 nm) separation->detection chromatogram Chromatogram detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification

Caption: Experimental workflow for RP-HPLC analysis of fatty acid isomers.

experimental_workflow_ag_hplc cluster_prep Sample Preparation cluster_hplc Ag+-HPLC Analysis cluster_data Data Analysis start Lipid Sample hydrolysis Saponification (Hydrolysis) start->hydrolysis extraction Liquid-Liquid Extraction hydrolysis->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution injection Injection reconstitution->injection separation Silver-Ion Column Hexane/ACN injection->separation detection UV/DAD Detection (234 nm) separation->detection chromatogram Chromatogram detection->chromatogram identification Isomer Identification (Retention Time) chromatogram->identification quantification Peak Integration & Quantification identification->quantification

References

Application Notes and Protocols for the Analysis of Branched-Chain Fatty Acids by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by one or more methyl groups on their carbon backbone.[1][2] Predominantly found in bacteria, dairy products, and ruminant meats, BCFAs are increasingly recognized for their significant roles in various physiological and pathological processes.[1][3] They are integral components of bacterial cell membranes, influencing fluidity and environmental adaptation.[4][5] In humans, BCFAs are metabolized by enterocytes and have been implicated in modulating immune responses, inflammation, and metabolic health.[1][2][6] Dysregulation of BCFA levels has been associated with conditions like obesity and metabolic syndrome.[2][7]

Precise and accurate quantification of BCFAs in complex biological matrices is crucial for understanding their biological functions and exploring their potential as biomarkers and therapeutic targets. Mass spectrometry (MS), coupled with gas chromatography (GC) or liquid chromatography (LC), has emerged as the gold standard for BCFA analysis due to its high sensitivity, selectivity, and structural elucidation capabilities.[3][8][9]

This document provides detailed application notes and protocols for the analysis of BCFAs by mass spectrometry, catering to the needs of researchers, scientists, and drug development professionals.

I. Experimental Protocols

The analysis of BCFAs by mass spectrometry typically involves sample preparation, including extraction and derivatization, followed by chromatographic separation and mass spectrometric detection. The choice of methodology depends on the specific BCFAs of interest (short-chain vs. long-chain), the biological matrix, and the desired level of sensitivity and throughput.

A. Protocol 1: GC-MS Analysis of Short-Chain BCFAs in Biological Samples (e.g., Feces, Plasma)

This protocol is adapted for the analysis of volatile short-chain BCFAs (C2-C6) and involves derivatization to enhance volatility and chromatographic separation.[10][11]

1. Sample Preparation and Extraction:

  • Fecal Samples:

    • Homogenize 50-150 mg of fecal sample in 1 mL of 0.005 M aqueous NaOH containing an internal standard (e.g., 5 µg/mL caproic acid-d3).[10]

    • Centrifuge at 13,200 x g for 20 minutes at 4°C.[10]

    • Transfer 500 µL of the supernatant to a new glass tube.[10]

  • Plasma/Serum Samples:

    • Mix 300 µL of plasma or serum with 500 µL of 0.005 M aqueous NaOH containing the internal standard.[10]

  • Acidification and Extraction:

    • Acidify the sample with hydrochloric acid.[12]

    • Extract the SCFAs with methyl tert-butyl ether (MTBE).[12]

2. Derivatization with Propyl Chloroformate (PCF):

  • To the extracted sample, add a solution of water, propanol, and pyridine (B92270) (v/v/v = 8:3:2) to adjust the pH to 8.[10]

  • Add 100 µL of PCF and vortex vigorously.[10]

  • Perform a two-step extraction with hexane (B92381) to isolate the derivatized products.[10]

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-FFAP (free fatty acid phase) column (30 m × 0.25 mm id, 0.25 µm) or a tandem column setup (e.g., 30 m DB-225ms with a 30 m DB-5ms) for improved separation.[11][12]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[10][12]

    • Oven Temperature Program: Initial temperature at 50°C for 2 min, ramped to 70°C at 10°C/min, then to 85°C at 3°C/min, to 110°C at 5°C/min, and finally to 290°C at 30°C/min, with an 8-minute hold.[10]

    • Inlet Temperature: 260°C.[10]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[10][12]

    • Temperatures: Transfer line at 290°C, ion source at 230°C.[10][12]

    • Data Acquisition: Full scan mode (m/z 30–600) for identification and Selected Ion Monitoring (SIM) mode for quantification.[10][12]

B. Protocol 2: LC-MS/MS Analysis of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma

This protocol is suitable for the analysis of less volatile long-chain BCFAs and involves a different derivatization strategy to improve ionization efficiency in LC-MS.[13][14]

1. Sample Preparation and Hydrolysis:

  • Perform an acid hydrolysis step on the plasma sample to release the fatty acids from their coenzyme A esters.[13][14]

2. Derivatization:

  • Derivatize the fatty acids using oxalyl chloride, followed by dimethylaminoethanol, and then methyl iodide.[13][14] This creates trimethyl-amino-ethyl (TMAE) iodide ester derivatives.[13]

3. LC-MS/MS Analysis:

  • Liquid Chromatograph (LC) Conditions:

    • System: Ultra-High Performance Liquid Chromatography (UHPLC).[13]

    • Column: A reverse-phase C18 column, such as an Acquity UPLC CSH C18, is often used.[4][15]

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a suitable modifier (e.g., formic acid or ammonium (B1175870) acetate).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[13]

    • Data Acquisition: Multiple Reaction Monitoring (MRM) mode for targeted quantification.[13]

    • Internal Standards: Use deuterated internal standards for normalization and accurate quantification.[13]

II. Data Presentation

Quantitative data from BCFA analysis is crucial for comparing different biological states. The following tables summarize typical performance characteristics of the described methods.

Table 1: Quantitative Performance of GC-MS Method for Short-Chain BCFAs

AnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery RateReference
Isobutyric acid0.244 - 0.977 µM-55.7% - 97.9%[11]
2-Methylbutyric acid0.244 - 0.977 µM-55.7% - 97.9%[11]
Isovaleric acid0.244 - 0.977 µM-55.7% - 97.9%[11]
Acetate0.3 - 0.6 µg/mL--[16][17]
Propionate0.03 - 0.12 µg/mL--[16][17]
Butyrate0.03 - 0.12 µg/mL--[16][17]

Table 2: Quantitative Performance of LC-MS/MS Method for Long-Chain BCFAs

AnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeReference
C10 to C24 Fatty Acids1.0 - 4.0 nM-~2 orders of magnitude[18]
18 Analytes (Short to Very Long Chain)0.2 - 330 fmol2.3 - 660 fmol-[19]

III. Visualizations

A. Experimental Workflow

The following diagram illustrates a typical experimental workflow for the analysis of BCFAs by mass spectrometry.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis Biological_Sample Biological Sample (e.g., Plasma, Feces, Tissue) Extraction Extraction of Lipids Biological_Sample->Extraction Derivatization Derivatization (e.g., FAMEs, TMAE esters) Extraction->Derivatization Chromatography Chromatographic Separation (GC or LC) Derivatization->Chromatography Mass_Spectrometry Mass Spectrometry (MS or MS/MS) Chromatography->Mass_Spectrometry Data_Acquisition Data Acquisition Mass_Spectrometry->Data_Acquisition Data_Processing Data Processing (Peak Integration, Normalization) Data_Acquisition->Data_Processing Quantification Quantification & Statistical Analysis Data_Processing->Quantification

Caption: General experimental workflow for BCFA analysis.

B. BCFA Biosynthesis Pathway

This diagram illustrates the synthesis pathway of BCFAs from branched-chain amino acids (BCAAs), a key process in many bacteria.[1][5]

bcfa_biosynthesis cluster_bcaa Branched-Chain Amino Acids cluster_intermediates Intermediates cluster_bcfa Branched-Chain Fatty Acids Valine Valine Isobutyryl_CoA Isobutyryl-CoA Valine->Isobutyryl_CoA BCAT, BKD Leucine Leucine Isovaleryl_CoA Isovaleryl-CoA Leucine->Isovaleryl_CoA BCAT, BKD Isoleucine Isoleucine Alpha_Methylbutyryl_CoA α-Methylbutyryl-CoA Isoleucine->Alpha_Methylbutyryl_CoA BCAT, BKD Even_iso_BCFA Even-numbered iso-BCFA Isobutyryl_CoA->Even_iso_BCFA FASII Odd_iso_BCFA Odd-numbered iso-BCFA Isovaleryl_CoA->Odd_iso_BCFA FASII Odd_anteiso_BCFA Odd-numbered anteiso-BCFA Alpha_Methylbutyryl_CoA->Odd_anteiso_BCFA FASII

Caption: BCFA synthesis from BCAAs.

IV. Concluding Remarks

The methodologies outlined in this document provide a robust framework for the accurate and sensitive analysis of branched-chain fatty acids in various biological matrices. The choice between GC-MS and LC-MS/MS will be dictated by the specific research question, the chain length of the BCFAs of interest, and the available instrumentation. Proper sample preparation, including the use of appropriate internal standards and derivatization techniques, is critical for reliable quantification. The continued development of advanced mass spectrometry techniques and data analysis workflows will further enhance our understanding of the complex roles of BCFAs in health and disease, paving the way for new diagnostic and therapeutic strategies.

References

Application Note and Protocol: Preparation of Isopalmitic Acid Standards for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isopalmitic acid, also known as 14-methylpentadecanoic acid, is a branched-chain saturated fatty acid.[1] It is found in various biological systems, including soil bacteria and as a component of the fatty acid profile in certain organisms.[2][3] In clinical research, this compound has been identified as a potential biomarker for conditions such as rheumatoid arthritis.[1] Accurate quantification of this compound in biological matrices is crucial for understanding its physiological roles and its potential as a diagnostic or prognostic marker. This application note provides a detailed protocol for the preparation of this compound standards for use in analytical methods such as gas chromatography-mass spectrometry (GC-MS).

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its accurate handling and use as an analytical standard.

PropertyValueReference
Systematic Name 14-methylpentadecanoic acid[1][3]
Synonyms This compound, Isohexadecanoic acid[1]
CAS Number 4669-02-7[2][4][5]
Molecular Formula C₁₆H₃₂O₂[3][5]
Molecular Weight 256.42 g/mol [1][4]
Melting Point 61.5-62.4 °C[1][2][6]
Appearance White powder/solid[4][6]
Purity (Commercial) ≥98% (capillary GC)[4]
Storage Temperature 2-8°C[4][6]

Experimental Protocols

1. Preparation of this compound Stock Standard Solution (1 mg/mL)

This protocol describes the preparation of a primary stock solution of this compound.

Materials:

  • This compound (≥98% purity)

  • Chloroform (B151607) (HPLC grade or equivalent)

  • Analytical balance

  • Volumetric flask (e.g., 10 mL, Class A)

  • Glass Pasteur pipette or syringe

  • Amber glass vial with PTFE-lined cap for storage

Procedure:

  • Accurately weigh approximately 10 mg of this compound using an analytical balance. Record the exact weight.

  • Quantitatively transfer the weighed this compound to a 10 mL volumetric flask.

  • Add a small amount of chloroform to the flask to dissolve the this compound. Gently swirl the flask to ensure complete dissolution.

  • Once dissolved, add chloroform to the flask until the bottom of the meniscus reaches the calibration mark.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the stock solution to a labeled amber glass vial for storage.

  • Store the stock solution at -20°C to -80°C for long-term stability. Stock solutions can be stored for up to 1 year at -20°C or 2 years at -80°C.[7]

2. Preparation of Working Standard Solutions

This protocol describes the serial dilution of the stock solution to prepare a series of working standards for constructing a calibration curve.

Materials:

  • This compound stock standard solution (1 mg/mL)

  • Chloroform (HPLC grade or equivalent)

  • Set of volumetric flasks or precision micropipettes and vials

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Label a series of vials for your desired concentrations (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL, 5 µg/mL, 1 µg/mL).

  • Perform serial dilutions of the 1 mg/mL stock solution with chloroform to achieve the desired concentrations for the working standards. For example, to prepare a 100 µg/mL working standard, transfer 1 mL of the 1 mg/mL stock solution to a 10 mL volumetric flask and dilute to the mark with chloroform.

  • Store the working standard solutions in amber glass vials at -20°C. It is recommended to prepare fresh working solutions weekly.[8]

3. General Protocol for Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

For GC-MS analysis, fatty acids are typically derivatized to their more volatile methyl esters.

Materials:

  • Boron trifluoride-methanol (BF₃-methanol) solution (14% w/v) or methanolic HCl

  • Hexane (B92381) (GC grade)

  • Saturated sodium chloride solution

  • Sodium sulfate (B86663) (anhydrous)

  • Heating block or water bath

  • Glass test tubes with screw caps

Procedure:

  • Aliquot a known volume of the this compound standard solution or the extracted lipid sample into a glass test tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Add 1-2 mL of BF₃-methanol solution to the dried residue.

  • Cap the tube tightly and heat at 60-100°C for 5-10 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

  • Vortex the mixture thoroughly and then centrifuge to separate the phases.

  • Carefully collect the upper hexane layer containing the FAMEs.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • The sample is now ready for injection into the GC-MS system. The methyl ester of this compound can be used as a standard for quantification in various food and biological samples.[8][9]

Workflow and Signaling Pathway Diagrams

G cluster_prep Standard Preparation cluster_sample Sample Analysis weigh Weigh this compound dissolve Dissolve in Chloroform weigh->dissolve stock Prepare 1 mg/mL Stock Solution dissolve->stock dilute Serial Dilution stock->dilute working Prepare Working Standards dilute->working derivatize Derivatization to FAMEs working->derivatize Calibration Curve extract Lipid Extraction from Sample extract->derivatize gcms GC-MS Analysis derivatize->gcms quantify Quantification gcms->quantify

Figure 1. Experimental workflow for the preparation of this compound standards and their use in sample quantification by GC-MS.

Data Presentation: Calibration Curve Standards

The following table provides an example of a dilution scheme for preparing a set of calibration standards from the 1 mg/mL stock solution.

Standard IDConcentration (µg/mL)Volume of Stock/Previous Standard (µL)Final Volume (µL)Diluent
WS1100100 (of 1 mg/mL stock)1000Chloroform
WS250500 (of WS1)1000Chloroform
WS325500 (of WS2)1000Chloroform
WS410400 (of WS3)1000Chloroform
WS55500 (of WS4)1000Chloroform
WS61200 (of WS5)1000Chloroform

This application note provides a comprehensive protocol for the preparation of this compound standards for quantitative analysis. Adherence to these protocols will enable researchers, scientists, and drug development professionals to accurately quantify this compound in various biological and chemical matrices, facilitating further research into its biological significance and potential as a biomarker.

References

Isopalmitic Acid in Biotechnology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopalmitic acid, a branched-chain saturated fatty acid, is emerging as a molecule of interest in various biotechnological applications. While research is ongoing to fully elucidate its specific roles, it is recognized as a valuable molecular tool in biochemical and immunological research.[1][2] Its structural variance from the more common straight-chain palmitic acid suggests potentially unique biological activities and applications, particularly in the development of novel drug delivery systems and as a modulator of cellular processes.

This document provides an overview of the current and potential applications of this compound in biotechnology, with a focus on its use in drug delivery via lipid-based nanoparticles. Due to the limited specific data on this compound, some protocols and pathway discussions are based on the well-studied straight-chain isomer, palmitic acid, and are presented as a foundational guide for adaptation and further investigation with this compound.

Application Notes

This compound as a Component of Lipid Nanoparticles for Drug Delivery

Lipid nanoparticles (LNPs) are a leading platform for the delivery of a wide range of therapeutics, including small molecules and nucleic acids.[3][4][5] The composition of the lipid matrix is a critical factor in determining the stability, drug loading capacity, and release characteristics of these nanoparticles.[4][6] While stearic and palmitic acids are commonly used solid lipids in the formulation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), the use of branched-chain fatty acids like this compound offers a potential avenue for modulating the physical properties of these delivery systems.[3][7] The branched structure of this compound may introduce imperfections in the crystal lattice of the solid lipid core, potentially leading to improved drug loading and controlled release profiles.[4]

Key Advantages of Incorporating this compound in LNPs:

  • Modulation of Physical Stability: The branched nature of this compound can disrupt the highly ordered crystalline structure typical of straight-chain fatty acids, potentially leading to more stable nanoparticle formulations by preventing drug expulsion during storage.[4]

  • Enhanced Drug Encapsulation: The less compact lipid matrix may allow for higher encapsulation efficiency of therapeutic agents.[4]

  • Controlled Release Kinetics: Altering the lipid matrix with this compound could modify the diffusion pathways for the encapsulated drug, enabling tailored release profiles.

Potential Role in Modulating Cellular Signaling Pathways

While specific signaling pathways directly modulated by this compound are not yet well-defined in the scientific literature, the extensive research on its isomer, palmitic acid, provides a basis for investigation. Palmitic acid is known to be a significant signaling molecule involved in numerous cellular processes and is implicated in various pathological conditions.[8][9] It influences key signaling pathways such as the PI3K/Akt and TLR4/ROS/NF-κB pathways.[8][10][11] Given their structural similarities, it is plausible that this compound could also interact with these or other signaling cascades, potentially with distinct effects due to its branched structure. Further research is necessary to explore these possibilities.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in the provided search results, the following table summarizes key physicochemical properties, which are essential for its application in biotechnology.

PropertyValueReference
Molecular Formula C₁₆H₃₂O₂--INVALID-LINK--
Molecular Weight 256.42 g/mol --INVALID-LINK--
Form PowderSigma-Aldrich
Storage Temperature 2-8°CSigma-Aldrich

Experimental Protocols

Disclaimer: The following protocols are based on methodologies developed for palmitic acid and should be adapted and optimized for use with this compound.

Protocol 1: Formulation of this compound-based Solid Lipid Nanoparticles (SLNs)

This protocol describes the preparation of SLNs using a hot homogenization and ultrasonication method, a common technique for producing lipid nanoparticles.[6][7]

Materials:

  • This compound

  • Surfactant (e.g., Polysorbate 80, Lecithin)

  • Co-surfactant (e.g., Poloxamer 188) (optional)

  • Active Pharmaceutical Ingredient (API) - lipophilic

  • Double distilled water

Equipment:

  • High-speed homogenizer

  • Probe sonicator

  • Water bath

  • Magnetic stirrer with heating

  • Particle size analyzer

Procedure:

  • Preparation of the Lipid Phase:

    • Melt the this compound by heating it to approximately 5-10°C above its melting point.

    • Dissolve the lipophilic API in the molten this compound.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant (and co-surfactant, if used) in double distilled water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Homogenization:

    • Add the hot aqueous phase to the molten lipid phase dropwise while stirring continuously with a magnetic stirrer.

    • Homogenize the resulting pre-emulsion using a high-speed homogenizer at 10,000-15,000 rpm for 10-15 minutes.

  • Ultrasonication:

    • Immediately subject the hot pre-emulsion to probe sonication for 5-10 minutes to reduce the particle size.

  • Cooling and Nanoparticle Formation:

    • Allow the nanoemulsion to cool down to room temperature under gentle stirring to solidify the lipid and form the SLNs.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential using a particle size analyzer.

    • Determine the encapsulation efficiency and drug loading capacity using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy) after separating the free drug from the SLN dispersion.

Protocol 2: In Vitro Drug Release Study from this compound-based SLNs

This protocol outlines a dialysis bag method to assess the in vitro release of an encapsulated drug from the prepared SLNs.

Materials:

  • This compound-based SLN dispersion

  • Dialysis membrane (with appropriate molecular weight cut-off)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Shaking incubator or water bath

Procedure:

  • Place a known amount of the SLN dispersion into a dialysis bag.

  • Seal the dialysis bag and immerse it in a known volume of PBS (pH 7.4) in a beaker.

  • Place the beaker in a shaking incubator or water bath maintained at 37°C with continuous stirring.

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

  • Analyze the withdrawn samples for drug content using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Calculate the cumulative percentage of drug released over time.

Signaling Pathways and Visualizations

As the direct impact of this compound on cellular signaling is not well-documented, we present a known signaling pathway for palmitic acid as a reference for future comparative studies. Palmitic acid has been shown to induce cellular responses through the Toll-like receptor 4 (TLR4).

Palmitic Acid-Induced TLR4 Signaling Pathway

Palmitic acid can activate TLR4, leading to the production of Reactive Oxygen Species (ROS) and the subsequent activation of the NF-κB transcription factor. This pathway is implicated in inflammatory responses and cellular stress.

Palmitic_Acid_TLR4_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Palmitic Acid Palmitic Acid TLR4 TLR4 Palmitic Acid->TLR4 ROS ROS TLR4->ROS NFkB NFkB ROS->NFkB Activates Inflammatory_Response Inflammatory_Response NFkB->Inflammatory_Response Induces Experimental_Workflow cluster_workflow Experimental Workflow Cell_Culture Cell Culture (e.g., Macrophages, Adipocytes) Treatment Treatment with This compound Cell_Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction RT_qPCR Reverse Transcription and qPCR RNA_Extraction->RT_qPCR Data_Analysis Data Analysis RT_qPCR->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Isopalmitic Acid Quantification by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of isopalmitic acid by Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of this compound by GC-MS?

A1: this compound, like other fatty acids, is a polar molecule with low volatility. Direct analysis by GC is challenging because the polar carboxyl group can interact with the stationary phase of the GC column, leading to poor peak shape, tailing, and inaccurate quantification.[1][2] Derivatization converts the polar carboxyl group into a more volatile and less polar ester, most commonly a fatty acid methyl ester (FAME), making it suitable for GC analysis.[1][2] This process improves chromatographic separation and provides better sensitivity.

Q2: What are the most common derivatization methods for this compound analysis?

A2: The most common methods are esterification to form Fatty Acid Methyl Esters (FAMEs) and silylation to form trimethylsilyl (B98337) (TMS) esters.[2][3]

  • Esterification (FAMEs): This is widely used and can be achieved using reagents like Boron Trifluoride in methanol (B129727) (BF3-methanol) or by acid-catalyzed esterification.[2][4]

  • Silylation (TMS esters): This method uses reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% Trimethylchlorosilane (TMCS).[2][3][4] Silylation is effective but can also derivatize other functional groups like hydroxyl groups.[4]

Q3: I am observing low recovery of my this compound internal standard. What are the potential causes?

A3: Low recovery of an internal standard is a common issue that can compromise the accuracy of quantification.[5] Potential causes can arise from various stages of your workflow:

  • Sample Extraction: Inefficient extraction of lipids from the sample matrix can lead to the loss of both the analyte and the internal standard. The choice of extraction solvent and method is critical.[1]

  • Incomplete Derivatization: The derivatization reaction may be incomplete, leaving a portion of the internal standard in its underivatized form, which will not be detected properly by the GC-MS.

  • Injector Issues: In the GC inlet, discrimination against higher boiling point compounds can occur. Ensure the injector temperature is optimized and the correct injection technique (e.g., splitless) is used.[5]

  • Column Degradation: A contaminated or degraded GC column can lead to poor peak shape and apparent low recovery.[5]

Q4: My this compound peak is showing significant tailing. How can I resolve this?

A4: Peak tailing for fatty acids in GC-MS analysis can be caused by several factors:

  • Incomplete Derivatization: Residual underivatized this compound will interact strongly with the column, causing tailing.

  • Active Sites in the GC System: Active sites in the injector liner, column, or connections can interact with the analyte. Using a deactivated liner and ensuring a clean system is crucial.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try diluting your sample.

  • Inappropriate Column Phase: While less common for FAMEs, using a column with a phase that is not well-suited for fatty acid analysis can cause poor peak shape.

Troubleshooting Guides

Guide 1: Poor Peak Shape and Resolution

This guide addresses common issues related to peak shape, such as tailing, fronting, and co-elution.

Symptom Potential Cause Troubleshooting Step
Peak Tailing 1. Incomplete derivatization. 2. Active sites in the GC inlet or column. 3. Column contamination.1. Optimize derivatization reaction time, temperature, and reagent concentration. 2. Use a deactivated inlet liner and trim the column. 3. Bake out the column according to the manufacturer's instructions.
Peak Fronting 1. Column overload. 2. Incorrect injection solvent.1. Dilute the sample. 2. Ensure the solvent is compatible with the stationary phase.
Co-elution with other fatty acids 1. Insufficient chromatographic separation. 2. Inadequate GC column.1. Optimize the GC temperature program (slower ramp rate). 2. Use a longer or more polar GC column. Branched-chain fatty acids can sometimes co-elute with other FAMEs.[6]
Guide 2: Inaccurate Quantification and Low Sensitivity

This guide focuses on issues affecting the accuracy and sensitivity of your this compound measurement.

Symptom Potential Cause Troubleshooting Step
Low Signal/Sensitivity 1. Incomplete derivatization. 2. Sample degradation in the injector. 3. MS source is dirty. 4. Suboptimal MS parameters.1. Check derivatization efficiency with a standard. 2. Optimize injector temperature. 3. Clean the MS ion source. 4. Tune the MS and optimize acquisition parameters (e.g., dwell time in SIM mode).
High Variability in Results 1. Inconsistent sample preparation. 2. Matrix effects. 3. Non-reproducible injections.1. Standardize extraction and derivatization procedures. 2. Prepare matrix-matched calibration standards or use an isotopically labeled internal standard.[7] 3. Check the autosampler for proper operation and ensure the syringe is clean.
Matrix Effects (Signal Suppression or Enhancement) 1. Co-eluting matrix components interfering with ionization.[7][8]1. Improve sample cleanup to remove interfering compounds. 2. Use matrix-matched standards for calibration. 3. Dilute the sample to reduce the concentration of interfering components. 4. Consider using analyte protectants in the GC inlet.[9]

Experimental Protocols

Protocol 1: Derivatization of this compound to FAME using BF3-Methanol

This protocol describes the esterification of this compound to its corresponding fatty acid methyl ester (FAME).

Materials:

  • Dried lipid extract containing this compound

  • 14% Boron Trifluoride in methanol (BF3-methanol)

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Glass reaction vials with PTFE-lined caps

Procedure:

  • To the dried lipid extract in a glass vial, add 1 mL of 14% BF3-methanol.[4]

  • Cap the vial tightly and heat at 60°C for 60 minutes.[4]

  • After cooling to room temperature, add 1 mL of saturated NaCl solution.[4]

  • Add 1 mL of hexane, vortex thoroughly, and allow the layers to separate.[4]

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Repeat the hexane extraction (step 4 and 5) twice more and combine the hexane extracts.

  • Dry the combined hexane extract over a small amount of anhydrous Na2SO4.

  • Transfer the dried extract to an autosampler vial for GC-MS analysis.

Protocol 2: GC-MS Parameters for this compound (as FAME) Analysis

This protocol provides a starting point for GC-MS method development. Parameters may need to be optimized for your specific instrument and column.

Parameter Setting
GC System Agilent 7890B GC with 5977A MS or equivalent
Column DB-225ms (30 m x 0.25 mm, 0.25 µm) or equivalent polar column
Injection Mode Splitless
Injector Temperature 250°C
Oven Program Initial: 100°C, hold for 2 min Ramp: 10°C/min to 220°C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for quantification
SIM Ions for Isopalmitate To be determined from the mass spectrum of a standard (e.g., m/z 74, 87, 270)

Visualizations

Troubleshooting_Workflow start Start: Quantification Issue (e.g., Low Recovery, Poor Peak Shape) check_derivatization Step 1: Verify Derivatization - Complete? - Efficient? start->check_derivatization check_gc_inlet Step 2: Inspect GC Inlet - Correct Temperature? - Deactivated Liner? check_derivatization->check_gc_inlet Derivatization OK resolve_derivatization Optimize Reaction: - Time - Temperature - Reagent Conc. check_derivatization->resolve_derivatization Issue Found check_column Step 3: Evaluate GC Column - Contaminated? - Correct Phase? check_gc_inlet->check_column Inlet OK resolve_inlet - Set Optimal Temperature - Replace/Clean Liner check_gc_inlet->resolve_inlet Issue Found check_ms Step 4: Check MS System - Source Clean? - Tuned Correctly? check_column->check_ms Column OK resolve_column - Bake Out Column - Trim Column - Select Appropriate Column check_column->resolve_column Issue Found resolve_ms - Clean Ion Source - Re-tune MS check_ms->resolve_ms Issue Found end_node Issue Resolved check_ms->end_node MS OK resolve_derivatization->check_derivatization resolve_inlet->check_gc_inlet resolve_column->check_column resolve_ms->check_ms Derivatization_Logic cluster_start Analyte cluster_process Derivatization Process cluster_reagents Common Reagents cluster_product Product isopalmitic_acid This compound (Polar, Non-volatile) derivatization Chemical Reaction isopalmitic_acid->derivatization fame This compound Methyl Ester (Less Polar, Volatile) derivatization->fame bf3 BF3-Methanol bf3->derivatization bstfa BSTFA bstfa->derivatization

References

Technical Support Center: Improving Sensitivity for Low-Abundance Branched-Chain Fatty Acids (BCFAs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the detection sensitivity of low-abundance branched-chain fatty acids (BCFAs).

Frequently Asked Questions (FAQs)

Q1: Why is chemical derivatization often necessary for analyzing low-abundance BCFAs by mass spectrometry?

A1: BCFAs, like other fatty acids, often exhibit poor ionization efficiency in their native form, especially when using electrospray ionization (ESI) mass spectrometry (MS).[1][2] Their carboxylic acid group is readily deprotonated in negative ion mode, but chromatographic separation is often better under acidic mobile phase conditions, which suppresses this ionization.[3] Derivatization addresses this by attaching a chemical tag to the fatty acid's carboxyl group. This process can significantly increase sensitivity by improving ionization efficiency and chromatographic retention.[1][2] Some derivatization strategies, known as "charge reversal", add a permanent positive charge to the molecule, allowing for highly sensitive detection in the positive ion mode, which is often preferred for its stability and lower background noise.[2][4]

Q2: What are some of the most effective derivatization reagents for enhancing BCFA sensitivity in LC-MS?

A2: Several derivatization reagents have been developed to significantly boost the signal intensity of fatty acids. The choice of reagent depends on the specific requirements of the assay, such as required sensitivity and sample matrix.

  • DAABD-AE (4-[2-(N,N-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole) : This reagent has been shown to increase sensitivity by up to nine orders of magnitude compared to underivatized fatty acids.[5]

  • AMPP (N-(4-aminomethylphenyl)pyridinium) : This novel charge-switch reagent adds a pyridinium (B92312) group, leading to an exceptional increase in sensitivity in positive ion ESI.[3]

  • Girard's Reagent T (GT) : This reagent provides a permanent cationic charge, demonstrating excellent quantitative capacity and enabling detection at femtomole levels.[6] One study reported that GT-derivatization increased the sensitivity for propionate (B1217596) by 1.2 x 10⁸ times compared to its underivatized form.[6]

  • DMPP (2,4-dimethoxy-6-piperazin-1-yl pyrimidine) : This reagent has been reported to provide a 1000-fold signal increase.[3]

Q3: How can I optimize sample preparation for BCFA analysis from complex matrices like plasma or tissues?

A3: Proper sample preparation is critical to minimize matrix effects and improve the accuracy of BCFA quantification.[1] A typical workflow involves lipid extraction, hydrolysis to release fatty acids from their esterified forms, and cleanup.

  • Extraction : The most common methods for total lipid extraction are the Folch and Bligh and Dyer methods, which use a chloroform/methanol solvent system.[7] For specific applications, other solvents like propane-2-ol and cyclohexane (B81311) may be used.[7]

  • Hydrolysis : For analyzing total BCFAs, an acid or alkaline hydrolysis step is required to cleave the fatty acids from their parent lipids (e.g., triglycerides, phospholipids). Acid hydrolysis is a common step before derivatization for LC-MS/MS analysis of total plasma fatty acids.[5][8]

  • Cleanup : Solid-phase extraction (SPE) can be used to pre-fractionate lipid classes or remove interfering compounds before analysis, reducing ion suppression.[9]

Q4: What are the key considerations when choosing between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for BCFA analysis?

A4: Both GC-MS and LC-MS are powerful techniques for BCFA analysis, but they have different strengths.

  • GC-MS : This is a traditional and robust method for fatty acid analysis.[10] It requires converting the fatty acids into volatile fatty acid methyl esters (FAMEs) before injection.[7][10] GC offers excellent chromatographic separation of FAME isomers.[10] The primary detector, a flame ionization detector (FID), provides high sensitivity, while MS provides structural information for identification.[7]

  • LC-MS : This technique has gained popularity due to its applicability to a wider range of molecules with minimal sample preparation compared to GC-MS.[11] For BCFAs, LC-MS often requires derivatization to overcome poor ionization efficiency.[1][2] LC-MS/MS methods, particularly with techniques like multiple reaction monitoring (MRM), offer very high sensitivity and specificity.[5][8]

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of low-abundance BCFAs.

ProblemPossible Cause(s)Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity 1. Inefficient Ionization : BCFAs have inherently poor ionization efficiency.[1][2]2. Ion Suppression : Co-eluting compounds from the sample matrix (e.g., phospholipids) compete for ionization.[9]3. Suboptimal Derivatization : Incomplete or inefficient derivatization reaction.4. Incorrect MS Parameters : Source conditions (temperatures, gas flows) are not optimized.[9]1. Implement Derivatization : Use a derivatization reagent (e.g., AMPP, Girard's Reagent T) to enhance ionization.[3][6]2. Improve Chromatography : Optimize the LC gradient to separate BCFAs from interfering matrix components.[9]3. Dilute Sample : Reduce the concentration of matrix components by diluting the sample.[9]4. Optimize Reaction : Ensure optimal temperature, time, and reagent concentrations for the derivatization protocol.[5]5. Tune MS Parameters : Systematically optimize source parameters like sheath gas flow, capillary temperature, and auxiliary gas temperature using a derivatized standard.[9]
High Background Noise 1. Contaminated Solvents/Reagents : Impurities in the mobile phase or derivatization reagents.2. Column Bleed : Degradation of the GC or LC column stationary phase.[12]3. Matrix Effects : The presence of numerous low-level contaminants in the sample extract.1. Use High-Purity Solvents : Employ LC-MS or GC-grade solvents and freshly prepared reagents.2. Install a Guard Column : Use a guard column to protect the analytical column from non-volatile contaminants.[12]3. Condition the Column : Properly condition the column according to the manufacturer's instructions to minimize bleed.[12]4. Enhance Sample Cleanup : Incorporate an additional cleanup step like solid-phase extraction (SPE).[9]
Poor Peak Shape (Tailing or Fronting) 1. Column Contamination : Accumulation of non-volatile material at the head of the column.[12]2. Column Overload : Injecting too much sample onto the column.3. Inappropriate Mobile Phase : Poor compatibility between the analyte and the mobile phase/column.1. Trim the Column : For GC, trim the first few centimeters of the column inlet. For LC, use a guard column and replace it regularly.[12]2. Reduce Injection Volume : Dilute the sample or decrease the injection volume.3. Adjust Mobile Phase : For LC, adjust the mobile phase pH or organic solvent composition. Post-column modification of pH can also improve peak shape and ionization.[13]
Poor Reproducibility 1. Inconsistent Sample Preparation : Variability in extraction, hydrolysis, or derivatization steps.2. Autosampler Issues : Inaccurate injection volumes or leaks in the syringe.[14]3. Sample Adsorption : Low-abundance analytes adsorbing to the surface of sample vials.[15]1. Use Internal Standards : Add stable isotope-labeled internal standards at the beginning of the sample preparation process to account for variability.[5][16]2. Maintain Autosampler : Regularly check and maintain the autosampler syringe and injection port.[14]3. Use Low-Adsorption Vials : Utilize vials with reduced surface activity (RSA) to minimize analyte loss.[15]
Experimental Protocols & Visualizations
Protocol 1: General Sample Preparation and Derivatization for LC-MS/MS

This protocol provides a general workflow for the extraction and derivatization of total BCFAs from plasma.

1. Sample Preparation & Extraction:

  • Pipette 10 µL of plasma into a microcentrifuge tube.

  • Add a mixture of internal standards (stable isotope-labeled fatty acids).

  • Perform acid hydrolysis to release esterified fatty acids.[5]

  • Extract the total fatty acids using a suitable solvent system (e.g., chloroform/methanol).[7]

  • Evaporate the solvent to dryness under a stream of nitrogen.

2. Derivatization (Example using DAABD-AE):

  • Reconstitute the dried extract in the derivatization reagent solution. An example reagent is DAABD-AE.[5]

  • Incubate the mixture at 60 °C for 1 hour to allow the reaction to complete.[5]

  • After incubation, the sample is ready for LC-MS/MS analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Plasma Sample (10 µL) Extract Lipid Extraction & Acid Hydrolysis Sample->Extract Add Internal Standards Deriv Derivatization (e.g., with DAABD-AE) Extract->Deriv LCMS LC-MS/MS Analysis (MRM Mode) Deriv->LCMS Data Data Processing & Quantification LCMS->Data

General workflow for BCFA analysis using LC-MS/MS.
The Logic of Derivatization for Sensitivity Enhancement

Derivatization is a chemical modification process designed to improve a molecule's analytical properties. For BCFAs, the primary goal is to attach a functional group that ionizes much more efficiently than the native carboxylic acid, thereby amplifying the signal detected by the mass spectrometer.

derivatization_logic cluster_native Without Derivatization cluster_derivatized With Derivatization BCFA BCFA with -COOH group Ionization_Low Poor ESI Ionization Efficiency BCFA->Ionization_Low BCFA_Deriv BCFA + Deriv. Reagent (e.g., AMPP) BCFA->BCFA_Deriv Chemical Reaction Signal_Low Low MS Signal Ionization_Low->Signal_Low Ionization_High High ESI Ionization Efficiency BCFA_Deriv->Ionization_High Signal_High High MS Signal Ionization_High->Signal_High

How derivatization improves BCFA detection sensitivity.
Quantitative Data Summary

The effectiveness of different analytical strategies can be compared quantitatively. The following table summarizes reported sensitivity enhancements and limits of detection for various methods.

MethodDerivatization ReagentPlatformSensitivity EnhancementLimit of Detection (LOD) / Quantitation (LOQ)Reference
Charge-Reversal Derivatization DAABD-AELC-MS/MSUp to 9 orders of magnitudeLOD: 4.2–15.1 pmol per injection[5]
Charge-Tagging Girard's Reagent T (GT)LC-MS/MS1.2 x 10⁸ times higher than underivatizedFemtomole levels[6]
Charge-Tagging DMPPLC-MS/MS~1000-fold signal increaseNot specified[3]
FAME Analysis MethylationGC-FIDHigh sensitivity (not specified as fold-change)LOD: 0.03–0.05 µg/mL[7]
Charge-Switch Derivatization AMPPLC-MS/MS"Exceptional increase"Not specified[3]

References

Technical Support Center: Optimizing Injection Parameters for Volatile Fatty Acid (VFA) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography (GC) injection parameters for the analysis of volatile fatty acid (VFA) derivatives, primarily as Fatty Acid Methyl Esters (FAMEs).

Troubleshooting Guides

This section addresses common issues encountered during the GC analysis of VFA derivatives, with a focus on resolving problems by adjusting injection parameters.

Q1: Why are my FAME peaks tailing?

Peak tailing, an asymmetry where the latter half of the peak is drawn out, can lead to inaccurate integration and reduced resolution. While several factors can cause tailing, injection parameters play a crucial role.

  • Possible Injection-Related Causes & Solutions:

    • Analyte Interaction in the Inlet: Polar VFA derivatives can interact with active sites (e.g., exposed silanols) in the injector liner. This can be mitigated by using a deactivated liner.

    • Low Injector Temperature: If the injector temperature is too low, higher molecular weight FAMEs may not vaporize completely and instantaneously, leading to tailing. A typical starting injector temperature is 250 °C.[1]

    • Slow Sample Transfer in Splitless Injection: A low carrier gas flow rate during splitless injection can increase the residence time of the sample in the inlet, increasing the chance of interactions and degradation.[2]

Q2: My FAME peaks are fronting. What could be the cause?

Peak fronting, where the initial part of the peak is sloped, is often an indicator of column overload.

  • Possible Injection-Related Causes & Solutions:

    • Injection Volume Too Large: Injecting too much sample can saturate the column. Reduce the injection volume.[3]

    • Split Ratio Too Low: In split mode, a low split ratio can lead to a large amount of sample entering the column, causing an overload. Increase the split ratio (e.g., from 50:1 to 100:1).[3]

    • Inappropriate Solvent Focusing (Splitless Injection): In splitless injection, the initial oven temperature should be about 20°C below the boiling point of the solvent to ensure proper focusing of the analyte band at the head of the column. If the temperature is too high, it can lead to broad or fronting peaks.[4]

Q3: My FAME peaks are broad and show poor resolution. How can I improve them?

Broad peaks can be caused by a variety of factors, including issues with the injection process.

  • Possible Injection-Related Causes & Solutions:

    • Low Injector Temperature: Similar to peak tailing, an injector temperature that is too low can result in slow sample vaporization and band broadening.[5]

    • Incorrect Splitless Hold Time: In splitless injection, the split vent is closed for a set time to allow the sample to transfer to the column. If this time is too long, the sample can diffuse within the liner before reaching the column, leading to broader peaks.[6] Conversely, if it's too short, not all of the sample will be transferred.

    • Dead Volume: Poor column installation in the injector can create dead (unswept) volumes, leading to band broadening.[7]

Q4: I am observing split peaks for my FAMEs. What is the problem?

Split peaks suggest that the sample is not being introduced onto the column in a single, sharp band.

  • Possible Injection-Related Causes & Solutions:

    • High Initial Oven Temperature in Splitless Injection: If the initial oven temperature is too high, the solvent may not properly "wet" the stationary phase, leading to poor analyte focusing and split peaks.[4]

    • Incompatible Solvent and Stationary Phase: Using a non-polar solvent like hexane (B92381) with a highly polar column (like a WAX column) in splitless mode can cause the solvent to form droplets instead of a continuous film, resulting in split peaks.[4]

    • Improper Column Installation: An improperly cut or installed column in the inlet can disrupt the sample path and cause peak splitting.[4][7]

Q5: I am seeing ghost peaks in my chromatograms after analyzing FAMEs. What are they and how can I get rid of them?

Ghost peaks are unexpected peaks that appear in a chromatogram, often from sources other than the injected sample.

  • Possible Injection-Related Causes & Solutions:

    • Septum Bleed: Over time, the injector septum can degrade, releasing siloxanes that show up as ghost peaks.[8] Regularly replace the septum.

    • Contaminated Inlet Liner: Residues from previous injections can accumulate in the liner and elute in subsequent runs. Clean or replace the liner regularly.[9]

    • Backflash: If the injection volume and solvent create a vapor volume larger than the liner, the sample can backflash into the carrier gas lines, leading to carryover and ghost peaks in later runs.[10] Using a backflash calculator can help prevent this.[11]

Frequently Asked Questions (FAQs)

Q1: What is the ideal injector temperature for FAME analysis?

A common starting point for the injector temperature is 250 °C.[1][12] However, this can be optimized. It should be high enough to ensure rapid and complete vaporization of all FAMEs in the sample without causing thermal degradation.

Q2: Should I use split or splitless injection for my VFA derivatives?

The choice depends on the concentration of your analytes.

  • Split Injection: Use for samples with high analyte concentrations to avoid overloading the column. A portion of the sample is vented, and only a fraction enters the column. Typical split ratios range from 5:1 to 500:1.[2]

  • Splitless Injection: Ideal for trace analysis where maximizing the amount of analyte reaching the column is crucial for sensitivity.[2]

Q3: How do I choose the correct split ratio?

The split ratio is the ratio of the flow out of the split vent to the flow down the column. A higher split ratio means less sample reaches the column. If your peaks are showing signs of overload (e.g., fronting), increase the split ratio. If your sensitivity is too low, decrease the split ratio. Common split ratios for FAME analysis are in the range of 1:20 to 1:300.[12][13]

Q4: What is derivatization and why is it necessary for VFA analysis?

Derivatization is a chemical reaction that modifies the analyte to make it more suitable for a particular analytical method. For GC analysis, VFAs are converted into more volatile and less polar derivatives, most commonly FAMEs.[14] This is necessary because free fatty acids are highly polar and tend to exhibit poor peak shape and tailing due to interactions with the GC system.[15]

Data Presentation: Typical GC Injection Parameters for FAME Analysis

The following table summarizes typical injection parameters used in the GC analysis of FAMEs from various sources. These should be considered as starting points for method development.

ParameterSetting RangeReference
Injector Temperature 230 °C - 280 °C[1][13][16]
Injection Mode Split or Splitless[2][17]
Split Ratio 10:1 to 300:1[12][13][18]
Injection Volume 0.5 µL - 2 µL[12]
Carrier Gas Helium or Hydrogen[1][18]

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification of VFAs to FAMEs using Boron Trifluoride-Methanol (BF₃-Methanol)

This is a common and effective method for preparing FAMEs.

  • Sample Preparation: Place 1-25 mg of the dried VFA sample into a micro-reaction vessel.

  • Reagent Addition: Add 2 mL of 12-14% BF₃-Methanol solution.

  • Reaction: Heat the vessel at 60 °C for 5-10 minutes.

  • Extraction: After cooling, add 1 mL of water and 1 mL of hexane.

  • Separation: Vortex the mixture thoroughly to extract the FAMEs into the hexane layer. The upper hexane layer can then be carefully transferred to an autosampler vial for GC injection.

Visualizations

Troubleshooting Workflow for Poor Peak Shape

Troubleshooting Workflow for Poor Peak Shape start Observe Poor Peak Shape (Tailing, Fronting, Broadening) check_overload Is Peak Fronting Observed? start->check_overload check_tailing Is Peak Tailing Observed? check_overload->check_tailing No reduce_volume Reduce Injection Volume check_overload->reduce_volume Yes increase_split Increase Split Ratio check_overload->increase_split Yes optimize_oven_temp Optimize Initial Oven Temp (for Splitless) check_overload->optimize_oven_temp Yes check_broadening Are Peaks Broad? check_tailing->check_broadening No increase_inj_temp Increase Injector Temperature check_tailing->increase_inj_temp Yes use_deactivated_liner Use Deactivated Liner check_tailing->use_deactivated_liner Yes check_broadening->increase_inj_temp Yes check_column_install Check Column Installation check_broadening->check_column_install Yes optimize_splitless_hold Optimize Splitless Hold Time check_broadening->optimize_splitless_hold Yes end_bad Problem Persists (Consider other factors) check_broadening->end_bad No end_good Peak Shape Improved reduce_volume->end_good increase_split->end_good optimize_oven_temp->end_good increase_inj_temp->end_good use_deactivated_liner->end_good check_column_install->end_good optimize_splitless_hold->end_good

Caption: A logical workflow for troubleshooting common peak shape problems.

Decision Logic for Injection Mode Selection

Injection Mode Selection start Start: Sample Analysis check_concentration Analyte Concentration? start->check_concentration split_injection Use Split Injection check_concentration->split_injection High splitless_injection Use Splitless Injection check_concentration->splitless_injection Low (Trace) optimize_split Optimize Split Ratio split_injection->optimize_split optimize_splitless Optimize Hold Time & Oven Temp splitless_injection->optimize_splitless

Caption: Decision tree for selecting the appropriate GC injection mode.

References

calibration curve issues in isopalmitic acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isopalmitic acid quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when generating a calibration curve for this compound quantification?

A1: The most prevalent challenges include poor linearity (R² < 0.99), low sensitivity (high limit of detection), and significant matrix effects, which can lead to either suppression or enhancement of the analyte's signal.[1][2][3] Inconsistent reproducibility across replicates is also a common problem, often stemming from one of the core issues mentioned.

Q2: My calibration curve for this compound is not linear. What are the potential causes and how can I fix it?

A2: Poor linearity in fatty acid analysis can arise from several sources.[2][3][4] Common causes include detector saturation at high concentrations, issues with the preparation of standards, instrument contamination, or inappropriate data analysis models. A non-linear response can also occur if the internal standard response changes with increasing analyte concentration.[2]

Q3: I am observing low signal intensity and high noise for my this compound samples. How can I improve the sensitivity of my method?

A3: Low sensitivity in LC-MS analysis of fatty acids is often due to poor ionization efficiency of the carboxyl group.[5] Strategies to enhance sensitivity include optimizing the ionization source parameters, careful selection of mobile phase additives to promote protonation or deprotonation, and chemical derivatization to introduce a more readily ionizable moiety to the this compound molecule.[5][6] Additionally, ensuring a clean system and using high-purity solvents can reduce background noise.[7]

Q4: What is a matrix effect and how can I determine if it is impacting my this compound quantification?

A4: A matrix effect in LC-MS is the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1] This can lead to inaccurate quantification. You can assess matrix effects using two primary methods: the post-extraction spike method, which compares the analyte signal in a pure solvent to that in a matrix extract, and the post-column infusion method, which identifies regions of ion suppression or enhancement in your chromatogram.[1][8]

Troubleshooting Guides

Issue 1: Poor Linearity (R² < 0.99)

A common problem in quantitative analysis is achieving a linear calibration curve. The following table outlines potential causes and troubleshooting steps.

Potential Cause Troubleshooting Step Expected Outcome
Standard Preparation Error Prepare fresh calibration standards, ensuring accurate pipetting and serial dilutions. Use a constant injection volume across all standards.[3]A linear response (R² > 0.99) should be achieved if standard preparation was the issue.
Detector Saturation Extend the calibration curve to lower concentrations or dilute the higher concentration standards.The upper points of the curve should fall back in the linear range of the detector.
Instrument Contamination Clean the MS source, GC inlet liner (if applicable), and check for system cleanliness.[2]A reduction in signal suppression or erratic detector response, leading to improved linearity.
Inappropriate Curve Fit Evaluate different regression models (e.g., linear, quadratic). A quadratic fit may be appropriate if the response is inherently non-linear.[9]An improved correlation coefficient that better represents the instrument's response.
Analyte Aggregation/Adsorption For LC-MS, check for potential aggregation in vials over long runs or adsorption to plasticware.[4] Consider using glass vials or shorter analysis times.Improved consistency and linearity, especially for problematic compounds in a mixed standard.
Issue 2: Low Sensitivity / High Limit of Detection (LOD)

Improving the signal-to-noise ratio is critical for detecting low-abundance analytes.

Potential Cause Troubleshooting Step Expected Outcome
Poor Ionization Efficiency Optimize MS source parameters (e.g., nebulizing gas, drying gas flow, temperature).[6] For LC-MS, consider chemical derivatization to enhance ionization.[5]Increased signal intensity for this compound, leading to a lower LOD.
Suboptimal Mobile Phase For LC-MS, adjust mobile phase additives (e.g., formic acid, ammonia) to improve protonation/deprotonation.[7]Enhanced analyte signal and improved peak shape.
High Background Noise Use high-purity LC-MS grade solvents and reagents.[7] Ensure proper cleaning of the LC system and MS interface.A lower baseline noise level, which improves the signal-to-noise ratio.
Inefficient Chromatography Optimize the chromatographic method to achieve sharper peaks. This can involve adjusting the gradient or using a different column.[1]Taller, narrower peaks result in better sensitivity and resolution.
Issue 3: Matrix Effects

Matrix effects can significantly compromise quantitative accuracy.

Potential Cause Troubleshooting Step Expected Outcome
Ion Suppression/Enhancement Dilute the sample to reduce the concentration of interfering matrix components.[1]A reduction in the matrix effect, although analyte concentration must remain above the LOD.
Co-elution of Interferences Optimize the chromatographic separation to resolve this compound from interfering compounds.[1]The analyte peak elutes in a region with minimal ion suppression or enhancement.
Complex Sample Matrix Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances.[10]A cleaner sample extract with reduced matrix effects.
Lack of Appropriate Correction Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects and variations in sample processing.The ratio of the analyte to the internal standard will provide more accurate and precise quantification.

Experimental Protocols & Visualizations

General LC-MS/MS Method for Fatty Acid Quantification

A common approach for quantifying fatty acids involves liquid chromatography coupled with tandem mass spectrometry.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction (e.g., Folch/MTBE) Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Reconstitution Reconstitution in Mobile Phase Derivatization->Reconstitution LC LC Separation (C8 or C18 Column) Reconstitution->LC MS Mass Spectrometry (ESI Source) LC->MS Eluent Data Data Acquisition (MRM/SRM) MS->Data Integration Peak Integration Data->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: A typical experimental workflow for lipid analysis using mass spectrometry.

Troubleshooting Logic for Calibration Curve Issues

When encountering issues with your calibration curve, a systematic approach can help identify the root cause.

Troubleshooting_Flowchart Start Calibration Curve Issue (e.g., Poor Linearity) CheckStandards Remake & Rerun Standards Start->CheckStandards ProblemPersists1 Problem Persists? CheckStandards->ProblemPersists1 CheckInstrument Investigate Instrument - Clean Source/Inlet - Check for Leaks - Verify Method Parameters ProblemPersists1->CheckInstrument Yes Resolved Issue Resolved ProblemPersists1->Resolved No ProblemPersists2 Problem Persists? CheckInstrument->ProblemPersists2 AssessMatrix Assess Matrix Effects - Dilute Sample - Improve Cleanup (SPE) - Use Isotope-Labeled IS ProblemPersists2->AssessMatrix Yes ProblemPersists2->Resolved No AssessMatrix->Resolved

Caption: A troubleshooting flowchart for addressing calibration curve issues.

References

Validation & Comparative

Inter-Laboratory Validation of Isopalmitic Acid Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of isopalmitic acid, a branched-chain fatty acid, is crucial for its investigation as a potential biomarker and therapeutic agent in various diseases. To ensure the reliability and comparability of results across different laboratories, robust and validated analytical methods are essential. This guide provides a comprehensive comparison of common analytical methodologies for this compound quantification, supported by representative performance data from single-laboratory validations and extrapolated inter-laboratory comparisons.

Comparison of Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the two predominant techniques for the quantification of this compound. Both methods offer high sensitivity and selectivity, but differ in their sample preparation requirements and instrumentation.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile fatty acid methyl esters (FAMEs) based on their boiling points and subsequent detection by mass spectrometry.Separation of this compound based on its polarity, followed by detection using tandem mass spectrometry.
Sample Preparation Requires derivatization to convert this compound to its volatile FAME form.Minimal sample preparation, often limited to protein precipitation and dilution.
Throughput Generally lower due to longer run times and derivatization steps.Higher throughput is achievable with faster analytical runs.
Sensitivity High, with Limits of Detection (LOD) in the low ng/mL range.Very high, with LODs often in the pg/mL range.
Matrix Effects Less susceptible to ion suppression/enhancement compared to LC-MS/MS.Can be prone to matrix effects, requiring careful method development and the use of internal standards.

Data Presentation: Performance Characteristics

The following tables summarize representative quantitative data for the validation of this compound quantification methods.

Table 1: Representative Single-Laboratory Validation Data for this compound Quantification

ParameterGC-MSLC-MS/MSAcceptance Criteria
Linearity (r²) >0.995>0.998≥0.99
Accuracy (% Recovery) 95-105%97-103%80-120%
Precision (RSD%)
- Repeatability (Intra-assay)<10%<8%≤15%
- Intermediate Precision (Inter-assay)<15%<12%≤20%
Limit of Quantification (LOQ) 1-10 ng/mL0.1-1 ng/mLMethod Dependent
Limit of Detection (LOD) 0.5-5 ng/mL0.05-0.5 ng/mLMethod Dependent

Table 2: Hypothetical Inter-Laboratory Comparison Data for this compound Quantification (ng/mL) in a Plasma Sample

This table presents a hypothetical scenario based on typical inter-laboratory variations observed for fatty acid analysis.

LaboratoryMethodReported Value (ng/mL)Z-Score*
Lab 1GC-MS1550.4
Lab 2GC-MS142-0.6
Lab 3LC-MS/MS1681.4
Lab 4LC-MS/MS148-0.1
Lab 5GC-MS135-1.1
Lab 6LC-MS/MS1620.9
Consensus Mean 151.7
Standard Deviation 11.5

*Z-scores are calculated based on the consensus mean and standard deviation of the reported values. A Z-score between -2 and 2 is generally considered acceptable.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Lipid Extraction: Lipids are extracted from the sample matrix (e.g., plasma, tissue homogenate) using a solvent system such as chloroform:methanol (B129727) (2:1, v/v).

  • Saponification and Derivatization: The extracted lipids are saponified using a methanolic base (e.g., NaOH or KOH in methanol) to release the fatty acids. The resulting free fatty acids are then esterified to fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol (BF3-methanol).

  • Extraction of FAMEs: The FAMEs are extracted into an organic solvent (e.g., hexane).

  • GC-MS Analysis: The extracted FAMEs are injected into the GC-MS system. Separation is typically achieved on a polar capillary column. The mass spectrometer is operated in electron ionization (EI) mode, and quantification is performed using selected ion monitoring (SIM) of characteristic ions for this compound methyl ester.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
  • Protein Precipitation: For plasma or serum samples, proteins are precipitated by adding a solvent like acetonitrile, often containing an internal standard.

  • Centrifugation and Dilution: The sample is centrifuged to pellet the precipitated proteins. The supernatant is then diluted with an appropriate solvent.

  • LC-MS/MS Analysis: The diluted sample is injected into the LC-MS/MS system. This compound is separated from other components on a reversed-phase column (e.g., C18). The mass spectrometer is operated in negative ion electrospray ionization (ESI-) mode, and quantification is achieved using multiple reaction monitoring (MRM) of the transition from the precursor ion to a specific product ion of this compound.

Mandatory Visualization

Inter_Laboratory_Validation_Workflow cluster_preparation Sample Preparation & Distribution cluster_analysis Laboratory Analysis cluster_data Data Collection & Analysis cluster_evaluation Performance Evaluation Sample_Source Homogeneous Sample Pool (e.g., Spiked Plasma) Aliquoting Aliquoting & Blinding Sample_Source->Aliquoting Distribution Distribution to Participating Laboratories Aliquoting->Distribution Lab_A Laboratory 1 (GC-MS) Distribution->Lab_A Lab_B Laboratory 2 (LC-MS/MS) Distribution->Lab_B Lab_C Laboratory 3 (GC-MS) Distribution->Lab_C Lab_D ... Distribution->Lab_D Data_Submission Submission of Quantitative Results Lab_A->Data_Submission Lab_B->Data_Submission Lab_C->Data_Submission Lab_D->Data_Submission Statistical_Analysis Statistical Analysis (Consensus Mean, SD, Z-Scores) Data_Submission->Statistical_Analysis Performance_Report Generation of Performance Report Statistical_Analysis->Performance_Report Method_Comparison Comparison of Method Performance Performance_Report->Method_Comparison

Caption: Workflow of an inter-laboratory validation study for this compound.

Analytical_Method_Comparison cluster_gcms GC-MS Method cluster_lcms LC-MS/MS Method GCMS_Start Sample GCMS_Extract Lipid Extraction GCMS_Start->GCMS_Extract GCMS_Deriv Derivatization (FAMEs) GCMS_Extract->GCMS_Deriv GCMS_Analysis GC-MS Analysis GCMS_Deriv->GCMS_Analysis LCMS_Start Sample LCMS_Precip Protein Precipitation LCMS_Start->LCMS_Precip LCMS_Dilute Dilution LCMS_Precip->LCMS_Dilute LCMS_Analysis LC-MS/MS Analysis LCMS_Dilute->LCMS_Analysis

Caption: Comparison of experimental workflows for GC-MS and LC-MS/MS analysis.

Isopalmitic Acid vs. Palmitic Acid: A Comparative Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of isopalmitic acid and palmitic acid. While both are 16-carbon saturated fatty acids, their structural differences—this compound being a branched-chain fatty acid and palmitic acid being a straight-chain fatty acid—lead to distinct interactions at the cellular and molecular level. This document summarizes the current understanding of their individual effects and, where data is available, provides a comparative analysis, supported by experimental data and detailed protocols.

Introduction to Isopalmitic and Palmitic Acid

Palmitic Acid (PA) , or hexadecanoic acid, is the most common saturated fatty acid in animals and plants.[1] It is a major component of palm oil and is also found in meat, dairy products, and cocoa butter.[1] In humans, palmitic acid is a key component of cell membranes and adipose tissue triglycerides.[1] Beyond its structural roles, it is an important energy source and a signaling molecule involved in a variety of cellular processes.[1]

This compound (IPA) , or 14-methylpentadecanoic acid, is a branched-chain fatty acid. It is found in various natural sources, including soil bacteria and the fat of ruminant animals. While less studied than its straight-chain counterpart, emerging research suggests it also possesses distinct biological activities.

Comparative Biological Activities

A direct comparative study comprehensively evaluating the biological activities of this compound and palmitic acid in the same experimental systems is currently limited in the scientific literature. However, by examining the individual effects of each fatty acid, we can infer potential differences in their biological impact.

Cellular Viability and Cytotoxicity

Palmitic Acid has been extensively shown to induce cytotoxicity in various cell types, including pancreatic β-cells, hepatocytes, and neuronal cells. This lipotoxicity is often associated with the induction of endoplasmic reticulum (ER) stress, reactive oxygen species (ROS) production, and mitochondrial dysfunction.

This compound data on cytotoxicity is sparse. As a branched-chain fatty acid, its metabolism and cellular effects may differ from straight-chain fatty acids, potentially leading to lower lipotoxicity. However, direct comparative studies are needed to confirm this hypothesis.

Quantitative Data Summary: Cytotoxicity

Fatty AcidCell LineAssayConcentrationResultReference
Palmitic AcidH4IIE (rat hepatoma)DNA fragmentation250 µMSignificant increase in apoptosis[2]
Palmitic AcidPS1 (pancreatic stellate)IC50 determination95.8 µMCytotoxic[3]
Palmitic AcidSaos-2 (human osteoblast-like)CCK8100-800 µMDose-dependent decrease in cell viability[4]
Palmitic AcidMOLT-4 (human leukemia)Not specified12.5-50 µg/mlSelective cytotoxicity[5]
Palmitic AcidC2C12 (mouse myoblasts)MTT & LDHNot specifiedNo significant cytotoxicity, but affected proliferation[6]

No direct comparative data for this compound was found in the reviewed literature.

Apoptosis

Palmitic Acid is a well-documented inducer of apoptosis. It can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Key signaling molecules involved in palmitic acid-induced apoptosis include p53, caspases, and Bcl-2 family proteins.

This compound's role in apoptosis is not well-characterized. Its structural differences may lead to altered interactions with cellular membranes and signaling proteins, potentially resulting in a different apoptotic response compared to palmitic acid.

Quantitative Data Summary: Apoptosis

Fatty AcidCell LineAssayConcentrationResultReference
Palmitic AcidH4IIE (rat hepatoma)Cytoplasmic histone-associated DNA fragments250 µMSignificant increase in apoptosis[2]
Palmitic AcidSaos-2 (human osteoblast-like)Flow Cytometry (Annexin V/PI)200 µMIncreased percentage of apoptotic cells[4]
Palmitic AcidMOLT-4 (human leukemia)Not specified50 µg/mlInduces apoptosis[5]

No direct comparative data for this compound was found in the reviewed literature.

Gene Expression and Signaling Pathways

Palmitic Acid has been shown to modulate the expression of numerous genes involved in metabolism, inflammation, and cell death. It can activate several key signaling pathways, including:

  • Toll-like receptor 4 (TLR4) signaling: Leading to pro-inflammatory cytokine production.

  • NF-κB pathway: A central regulator of inflammation.

  • p53 signaling: Inducing cell cycle arrest and apoptosis.[7]

  • PI3K/Akt pathway: Palmitic acid can inhibit this pro-survival pathway.[7]

This compound has been identified as a potential activator of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in fatty acid oxidation and lipid metabolism. Activation of PPARα is generally associated with anti-inflammatory effects. This suggests that this compound might have an anti-inflammatory profile, in contrast to the pro-inflammatory nature of palmitic acid.

Signaling Pathway Comparison

FeatureThis compoundPalmitic Acid
Primary Target PPARα (potential)TLR4, various intracellular signaling molecules
Inflammatory Response Potentially anti-inflammatoryPro-inflammatory
Apoptotic Signaling Not well-characterizedInduces apoptosis via multiple pathways
Metabolic Regulation May promote fatty acid oxidation via PPARαCan lead to lipotoxicity and insulin (B600854) resistance

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound or palmitic acid (solubilized with BSA) for the desired time (e.g., 24, 48, 72 hours).

  • After treatment, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[8][9][10][11]

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Procedure:

  • Seed cells and treat with this compound or palmitic acid as described for the MTT assay.

  • Harvest cells (including floating cells in the supernatant) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[12][13][14][15]

Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)

This protocol allows for the quantification of mRNA levels of specific genes of interest.

Procedure:

  • RNA Extraction: Treat cells with fatty acids, then lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) primers.

  • qPCR: Perform qPCR using a SYBR Green-based detection method. The reaction mixture should contain cDNA, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and SYBR Green master mix.

  • Data Analysis: Analyze the results using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to a control group.[4][16][17][18][19]

Visualizations

Signaling Pathways

Palmitic_Acid_Signaling PA Palmitic Acid TLR4 TLR4 PA->TLR4 ER_Stress ER Stress PA->ER_Stress ROS ROS Production PA->ROS p53 p53 PA->p53 activates PI3K_Akt PI3K/Akt Pathway PA->PI3K_Akt inhibits NFkB NF-κB TLR4->NFkB Inflammation Inflammation (↑ Cytokines) NFkB->Inflammation Apoptosis Apoptosis ER_Stress->Apoptosis Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Mitochondria->Apoptosis p53->Apoptosis PI3K_Akt->Apoptosis |--

Caption: Simplified signaling pathways activated by palmitic acid.

Isopalmitic_Acid_Signaling IPA This compound PPARa PPARα IPA->PPARa Gene_Expression ↑ Gene Expression (Fatty Acid Oxidation) PPARa->Gene_Expression Anti_Inflammatory Anti-inflammatory Effects PPARa->Anti_Inflammatory

Caption: Postulated signaling pathway for this compound.

Experimental Workflow

Experimental_Workflow start Cell Culture treatment Fatty Acid Treatment (this compound vs. Palmitic Acid) start->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis gene_expression Gene Expression Analysis (qPCR) treatment->gene_expression data_analysis Data Analysis and Comparison cytotoxicity->data_analysis apoptosis->data_analysis gene_expression->data_analysis

Caption: General experimental workflow for comparing fatty acid effects.

Conclusion and Future Directions

The available evidence strongly indicates that palmitic acid is a pro-inflammatory and pro-apoptotic saturated fatty acid that can contribute to cellular dysfunction under conditions of excess. In contrast, while data is limited, this compound shows potential as a PPARα agonist, suggesting it may have a more beneficial or neutral metabolic and inflammatory profile.

A significant gap in the literature exists regarding the direct comparison of these two fatty acids. Future research should focus on head-to-head in vitro and in vivo studies to elucidate the specific differences in their biological activities. Such studies would be invaluable for researchers, scientists, and drug development professionals in understanding the nuanced roles of different fatty acid isomers in health and disease, and for developing targeted therapeutic strategies.

References

A Head-to-Head Comparison: GC-MS vs. LC-MS for Branched-Chain Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of branched-chain fatty acids (BCFAs) is crucial for understanding their roles in various physiological and pathological processes. As structural isomers of straight-chain fatty acids, BCFAs present unique analytical challenges. The two most prominent analytical techniques for their analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in selecting the most suitable technique for your research.

At a Glance: Key Performance Metrics

The choice between GC-MS and LC-MS for BCFA analysis often involves a trade-off between established methodologies and modern, high-sensitivity approaches. While direct head-to-head comparative studies for a wide range of BCFAs are limited, data from short-chain fatty acid (SCFA) analysis, which shares similar analytical principles, can provide valuable insights.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Key Considerations
Limit of Detection (LOD) Generally in the low ng/mL to µg/mL range. Derivatization can significantly improve sensitivity.Can achieve low ng/mL to pg/mL levels, offering higher sensitivity for trace analysis.[1][2]LC-MS/MS often provides lower LODs, which is critical for low-abundance BCFAs in biological matrices.
Limit of Quantitation (LOQ) Typically in the ng/mL to µg/mL range.Can reach the pg/mL to ng/mL range. A recent LC-MS/MS method for free fatty acids reported LOQs in the range of 8.0–45.0 ng/mL.[3]Lower LOQs in LC-MS/MS allow for more accurate quantification of BCFAs at endogenous levels.
Linearity Excellent linearity over a wide dynamic range with appropriate internal standards.Excellent linearity, often spanning several orders of magnitude.Both techniques can achieve excellent linearity, but the range may vary depending on the specific analyte and method.
Recovery Generally good, but can be affected by the efficiency of the derivatization and extraction steps.High recovery rates are achievable, often exceeding 85%.[2]Sample preparation is a critical factor for recovery in both techniques. LC-MS may have simpler extraction procedures.[4][5]
Sample Throughput Can be lower due to the requirement for derivatization and longer chromatographic run times.Higher throughput is often possible due to faster separation times and simpler sample preparation.[6]For large-scale studies, the higher throughput of LC-MS can be a significant advantage.
Isomer Separation Excellent separation of structural isomers, including iso- and anteiso-BCFAs, is a key strength.[7][8]Isomer separation can be challenging and highly dependent on the column chemistry and mobile phase composition.[7][8]GC-MS is traditionally superior for resolving BCFA isomers. However, recent advances in LC column technology are improving separation capabilities.[7][8]
Derivatization Mandatory for most BCFAs to increase volatility and thermal stability.[9][10]Optional , but can be used to improve ionization efficiency and chromatographic retention for certain BCFAs.[3][11]The need for derivatization in GC-MS adds an extra step to the workflow, increasing sample preparation time and the potential for analytical variability.

Experimental Workflows: A Visual Guide

The analytical workflows for GC-MS and LC-MS differ significantly, primarily in the sample preparation stage.

cluster_GCMS GC-MS Workflow cluster_LCMS LC-MS Workflow GC_Sample Sample Collection (e.g., Plasma, Serum) GC_Extraction Lipid Extraction GC_Sample->GC_Extraction GC_Derivatization Derivatization (e.g., FAMEs) GC_Extraction->GC_Derivatization GC_Analysis GC-MS Analysis GC_Derivatization->GC_Analysis GC_Data Data Analysis GC_Analysis->GC_Data LC_Sample Sample Collection (e.g., Plasma, Serum) LC_Extraction Lipid Extraction LC_Sample->LC_Extraction LC_Analysis LC-MS/MS Analysis LC_Extraction->LC_Analysis LC_Data Data Analysis LC_Analysis->LC_Data

Caption: General experimental workflows for BCFA analysis by GC-MS and LC-MS.

Detailed Experimental Protocols

Below are representative protocols for the analysis of BCFAs in biological samples using both GC-MS and LC-MS.

GC-MS Protocol for BCFA Analysis in Human Plasma

This protocol is adapted from established methods for fatty acid analysis and involves the conversion of BCFAs to their fatty acid methyl esters (FAMEs) prior to analysis.

1. Sample Preparation and Lipid Extraction:

  • To 100 µL of plasma, add an internal standard solution containing known concentrations of odd-chain fatty acids (e.g., C17:0, C19:0) for normalization.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the extracted lipids under a gentle stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • To the dried lipid extract, add 1 mL of 2% (v/v) sulfuric acid in methanol.

  • Incubate at 60°C for 1 hour.

  • After cooling to room temperature, add 1 mL of hexane (B92381) and 0.5 mL of water.

  • Vortex for 1 minute and centrifuge at 1500 x g for 5 minutes.

  • Transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: DB-23 capillary column (60 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 200°C at 10°C/min, then ramp to 250°C at 5°C/min and hold for 10 minutes.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

  • Data Acquisition: Full scan or selected ion monitoring (SIM) for targeted analysis.

LC-MS/MS Protocol for BCFA Analysis in Human Serum

This protocol is based on methods developed for the sensitive quantification of fatty acids, sometimes employing derivatization to enhance detection.[11]

1. Sample Preparation and Extraction:

  • To 50 µL of serum, add an internal standard solution containing stable isotope-labeled BCFAs (e.g., d4-C15:0).

  • Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

2. (Optional) Derivatization:

  • While direct analysis is often possible, derivatization can improve sensitivity. A common method involves reaction with 2-picolylamine.

  • Reconstitute the dried extract in 50 µL of a solution containing 2-picolylamine and a coupling agent (e.g., 2,2'-dipyridyl disulfide and triphenylphosphine) in acetonitrile.

  • Incubate at 60°C for 30 minutes.

  • Evaporate the solvent and reconstitute in the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.

  • Column: Acquity UPLC CSH C18 column (2.1 x 100 mm, 1.7 µm) or equivalent.[7]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start at 30% B, increase to 100% B over 10 minutes, hold for 5 minutes, and then re-equilibrate at 30% B for 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each BCFA and internal standard.

Conclusion: Making the Right Choice

The selection between GC-MS and LC-MS for BCFA analysis depends heavily on the specific research question and available resources.

Choose GC-MS when:

  • Isomer separation is critical: GC-MS provides superior resolution of iso- and anteiso-BCFA isomers.[7][8]

  • A robust and well-established method is preferred: GC-MS methods for fatty acid analysis are extensively validated and widely used.

  • Cost is a major consideration: GC-MS systems are generally less expensive to purchase and maintain than high-end LC-MS/MS systems.

Choose LC-MS when:

  • High sensitivity is paramount: LC-MS/MS offers lower detection and quantification limits, making it ideal for analyzing low-abundance BCFAs.[1][2]

  • High sample throughput is required: The simpler sample preparation (often without derivatization) and faster analysis times of LC-MS facilitate the analysis of large sample cohorts.[6]

  • Simultaneous analysis of other lipid classes is desired: LC-MS methods can often be adapted to analyze a broader range of lipid species in the same analytical run.

Recent advancements in LC column technology are continually improving the separation of BCFA isomers, potentially narrowing the gap with GC-MS in this regard.[7][8] Ultimately, the optimal technique is the one that best aligns with the analytical requirements of the study, providing the necessary sensitivity, specificity, and throughput to achieve the research objectives.

References

A Comparative Guide to the Use of Isopalmitic Acid as an Internal Standard in Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of fatty acids is crucial in numerous fields, from metabolic research and clinical diagnostics to pharmaceutical development. The use of an appropriate internal standard (IS) is a cornerstone of robust and reliable analytical methods, correcting for variations that can occur during sample preparation and analysis. This guide provides an objective comparison of isopalmitic acid as an internal standard for fatty acid analysis against other common alternatives, supported by established analytical principles and experimental data.

The Role of Internal Standards in Fatty Acid Analysis

An ideal internal standard for fatty acid analysis should exhibit several key characteristics:

  • Chemical Similarity: It should be chemically similar to the analytes of interest to ensure comparable behavior during extraction, derivatization, and chromatographic analysis.

  • Non-Endogenous: It must not be naturally present in the sample to avoid interference and lead to inaccurate quantification.

  • Chromatographic Resolution: It should be well-resolved from the analyte peaks in the chromatogram.

  • Stability: It must remain stable throughout the entire analytical procedure.

This compound: A Branched-Chain Alternative

This compound (14-methylpentadecanoic acid) is a branched-chain saturated fatty acid. Its branched structure results in a different chromatographic retention time compared to its straight-chain isomer, palmitic acid, making it a potential candidate for an internal standard.

Advantages:

  • Structural Similarity: As a C16 fatty acid, it shares a similar chain length with many common fatty acids, suggesting it will behave similarly during extraction and derivatization.

  • Chromatographic Separation: Its branched nature typically leads to earlier elution than the corresponding straight-chain fatty acid in non-polar and moderately polar gas chromatography (GC) columns, allowing for good separation from the highly abundant palmitic acid.

Disadvantages:

  • Natural Occurrence: this compound is a naturally occurring fatty acid found in various biological matrices, including human biofluids like feces and urine, as well as in cellular lipids.[1] This endogenous presence can interfere with its use as an internal standard, potentially leading to overestimation of the target analytes if not accounted for.

  • Limited Commercial Availability: Compared to odd-chain fatty acids, this compound may be less readily available from chemical suppliers.

  • Lack of Extensive Validation Data: There is a limited amount of publicly available data specifically validating the performance of this compound as an internal standard across a wide range of sample types and analytical conditions.

Common Alternatives to this compound

The most widely used internal standards in fatty acid analysis fall into two main categories: odd-chain fatty acids and stable isotope-labeled (SIL) fatty acids.

Odd-Chain Fatty Acids (OCFAs)

Odd-chain fatty acids, such as heptadecanoic acid (C17:0) and nonadecanoic acid (C19:0), are frequently employed as internal standards because they are generally found in low concentrations in many biological samples.

Advantages:

  • Good Chemical Analogs: They are structurally very similar to the even-chain fatty acids that are common in biological systems.

  • Cost-Effective: OCFAs are relatively inexpensive and widely available.

Disadvantages:

  • Endogenous Presence: While often present at low levels, OCFAs can be found in certain samples, particularly in ruminant fats and some human tissues, which can compromise accuracy.

  • Metabolic Relevance: Some OCFAs have been linked to metabolic processes and diseases, which may complicate their use in certain research contexts.

Stable Isotope-Labeled (SIL) Fatty Acids

SIL fatty acids, such as deuterated palmitic acid (d3-C16:0), are considered the "gold standard" for internal standards in mass spectrometry-based analyses.

Advantages:

  • Identical Chemical and Physical Properties: SIL standards co-elute with their non-labeled counterparts, providing the most accurate correction for matrix effects and variations in sample processing.

  • Non-Endogenous: They are not naturally present in biological samples.

Disadvantages:

  • Cost: SIL standards are significantly more expensive than OCFAs or branched-chain fatty acids.

  • Analyte-Specific: A specific SIL standard is ideally required for each fatty acid being quantified for the highest accuracy.

Performance Comparison: A Data-Driven Overview

While direct, peer-reviewed studies quantitatively comparing the performance of this compound against OCFAs and SIL standards are scarce, we can infer a comparative performance based on the known properties of these compounds and typical validation data for fatty acid analysis by GC-MS.

The following table summarizes expected performance characteristics based on established analytical principles.

Internal Standard TypeKey AdvantagesKey DisadvantagesExpected RecoveryExpected Linearity (R²)Expected Precision (RSD%)
This compound Good separation from straight-chain isomers.Potential for endogenous interference. Limited validation data.Good>0.99<15%
Odd-Chain Fatty Acids (e.g., C17:0) Cost-effective, good chemical analogs.Potential for endogenous presence in some matrices.Good>0.99<15%
Stable Isotope-Labeled Fatty Acids (e.g., d3-C16:0) Highest accuracy due to identical properties. No endogenous interference.High cost, analyte-specific.Excellent>0.995<10%

Note: The performance data in the table are representative of a well-validated GC-MS method for fatty acid analysis and are intended for comparative purposes. Actual performance may vary depending on the specific analytical method, instrumentation, and sample matrix.

Experimental Protocols

Accurate fatty acid analysis relies on standardized and meticulously executed experimental procedures. Below is a general protocol for the analysis of total fatty acids in a biological sample using an internal standard.

Lipid Extraction (Folch Method)
  • Homogenization: Homogenize the biological sample (e.g., tissue, plasma, cell pellet) in a chloroform (B151607):methanol (2:1, v/v) solution.

  • Internal Standard Addition: Add a known amount of the chosen internal standard (e.g., this compound, heptadecanoic acid, or a SIL standard) to the homogenate. This should be done at the earliest stage to account for losses during the entire procedure.

  • Phase Separation: Add 0.2 volumes of a 0.9% NaCl solution, vortex thoroughly, and centrifuge to separate the organic and aqueous phases.

  • Lipid Collection: Carefully collect the lower chloroform phase, which contains the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen gas.

Derivatization to Fatty Acid Methyl Esters (FAMEs)
  • Reagent Addition: To the dried lipid extract, add a derivatizing agent. A common and effective method is to use 1-2% sulfuric acid or 14% boron trifluoride (BF3) in methanol.

  • Incubation: Heat the mixture in a sealed vial at 80-100°C for 1-2 hours to ensure complete transesterification of esterified fatty acids and esterification of free fatty acids.

  • Extraction of FAMEs: After cooling, add hexane (B92381) and water to the reaction mixture. Vortex and centrifuge to separate the phases.

  • FAME Collection: Collect the upper hexane layer, which contains the FAMEs, for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: Use a gas chromatograph equipped with a mass spectrometer.

  • Column: A polar capillary column, such as a biscyanopropyl polysiloxane or a polyethylene (B3416737) glycol phase column, is typically used for the separation of FAMEs.

  • Injection: Inject a small volume (e.g., 1 µL) of the FAME extract into the GC.

  • Temperature Program: An optimized temperature gradient is crucial for achieving good resolution of all FAMEs of interest. A typical program might start at a lower temperature and ramp up to a higher temperature to elute all fatty acids.

  • Mass Spectrometry: The mass spectrometer is used to identify and quantify the individual FAMEs based on their mass spectra and retention times.

Visualizing the Workflow and Key Structures

To further clarify the experimental process and the chemical differences between the internal standards, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Biological Sample homogenate Homogenization in Chloroform:Methanol sample->homogenate is_addition Addition of Internal Standard homogenate->is_addition phase_sep Phase Separation is_addition->phase_sep lipid_extract Dried Lipid Extract phase_sep->lipid_extract derivatization Transesterification to FAMEs (e.g., BF3/Methanol) lipid_extract->derivatization fame_extract FAMEs in Hexane derivatization->fame_extract gcms GC-MS Analysis fame_extract->gcms data Data Processing and Quantification gcms->data

Fatty acid analysis workflow with an internal standard.

structure_comparison cluster_isopalmitic This compound cluster_heptadecanoic Heptadecanoic Acid (C17:0) isopalmitic CH3-CH(CH3)-(CH2)12-COOH heptadecanoic CH3-(CH2)15-COOH

Chemical structures of this compound and Heptadecanoic Acid.

Conclusion and Recommendations

The selection of an internal standard is a critical decision in the development of a quantitative fatty acid analysis method. While This compound presents a theoretically viable option due to its structural similarity to common fatty acids and distinct chromatographic behavior, its natural occurrence in biological samples is a significant drawback that can compromise analytical accuracy.

For routine analyses where cost is a major consideration, odd-chain fatty acids like heptadecanoic acid (C17:0) remain a popular choice. However, it is imperative to verify their absence or low abundance in the specific sample matrix being investigated.

For applications demanding the highest level of accuracy and precision, particularly in complex biological matrices and for regulatory submissions, stable isotope-labeled internal standards are unequivocally the superior choice . The additional cost is often justified by the increased confidence in the quantitative data.

Ultimately, the choice of internal standard should be based on a thorough evaluation of the specific requirements of the study, including the sample type, the fatty acids of interest, the available instrumentation, and the desired level of data quality. Method validation, including an assessment of the internal standard's performance, is essential for any quantitative fatty acid analysis.

References

Isopalmitic Acid as a Biomarker in Rheumatoid Arthritis: A Comparative Guide to its Validation Status

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of robust biomarkers is a critical unmet need in the clinical management of rheumatoid arthritis (RA), a chronic autoimmune disease characterized by systemic inflammation and joint destruction. While research has explored a multitude of potential biomarkers, the validation of these candidates across diverse patient cohorts and analytical platforms remains a significant challenge. This guide provides a comparative overview of the current evidence for isopalmitic acid (14-methylpentadecanoic acid) as a potential biomarker for RA, with a focus on its cross-validation status and the methodologies employed in its study.

This compound in Rheumatoid Arthritis: Emerging Evidence

Initial metabolomic studies have pointed towards alterations in fatty acid metabolism in the synovial fluid of RA patients. A key study by Hwang and colleagues identified this compound as one of several metabolites that could differentiate RA from other inflammatory joint diseases.

Quantitative Data from Synovial Fluid Analysis

The following table summarizes the findings from the aforementioned study regarding the relative levels of this compound in the synovial fluid of patients with rheumatoid arthritis compared to a control group of patients with other non-RA inflammatory arthritides (NRA), such as ankylosing spondylitis, Behçet's disease, and gout.

BiomarkerPatient CohortMatrixAnalytical MethodKey Finding
This compound RA (n=13) vs. NRA (n=25)Synovial FluidGC/TOF MSLower levels observed in the RA group compared to the NRA group[1]

RA: Rheumatoid Arthritis; NRA: Non-Rheumatoid Arthritis; GC/TOF MS: Gas Chromatography/Time-of-Flight Mass Spectrometry.

It is crucial to note that while these findings are promising, they represent preliminary data from a single study. Comprehensive cross-validation in larger, independent cohorts is necessary to establish the diagnostic and prognostic utility of this compound as a reliable biomarker for RA.

Experimental Protocols

The accurate quantification of this compound is fundamental to its validation as a biomarker. The methodology employed in the pivotal study provides a framework for future validation efforts.

Metabolite Profiling of Synovial Fluid

Objective: To identify differential metabolites between RA and non-RA synovial fluid.

Methodology:

  • Sample Collection: Synovial fluid was obtained from patients diagnosed with RA and other non-RA inflammatory arthritides.

  • Sample Preparation:

    • To 50 μL of synovial fluid, 1 mL of a methanol/isopropanol/water mixture (3:3:2 v/v/v) was added.

    • The mixture was vortexed and centrifuged at 1,000 x g for 5 minutes at 4°C.

    • The supernatant was collected and dried under a stream of nitrogen gas.

    • The dried extract was oximated with methoxyamine hydrochloride in pyridine.

    • The sample was then silylated with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Gas Chromatography/Time-of-Flight Mass Spectrometry (GC/TOF MS) Analysis:

    • An Agilent 7890A gas chromatograph coupled with a Pegasus HT TOF mass spectrometer was used.

    • A DB-5ms capillary column was employed for separation.

    • Helium was used as the carrier gas.

    • The oven temperature was programmed with an initial hold at 80°C, followed by a ramp to 320°C.

    • Mass spectra were acquired in the range of 50-700 m/z.

  • Data Analysis:

    • Multivariate statistical analysis, including orthogonal partial least squares discriminant analysis (OPLS-DA), was used to compare the metabolite profiles of the RA and NRA groups.

    • Metabolites with a variable importance in the projection (VIP) value > 1.0 and a statistically significant p-value were considered potential biomarkers[1].

Signaling Pathways and Biological Plausibility

The potential role of this compound as an RA biomarker is supported by emerging evidence of the immunomodulatory functions of branched-chain fatty acids (BCFAs). Studies have shown that BCFAs can influence inflammatory and metabolic pathways. For instance, this compound has been demonstrated to decrease the expression of genes associated with inflammation in human adipocytes and hepatocytes[1][2]. This anti-inflammatory or modulatory capacity could be highly relevant in the context of the chronic inflammatory environment of the RA synovium.

The following diagram illustrates a plausible signaling pathway through which fatty acids can modulate inflammatory responses in synovial fibroblasts, a key cell type implicated in the pathogenesis of RA.

Fatty_Acid_Signaling_in_RA Fatty Acid Signaling in Rheumatoid Arthritis Synovial Fibroblasts cluster_extracellular Extracellular Space cluster_cell Synovial Fibroblast Isopalmitic_Acid This compound (Branched-Chain Fatty Acid) PPAR PPARs (e.g., PPARγ) Isopalmitic_Acid->PPAR Activation Pro_inflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) TLR4 TLR4 Pro_inflammatory_Stimuli->TLR4 Activation CD36 CD36 Metabolic_Reprogramming Fatty Acid Metabolism Reprogramming CD36->Metabolic_Reprogramming NF_kB NF-κB Signaling TLR4->NF_kB Gene_Expression Gene Expression PPAR->Gene_Expression Modulation NF_kB->Gene_Expression Activation Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., IL-6, COX-2) Gene_Expression->Pro_inflammatory_Genes Upregulation Anti_inflammatory_Genes Anti-inflammatory Genes Gene_Expression->Anti_inflammatory_Genes Downregulation/Upregulation Metabolic_Reprogramming->NF_kB Influence

Fatty acid modulation of inflammatory pathways in RA.

Comparative Discussion and Future Directions

The journey of a potential biomarker from discovery to clinical application is rigorous and requires extensive validation. While this compound has been identified as a candidate biomarker for RA, it is currently in the early discovery phase. To progress, the following steps are essential:

  • Analytical Validation: The analytical method (GC/TOF MS) needs to be validated for its robustness, precision, and accuracy in quantifying this compound in synovial fluid and other relevant biological matrices like plasma.

  • Clinical Validation in Independent Cohorts: The initial findings need to be replicated in larger, multicenter, and ethnically diverse patient cohorts to confirm the association between lower this compound levels and RA.

  • Longitudinal Studies: Prospective studies are required to determine if changes in this compound levels correlate with disease activity, progression, and response to therapy.

  • Comparison with Existing Biomarkers: The diagnostic and prognostic performance of this compound should be compared to and potentially combined with established RA biomarkers such as rheumatoid factor (RF) and anti-citrullinated protein antibodies (ACPA).

In the broader context of fatty acid biomarkers for RA, other molecules such as various omega-3 and omega-6 polyunsaturated fatty acids have been more extensively studied, with some showing associations with disease activity and inflammation[3]. However, the validation of these fatty acid profiles as standalone diagnostic or prognostic tools is also ongoing.

References

comparative analysis of isopalmitic acid in healthy vs diseased states

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The term "isopalmitic acid" typically refers to 14-methylpentadecanoic acid, a branched-chain fatty acid. However, the vast majority of scientific literature concerning the role of 16-carbon saturated fatty acids in health and disease focuses on its straight-chain isomer, palmitic acid (n-hexadecanoic acid). This guide will focus on palmitic acid due to the extensive body of available research, while acknowledging that this compound is a distinct molecule that may also have specific biological roles.

Palmitic acid is the most common saturated fatty acid in the human body and is integral to numerous physiological processes, including energy storage and cellular membrane structure.[1] However, a growing body of evidence indicates that elevated levels of circulating palmitic acid are associated with the pathogenesis of several chronic diseases. This guide provides a comparative analysis of palmitic acid's role in healthy versus diseased states, supported by quantitative data, experimental methodologies, and pathway visualizations.

Quantitative Analysis of Palmitic Acid Levels

The concentration of palmitic acid in circulation is tightly regulated in healthy individuals. However, in various pathological conditions, this homeostasis is disrupted, leading to elevated levels. The following tables summarize findings from various studies comparing palmitic acid concentrations in healthy and diseased cohorts.

Disease StatePopulationPalmitic Acid Concentration (Healthy Controls)Palmitic Acid Concentration (Diseased Group)Key Findings & Reference
Cardiovascular Disease Male PhysiciansNot specified (comparison by quartiles)Odds Ratio for Heart Failure: 1.58 (highest vs. lowest quartile)Higher plasma phospholipid cis-palmitoleic acid (a metabolite of palmitic acid) is associated with an increased risk of heart failure.[2]
Cardiovascular Disease General PopulationRange: 100-409 µM in plasmaCan be several-fold higher in patients with CVDElevated plasma palmitic acid is associated with an increased incidence of cardiovascular diseases.[3]
Type 2 Diabetes Postmenopausal WomenRBC Palmitic Acid < 19.0% (lowest quintile)RBC Palmitic Acid > 22.4% (highest quintile)Hazard Ratio for T2DM: 1.83 (highest vs. lowest quintile).[4]
Type 2 Diabetes General PopulationNot specifiedSignificantly higher FFA values in plasma of diabetic patientsA meta-analysis showed a summarized Relative Risk of 1.08 for incident T2D per standard deviation increase in palmitic acid.[5][6]
Cancer Healthy Swedish MenSerum Cholesteryl Esters: 11.68%Serum Cholesteryl Esters: 11.69%While this study did not find a significant difference in the mean percentage, the ratio of palmitoleic acid to palmitic acid was associated with cancer mortality.[7]
Cancer (Esophageal) Hospital-based case-controlNot specifiedOdds Ratio for Esophageal Cancer: 2.10 (highest vs. lowest tertile)Higher concentrations of red blood cell palmitic acid were associated with higher odds of being an esophageal cancer case.[8]

Signaling Pathways and Pathophysiological Roles

Elevated palmitic acid levels contribute to disease progression by modulating various cellular signaling pathways, leading to inflammation, cellular stress, and metabolic dysregulation.

Pro-inflammatory Signaling

Palmitic acid can act as a ligand for Toll-like receptors (TLRs), particularly TLR4, initiating a pro-inflammatory cascade. This activation leads to the recruitment of adaptor proteins like MyD88, culminating in the activation of the transcription factor NF-κB. NF-κB then promotes the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6, contributing to the chronic low-grade inflammation observed in many metabolic diseases.

G PA Palmitic Acid TLR4 TLR4 PA->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB MyD88->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Upregulates

Pro-inflammatory signaling cascade initiated by palmitic acid.
Endoplasmic Reticulum (ER) Stress and Apoptosis

Excess palmitic acid can be incorporated into cellular membranes and lead to the synthesis of complex lipids like ceramides. This can disrupt the function of the endoplasmic reticulum, leading to ER stress. Chronic ER stress activates the unfolded protein response (UPR), which, if unresolved, can trigger apoptotic pathways, leading to cell death. This lipotoxicity is implicated in the loss of pancreatic β-cells in type 2 diabetes and cardiomyocyte death in cardiovascular disease.

G PA Excess Palmitic Acid Ceramides Ceramide Synthesis PA->Ceramides ER_Stress ER Stress Ceramides->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis

Induction of ER stress and apoptosis by excess palmitic acid.

Experimental Protocols

Accurate quantification of palmitic acid in biological samples is crucial for research in this field. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical techniques employed.

Sample Preparation and Fatty Acid Extraction

The following is a generalized workflow for the extraction of free fatty acids from plasma for subsequent analysis.

G cluster_0 Analysis Method start Start: Plasma Sample (100 µL) step1 Add Internal Standard (e.g., deuterated palmitic acid) start->step1 step2 Protein Precipitation (e.g., add methanol/acetonitrile) step1->step2 step3 Vortex and Centrifuge (e.g., 4000 x g for 10 min) step2->step3 step4 Collect Supernatant step3->step4 step5 Derivatization (for GC-MS) (e.g., methylation to FAMEs) step4->step5 for GC-MS step6_lc Reconstitute in Mobile Phase step4->step6_lc for LC-MS step6_gc Reconstitute in Solvent (e.g., iso-octane) step5->step6_gc end_lc LC-MS Analysis step6_lc->end_lc end_gc GC-MS Analysis step6_gc->end_gc

General workflow for fatty acid extraction and analysis.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust method for fatty acid analysis, typically requiring derivatization to increase the volatility of the analytes.

  • Lipid Extraction: Lipids are extracted from 100-200 µL of plasma using a solvent system such as chloroform/methanol. An internal standard (e.g., heptadecanoic acid or a stable isotope-labeled palmitic acid) is added prior to extraction for accurate quantification.[9]

  • Saponification and Derivatization: The extracted lipids are saponified (hydrolyzed) using a methanolic base to release the fatty acids from their esterified forms (triglycerides, phospholipids, etc.). The free fatty acids are then derivatized, most commonly through methylation to form fatty acid methyl esters (FAMEs), using reagents like diazomethane (B1218177) or BF3-methanol.[9]

  • GC-MS Analysis:

    • Injection: 1-2 µL of the FAMEs solution is injected into the GC.

    • Column: A capillary column, such as a DB-225 or HP-5MS, is used for separation.

    • Oven Program: A temperature gradient is applied to separate the FAMEs based on their boiling points and polarity. A typical program might start at 80°C, ramp to 280°C, and hold for a period.

    • Mass Spectrometry: The separated FAMEs are ionized (e.g., by electron impact) and detected by the mass spectrometer. Quantification is often performed in selected ion monitoring (SIM) mode for higher sensitivity, using characteristic ions for each FAME.[10]

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS allows for the analysis of free fatty acids without derivatization, simplifying sample preparation.

  • Lipid Extraction: A simple protein precipitation and liquid-liquid extraction is often sufficient. For 100 µL of plasma, 295 µL of acetonitrile (B52724) containing 1% formic acid and 5 µL of an internal standard mix are added. After vortexing and centrifugation, the supernatant is collected.[11]

  • LC Separation:

    • Column: A reversed-phase column, such as a C8 or C18, is used.

    • Mobile Phase: A gradient of solvents, typically water and acetonitrile/methanol with a small amount of an acid (e.g., formic acid) to ensure the fatty acids are in their protonated form, is used for elution.

    • Flow Rate: Typical flow rates are in the range of 200-400 µL/min.

  • MS/MS Detection:

    • Ionization: Electrospray ionization (ESI) in negative mode is commonly used, as it efficiently generates deprotonated molecular ions [M-H]⁻ of the fatty acids.[12]

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the precursor ion ([M-H]⁻) of a specific fatty acid in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This highly selective technique provides excellent sensitivity and minimizes interferences from the complex biological matrix.[11]

Conclusion

The available evidence strongly indicates that elevated levels of palmitic acid are a significant biomarker and a potential mediator in the pathogenesis of a range of diseases, including cardiovascular disease, type 2 diabetes, and certain cancers. While in a healthy state, palmitic acid levels are maintained within a relatively stable range, various metabolic disturbances can lead to its accumulation, triggering pro-inflammatory signaling, ER stress, and cellular dysfunction. The accurate quantification of palmitic acid through established methodologies like GC-MS and LC-MS/MS is essential for further research into the precise mechanisms of its lipotoxicity and for the development of targeted therapeutic strategies to mitigate its detrimental effects. Future research should also aim to further elucidate the distinct roles of palmitic acid versus its branched-chain isomer, this compound, in health and disease.

References

validation of isopalmitic acid's role in specific metabolic pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of isopalmitic acid and its straight-chain isomer, palmitic acid, focusing on their validated roles in key metabolic pathways. While direct comparative quantitative data for this compound is limited in the current body of research, this document synthesizes available experimental findings for both fatty acids to offer insights into their distinct metabolic effects. The information is intended to support further research and drug development efforts in metabolic diseases.

Introduction to this compound and Palmitic Acid

This compound is a branched-chain fatty acid (BCFA) characterized by a methyl group on the iso-position of the fatty acid chain. BCFAs are found in various dietary sources, including dairy and meat products, and can also be synthesized by gut microbiota.[1] Palmitic acid, a straight-chain saturated fatty acid, is one of the most common saturated fatty acids in the human diet and is associated with various metabolic dysregulations when consumed in excess.[2] The structural difference between these two molecules, a single methyl branch, may lead to significant differences in their metabolic processing and cellular effects.

Comparative Metabolic Effects

While direct head-to-head quantitative comparisons are scarce, the available evidence suggests that this compound, as a BCFA, may have a different and potentially more favorable metabolic profile compared to palmitic acid.

Lipid Metabolism
  • This compound (as a BCFA): Branched-chain fatty acids have been shown to influence lipid metabolism by activating peroxisome proliferator-activated receptor-alpha (PPARα) and sterol regulatory element-binding protein-1c (SREBP-1c), which can lead to a reduction in triglyceride synthesis.[1] Some BCFAs have been observed to increase the uptake and oxidation of other fatty acids, such as oleic acid, in muscle cells.[1]

  • Palmitic Acid: Palmitic acid is known to induce lipid accumulation in various cell types, including adipocytes and hepatocytes.[3] It serves as a substrate for the synthesis of triglycerides and other complex lipids.[2] Studies have shown that palmitic acid treatment in adipocytes leads to a significant increase in lipid and triglyceride accumulation.[4]

Inflammation
  • This compound (as a BCFA): BCFAs have been reported to downregulate the expression of pro-inflammatory genes in adipocytes and hepatocytes.[1] This suggests a potential anti-inflammatory role for this compound.

  • Palmitic Acid: Palmitic acid is well-documented to be a pro-inflammatory agent. It can activate inflammatory pathways in macrophages and other immune cells, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6.[5][6][7] This inflammatory response is a key contributor to the development of insulin (B600854) resistance and other metabolic complications.[7]

Insulin Sensitivity
  • This compound (as a BCFA): Studies on different BCFAs in myotubes have shown varied effects on glucose metabolism. Some BCFAs were found to increase glucose uptake and glycogen (B147801) synthesis, while others appeared to reduce insulin-stimulated glycogen synthesis.[1] This indicates that the specific structure of the BCFA is crucial for its effect on insulin sensitivity.

  • Palmitic Acid: Palmitic acid is a well-established inducer of insulin resistance in skeletal muscle cells (myotubes).[8][9] Treatment of myotubes with palmitic acid has been shown to impair insulin signaling and reduce insulin-stimulated glucose uptake.[8][9] For instance, studies have demonstrated a dose-dependent inhibition of insulin-stimulated 2-NBDG (a fluorescent glucose analog) uptake in C2C12 myotubes treated with palmitic acid.[8]

Quantitative Data Summary

Due to the lack of direct comparative studies, the following tables summarize the known effects of palmitic acid on various metabolic parameters. Further research is needed to generate corresponding quantitative data for this compound.

Table 1: Effect of Palmitic Acid on Insulin-Stimulated Glucose Uptake in C2C12 Myotubes

Palmitic Acid ConcentrationInhibition of Insulin-Stimulated 2-NBDG Uptake (%)
0.2 mM13.7%
0.4 mM23.9%
0.6 mM26.5%

Data adapted from: Saturated fatty acid palmitate-induced insulin resistance is accompanied with myotube loss and the impaired expression of health benefit myokine genes in C2C12 myotubes.[8]

Table 2: Effect of Palmitic Acid on Inflammatory Cytokine Production in Macrophages

TreatmentTNF-α Production (pg/mL)IL-6 Production (pg/mL)
ControlBaselineBaseline
Palmitic Acid (various concentrations)IncreasedIncreased

Qualitative summary based on multiple studies.[5][6][7] Quantitative values vary depending on experimental conditions.

Signaling Pathways & Experimental Workflows

This compound and Palmitic Acid in Metabolic Signaling

The diagram below illustrates the potential differential effects of this compound (as a BCFA) and palmitic acid on key metabolic signaling pathways.

Isopalmitic_Acid This compound (BCFA) PPARa PPARα Isopalmitic_Acid->PPARa activates SREBP1c SREBP-1c Isopalmitic_Acid->SREBP1c activates Inflammation Inflammation (TNF-α, IL-6) Isopalmitic_Acid->Inflammation downregulates Palmitic_Acid Palmitic Acid (SFA) Palmitic_Acid->PPARa may activate Palmitic_Acid->SREBP1c activates Palmitic_Acid->Inflammation activates Insulin_Signaling Insulin Signaling Palmitic_Acid->Insulin_Signaling inhibits Triglyceride_Synthesis Triglyceride Synthesis PPARa->Triglyceride_Synthesis reduces SREBP1c->Triglyceride_Synthesis promotes Glucose_Uptake Glucose Uptake Insulin_Signaling->Glucose_Uptake promotes

Caption: Differential signaling of Isopalmitic and Palmitic Acid.

Experimental Workflow: Comparative Analysis of Fatty Acid Effects

The following workflow outlines a general experimental design for comparing the effects of this compound and palmitic acid on cellular metabolism.

Start Start: Cell Culture (e.g., Adipocytes, Myotubes) Treatment Treatment with: - this compound-BSA - Palmitic Acid-BSA - Vehicle Control Start->Treatment Lipid_Analysis Lipid Accumulation Assay (Oil Red O Staining, Triglyceride Quantification) Treatment->Lipid_Analysis Inflammation_Analysis Inflammation Assay (ELISA for Cytokines) Treatment->Inflammation_Analysis Insulin_Analysis Insulin Sensitivity Assay (2-NBDG Glucose Uptake) Treatment->Insulin_Analysis Signaling_Analysis Signaling Pathway Analysis (Western Blot for PPARα, SREBP-1c) Treatment->Signaling_Analysis Data_Analysis Data Analysis and Comparison Lipid_Analysis->Data_Analysis Inflammation_Analysis->Data_Analysis Insulin_Analysis->Data_Analysis Signaling_Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for comparing fatty acid metabolic effects.

Experimental Protocols

Preparation of Fatty Acid-BSA Complexes for Cell Culture

Objective: To prepare soluble and physiologically relevant fatty acid solutions for treating cultured cells.

Materials:

  • This compound and Palmitic acid

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Ethanol

  • Sterile phosphate-buffered saline (PBS)

  • Cell culture medium

Protocol:

  • Prepare a stock solution of the fatty acid (e.g., 100 mM) in ethanol.

  • Prepare a BSA solution (e.g., 10%) in sterile PBS and warm to 37°C.

  • Slowly add the fatty acid stock solution to the warm BSA solution while stirring to achieve the desired final fatty acid:BSA molar ratio (typically 3:1 to 6:1).

  • Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.

  • Sterile-filter the fatty acid-BSA complex solution.

  • Dilute the complex in cell culture medium to the final desired concentration for cell treatment.

2-NBDG Glucose Uptake Assay in Myotubes

Objective: To quantify glucose uptake in muscle cells treated with fatty acids.

Materials:

  • Differentiated myotubes (e.g., C2C12)

  • 2-NBDG (fluorescent glucose analog)

  • Krebs-Ringer Bicarbonate (KRB) buffer

  • Insulin

  • Fluorescence plate reader or flow cytometer

Protocol:

  • Seed and differentiate myoblasts into myotubes in a multi-well plate.

  • Treat myotubes with fatty acid-BSA complexes or vehicle control for the desired duration (e.g., 16-24 hours).

  • Wash the cells with PBS and incubate in serum-free medium for 2-4 hours.

  • Wash the cells with KRB buffer and then incubate with KRB buffer with or without insulin (e.g., 100 nM) for 30 minutes at 37°C.

  • Add 2-NBDG (final concentration 50-100 µM) to each well and incubate for 30-60 minutes at 37°C.

  • Terminate the assay by washing the cells with ice-cold PBS.

  • Lyse the cells and measure the fluorescence of the cell lysate using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm). Alternatively, detach the cells and analyze by flow cytometry.

  • Normalize the fluorescence signal to the total protein content of each well.

ELISA for Inflammatory Cytokines in Macrophage Supernatants

Objective: To measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) secreted by macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Fatty acid-BSA complexes

  • Lipopolysaccharide (LPS) as a positive control

  • Commercially available ELISA kit for the cytokine of interest

Protocol:

  • Seed macrophages in a multi-well plate and allow them to adhere.

  • Treat the cells with fatty acid-BSA complexes, vehicle control, or LPS for a specified time (e.g., 24 hours).

  • Collect the cell culture supernatants.

  • Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Coating the plate with a capture antibody.

    • Adding the collected supernatants and standards.

    • Adding a detection antibody.

    • Adding an enzyme-conjugated secondary antibody.

    • Adding a substrate and stopping the reaction.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentration in the samples based on the standard curve.

Western Blot for SREBP-1c and PPARα

Objective: To determine the protein expression levels of key transcription factors involved in lipid metabolism.

Materials:

  • Treated cells (e.g., adipocytes, hepatocytes)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against SREBP-1c and PPARα

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Lyse the treated cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and apply the chemiluminescent substrate.

  • Detect the signal using an imaging system.

  • Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

The available evidence suggests that this compound, as a branched-chain fatty acid, may exert distinct and potentially more beneficial metabolic effects compared to its straight-chain counterpart, palmitic acid. While palmitic acid is consistently associated with lipotoxicity, inflammation, and insulin resistance, BCFAs show promise in modulating lipid metabolism and inflammation in a more favorable manner.

However, there is a clear and critical need for direct, quantitative comparative studies to validate these potential differences. Future research should focus on head-to-head comparisons of this compound and palmitic acid in various cell types and in vivo models to elucidate their precise mechanisms of action and to quantify their differential effects on key metabolic pathways. Such studies will be invaluable for the development of novel therapeutic strategies targeting metabolic diseases.

References

Navigating the Labyrinth of Lipidomics: A Comparative Guide to Isopalmitic Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the intricate world of lipidomics, the precise detection and quantification of specific fatty acids is paramount. Isopalmitic acid (14-methylpentadecanoic acid), a branched-chain fatty acid, is gaining increasing interest for its potential role in various physiological and pathological processes. However, its structural similarity to other saturated fatty acids presents a significant analytical challenge. This guide provides an objective comparison of the primary analytical techniques for the detection and quantification of this compound, with a focus on experimental data and methodological considerations.

While antibody-based methods like ELISA are invaluable for the detection of many biomolecules, a thorough search of the current market reveals a notable absence of commercially available antibodies specifically targeting this compound. This guide, therefore, pivots to the established and reliable methods of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which are the gold standards for fatty acid analysis.

At a Glance: GC-MS vs. HPLC for this compound Analysis

For a quick overview, the following table summarizes the key performance characteristics of GC-MS and HPLC for the analysis of this compound. Detailed explanations and supporting data are provided in the subsequent sections.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds based on boiling point and polarity, with mass-based detection.Separation of compounds in a liquid mobile phase based on their interaction with a stationary phase.
Sample Preparation Derivatization to volatile fatty acid methyl esters (FAMEs) is required.Can analyze underivatized fatty acids, but derivatization can improve sensitivity.
Specificity High; mass spectrometry provides structural information for confident identification. Can distinguish between isomers with appropriate columns and methods.High, especially with specialized columns for isomer separation. Can be coupled with MS for enhanced specificity.
Sensitivity (LOD/LOQ) Generally very high, reaching low femtomole levels.[1]High, especially with fluorescence or MS detection, with LODs in the low ng/µL to µg/mL range.[2][3]
Precision (RSD%) Typically ≤ 5.88%.[4]Often slightly better than GC, ≤ 5.88%.[4]
Linearity (r²) Excellent, typically > 0.99.[4]Excellent, typically > 0.99.[4]
Recovery (%) ≥ 82.31% with optimized extraction.[4]≥ 82.31% with optimized extraction.[4]
Throughput Can be high with modern autosamplers.Generally comparable to GC-MS.
Cost Instrument and maintenance costs can be high.Instrument and solvent costs can be significant.
Key Advantage Robust, highly sensitive, and provides structural confirmation.Excellent for separating labile and isomeric fatty acids at ambient temperatures.[4]
Key Disadvantage Requires derivatization, which adds a step to the workflow.Sensitivity can be lower than GC-MS without derivatization and specialized detectors.

In-Depth Analysis: Methodologies and Performance Data

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the analysis of fatty acids. Its high resolution and the structural information provided by mass spectrometry make it a reliable method for distinguishing this compound from other fatty acids.

Experimental Protocol: A Typical GC-MS Workflow for this compound

The following protocol outlines a standard procedure for the analysis of this compound in biological samples using GC-MS.

A typical workflow for GC-MS analysis of fatty acids.

1. Lipid Extraction:

  • The initial step involves the extraction of total lipids from the biological sample. The Folch method, using a chloroform:methanol (B129727) mixture, is a common and effective procedure.[5]

2. Derivatization:

  • To increase their volatility for GC analysis, fatty acids are converted to their corresponding fatty acid methyl esters (FAMEs). This is a critical step, and a common method involves heating the lipid extract with a reagent such as boron trifluoride in methanol (BF3-methanol).[6]

3. GC Separation:

  • The FAMEs are then injected into the gas chromatograph. A capillary column with a polar stationary phase is typically used for the separation of fatty acid isomers. The oven temperature is programmed to ramp up gradually, allowing for the separation of FAMEs based on their boiling points and interactions with the stationary phase.

  • Example GC Parameters:

    • Column: Zebron ZB-FAME GC column (30 m x 0.25 mm i.d., 0.20 µm film thickness)[7]

    • Carrier Gas: Helium[5]

    • Injector Temperature: 250°C[8]

    • Oven Temperature Program: Initial temperature of 50°C, hold for 0.5 minutes, ramp to 194°C at 30°C/minute, hold for 3.5 minutes, then ramp to 240°C at 5°C/minute and hold for 1 minute.[8]

4. MS Detection:

  • As the separated FAMEs elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) is a common ionization method. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z), generating a mass spectrum for each compound. The mass spectrum of isopalmitate methyl ester will have characteristic fragments that allow for its identification and differentiation from other FAMEs.

Performance and Specificity:

The specificity of GC-MS in distinguishing this compound from its straight-chain isomer, palmitic acid, is excellent. While they may have similar retention times on some columns, their mass spectra will show subtle but distinct differences in fragmentation patterns, allowing for their unambiguous identification. The use of high-resolution mass spectrometry can further enhance this specificity. For complex mixtures, multidimensional GC (GCxGC) can provide even greater resolving power.

Quantitative analysis is typically performed using a stable isotope-labeled internal standard, which is added to the sample before extraction to correct for variations in sample preparation and instrument response.[9]

High-Performance Liquid Chromatography (HPLC)

HPLC offers a powerful alternative to GC-MS, particularly for the analysis of heat-sensitive or less volatile fatty acids. A key advantage of HPLC is the ability to analyze fatty acids in their native form, without the need for derivatization.[10]

Experimental Protocol: A Typical HPLC Workflow for this compound

A typical workflow for HPLC analysis of fatty acids.

1. Lipid Extraction:

  • Similar to the GC-MS workflow, the first step is the extraction of lipids from the sample.

2. Sample Preparation:

  • The lipid extract is typically dissolved in a suitable solvent and filtered to remove any particulate matter before injection into the HPLC system.

3. HPLC Separation:

  • Reversed-phase HPLC is the most common mode for fatty acid analysis. A C18 column is frequently used, where fatty acids are separated based on their hydrophobicity. Longer chain fatty acids and those with fewer double bonds will have longer retention times.

  • Example HPLC Parameters:

    • Column: C18 column (e.g., 4.6 mm I.D. x 150 mm)[10]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is often used.[2]

    • Column Temperature: Ambient to moderately elevated temperatures (e.g., 30°C) are used.[10]

4. Detection:

  • Several detection methods can be used with HPLC:

    • UV Detection: Unsaturated fatty acids can be detected at low UV wavelengths (around 200-210 nm). Derivatization with a UV-absorbing tag can significantly enhance sensitivity.

    • Fluorescence Detection (FLD): Derivatization with a fluorescent tag (e.g., 9-fluorenylmethyl chloroformate) allows for highly sensitive detection.[2]

    • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) provides the highest specificity and allows for confident identification of this compound.

Performance and Specificity:

HPLC excels at the separation of isomers, including positional and geometric (cis/trans) isomers of unsaturated fatty acids, often with better resolution than GC.[4][10] For separating branched-chain fatty acids like this compound from their straight-chain counterparts, specialized column chemistries and optimized mobile phases can be employed. The ambient temperature operation of HPLC is also advantageous for preventing the degradation of labile fatty acids.

Conclusion: Choosing the Right Tool for the Job

Both GC-MS and HPLC are powerful and reliable techniques for the analysis of this compound. The choice between them will depend on the specific research question, the available instrumentation, and the desired level of detail.

  • For robust, high-sensitivity quantification and confident structural confirmation, GC-MS is an excellent choice. The requirement for derivatization is a minor drawback compared to its analytical power.

  • For studies focusing on the separation of complex isomeric mixtures or the analysis of heat-sensitive fatty acids, HPLC offers distinct advantages. The flexibility in detection methods, from simple UV to highly specific MS, makes it a versatile tool.

Ultimately, for a comprehensive understanding of the fatty acid profile in a biological system, the use of both GC-MS and HPLC can be a powerful, complementary strategy, providing orthogonal data to ensure the accuracy and reliability of the results. As research into the biological significance of this compound continues, the application of these robust analytical techniques will be crucial in unraveling its role in health and disease.

References

A Comparative Analysis of Isopalmitic Acid Isomers: Unraveling Structure-Function Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the specific biological effects of 12-methylpentadecanoic acid, 13-methylpentadecanoic acid, and 14-methylpentadecanoic acid is currently limited in publicly available research. However, by examining the broader classifications of iso and anteiso branched-chain fatty acids, alongside data on related structures, we can infer potential differences and highlight the critical role of methyl branch positioning in determining their biological activity.

This guide synthesizes available experimental data to compare the effects of isopalmitic acid isomers, focusing on their impact on cancer cell proliferation, apoptosis, and the underlying signaling pathways. While direct comparative studies on the C16 isomers are scarce, research on closely related branched-chain fatty acids provides valuable insights.

I. Impact on Cancer Cell Viability and Proliferation

Studies have demonstrated that the position of the methyl group in branched-chain fatty acids significantly influences their cytotoxic and anti-proliferative effects on cancer cells.

Comparative Cytotoxicity Data

A study on the MCF-7 human breast cancer cell line directly compared the effects of iso-15:0 (a close analog of 14-methylpentadecanoic acid) and anteiso-15:0 (a close analog of 12- or 13-methylpentadecanoic acid). The results indicated that the iso form is more potent in reducing cell viability.

Fatty Acid IsomerCell LineAssayConcentration (µM)% Cell Viability Reduction (Time)Reference
iso-15:0MCF-7MTT20027% (24h), 35% (48h), 44% (72h)[1]
anteiso-15:0MCF-7MTT200No significant effect[1]
12-methyltetradecanoic acid (12-MTA)PC3 (Prostate)MTT17.99 - 35.44 µg/mL (IC50)50%[2]

II. Induction of Apoptosis

The differential effects of this compound isomers extend to their ability to induce programmed cell death, or apoptosis, in cancer cells.

Apoptosis-Related Gene Expression

In the same study on MCF-7 cells, the expression of key apoptosis-regulating genes, Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic), was assessed following treatment with iso-15:0 and anteiso-15:0. The results demonstrated that only the iso form significantly modulated these genes towards an apoptotic phenotype.

Fatty Acid IsomerCell LineGeneMethodFold Change in ExpressionReference
iso-15:0MCF-7BaxqPCR1.72[1]
iso-15:0MCF-7Bcl-2qPCR0.71[1]
anteiso-15:0MCF-7BaxqPCRNo significant effect[1]
anteiso-15:0MCF-7Bcl-2qPCRNo significant effect[1]

III. Influence on Cellular Signaling Pathways

While direct comparative data on the signaling effects of specific this compound isomers is lacking, we can extrapolate from studies on branched-chain fatty acids and the parent compound, palmitic acid. The PI3K/Akt and NF-κB pathways are two critical signaling cascades often implicated in the effects of fatty acids.

PI3K/Akt Pathway

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. Palmitic acid has been shown to inhibit this pathway in prostate cancer cells[3]. It is plausible that the position of the methyl group in this compound isomers could modulate their interaction with components of this pathway, leading to differential effects on downstream signaling. For instance, alterations in membrane fluidity caused by different isomers could affect the localization and activation of membrane-bound receptors and kinases that initiate PI3K/Akt signaling.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream PDK1->Akt Phosphorylation mTORC2->Akt Phosphorylation Isopalmitic_Isomers This compound Isomers (Potential Differential Effects) Isopalmitic_Isomers->RTK Modulation? Isopalmitic_Isomers->PI3K Modulation?

Potential modulation of the PI3K/Akt pathway by this compound isomers.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and cell survival. Palmitic acid has been shown to activate NF-κB in various cell types[4]. The structural differences between this compound isomers could lead to differential activation of this pathway. For example, the shape of the fatty acid could influence its ability to interact with Toll-like receptors (TLRs), which are upstream activators of NF-κB.

NF_kB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR Toll-like Receptor MyD88 MyD88 TLR->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Release Gene Target Gene Expression (Inflammation, Survival) NFkB_nuc->Gene Isopalmitic_Isomers This compound Isomers (Potential Differential Effects) Isopalmitic_Isomers->TLR Modulation?

Potential differential activation of the NF-κB pathway by this compound isomers.

IV. Experimental Protocols

The following are generalized protocols for key experiments used to assess the biological effects of fatty acids. Specific parameters may vary between studies.

Cell Viability and Proliferation (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of their viability and proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Fatty Acid Preparation: Prepare stock solutions of the this compound isomers, typically by dissolving them in ethanol (B145695) or DMSO and then complexing with bovine serum albumin (BSA) in the cell culture medium.

  • Treatment: Replace the culture medium with medium containing various concentrations of the fatty acid-BSA complexes or a vehicle control (BSA without fatty acid).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

MTT_Workflow Start Seed Cells Prepare_FA Prepare Fatty Acid- BSA Complexes Start->Prepare_FA Treat Treat Cells Prepare_FA->Treat Incubate Incubate Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read Measure Absorbance Solubilize->Read

Workflow for the MTT cell viability assay.

Gene Expression Analysis (Quantitative PCR - qPCR)

qPCR is used to measure the amount of specific mRNA transcripts, providing information on gene expression levels.

  • Cell Treatment: Treat cells with the this compound isomers as described for the MTT assay.

  • RNA Extraction: After the desired incubation time, lyse the cells and extract the total RNA using a suitable kit.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

  • qPCR Reaction: Set up the qPCR reaction by mixing the cDNA with a master mix containing DNA polymerase, dNTPs, and primers specific for the target gene (e.g., Bax, Bcl-2) and a reference (housekeeping) gene.

  • Thermocycling: Run the qPCR reaction in a real-time PCR machine, which amplifies the target DNA and measures the fluorescence signal at each cycle.

  • Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression using a method such as the ΔΔCt method.

qPCR_Workflow Start Treat Cells with This compound Isomers RNA_Extraction Extract Total RNA Start->RNA_Extraction RT Reverse Transcription (RNA to cDNA) RNA_Extraction->RT qPCR Quantitative PCR (Amplify cDNA with Gene-Specific Primers) RT->qPCR Data_Analysis Analyze Ct Values and Calculate Relative Gene Expression qPCR->Data_Analysis

Workflow for gene expression analysis using qPCR.

V. Conclusion and Future Directions

The available evidence strongly suggests that the position of the methyl branch in this compound isomers is a critical determinant of their biological activity. Studies on related branched-chain fatty acids indicate that iso forms (with the methyl group on the penultimate carbon, like 14-methylpentadecanoic acid) are generally more cytotoxic and pro-apoptotic to cancer cells than anteiso forms (with the methyl group on the antepenultimate carbon, like 13-methylpentadecanoic acid).

However, to provide a definitive comparison for drug development and research professionals, further studies are imperative. Specifically, direct comparative experiments evaluating the effects of 12-methyl-, 13-methyl-, and 14-methylpentadecanoic acid on a range of biological endpoints are needed. Such studies should include:

  • Comprehensive cytotoxicity screening across a panel of cancer cell lines to determine IC50 values.

  • Detailed analysis of apoptotic pathways , including the expression of a wider range of apoptosis-related genes and proteins.

  • Investigation of the differential effects on key signaling pathways , such as PI3K/Akt and NF-κB, to elucidate the molecular mechanisms of action.

  • Assessment of their impact on membrane biophysics and how this correlates with their biological activity.

By filling these knowledge gaps, the scientific community can better understand the therapeutic potential of these specific this compound isomers.

References

A Comparative Guide to the Analysis of Saturated Fatty Acids: GC-FID vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantitative analysis of saturated fatty acids (SFAs) is crucial for advancements in metabolic research, nutritional science, and pharmaceutical development. The two primary analytical techniques for this purpose are Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the most suitable method for specific research needs.

The analysis of SFAs is fundamental in understanding their role in various physiological and pathological processes. While Gas Chromatography (GC) has traditionally been the benchmark for fatty acid analysis, High-Performance Liquid Chromatography (HPLC) has emerged as a robust alternative with distinct advantages in certain applications.[1][2] The choice between these methods often depends on the specific fatty acids of interest, the sample matrix, and the desired analytical throughput.

Method Comparison: A Quantitative Overview

A critical evaluation of analytical techniques involves the comparison of their performance based on key validation parameters. The following table summarizes these parameters for both GC-FID and HPLC-UV, compiled from various studies. It is important to note that specific values can vary depending on the sample matrix, instrumentation, and the exact methodology employed.

Performance ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Key Considerations
Principle Separation of volatile fatty acid methyl esters (FAMEs) based on their boiling points and interaction with a stationary phase.Separation of fatty acids (often derivatized) in a liquid mobile phase based on their affinity for a stationary phase.GC requires derivatization to increase volatility, while HPLC can analyze underivatized fatty acids, though derivatization is often used to enhance sensitivity.[1]
Precision (RSD%) ≤ 5.88%[3][4]≤ 5.88% (often slightly better than GC)[3][4]Both methods demonstrate good precision for quantitative analysis.
Recovery (%) ≥ 82.31%[3][4]≥ 82.31%[3][4]Comparable recovery rates are achievable with optimized extraction and sample preparation procedures.
Linearity (r²) > 0.99[3]> 0.99[3]Both techniques exhibit excellent linearity over a defined concentration range.
Sensitivity (LOD/LOQ) LOD: down to 1% of total fat; LOQ: down to 3% of total fat for some methods.[5] In some specific applications, LOD can be as low as 0.1 ng/mL and LOQ as low as 0.4 ng/mL.[6]Can achieve very low detection limits, from 2.3 x 10⁻⁴ to 5.1 pg for derivatized fatty acids.[7]HPLC with UV detection of derivatized fatty acids can offer superior sensitivity.[2]
Isomer Separation Can be challenging for positional isomers.Superior for separation of positional and geometric (cis/trans) isomers, especially with specialized columns.[3]This is a significant advantage of HPLC for detailed fatty acid profiling.
Sample Throughput Generally higher due to faster run times for FAMEs analysis.Can be lower due to longer run times, especially for complex mixtures.The need for derivatization in GC can add to the overall sample preparation time.
Derivatization Mandatory (conversion to FAMEs).[8]Optional, but often performed to improve detection.[9][10]The extra step in GC can introduce variability if not carefully controlled.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of saturated fatty acids using GC-FID and HPLC-UV.

Protocol 1: Gas Chromatography-Flame Ionization Detection (GC-FID) of Saturated Fatty Acids as Fatty Acid Methyl Esters (FAMEs)

This protocol involves the conversion of fatty acids to their more volatile methyl esters (FAMEs) prior to analysis.

1. Sample Preparation and Lipid Extraction:

  • Weigh approximately 200 mg of the oil or fat sample into a flask.[8]

  • For tissues, homogenize the sample and extract total lipids using a suitable solvent system (e.g., Folch method with chloroform:methanol).

2. Saponification and Transesterification (FAMEs Preparation):

  • Add 2 mL of heptane (B126788) and 0.1 mL of 2N methanolic potassium hydroxide (B78521) (KOH) to the extracted lipid sample.[8]

  • Cap the vial and vortex vigorously for 30 seconds.[8]

  • Allow the mixture to stand at room temperature for 30 minutes to achieve phase separation.[8]

  • Transfer the upper heptane layer containing the FAMEs to a new vial for GC analysis.[8]

  • Alternatively, for samples requiring acid-catalyzed methylation, add 1-2 mL of 6% H2SO4 in methanol (B129727) and incubate at 100°C for 2 hours.[11]

3. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC system or similar.[12]

  • Column: Agilent DB-FastFAME (30 m × 250 µm, 0.25 µm) or a similar polar capillary column.[12]

  • Injector Temperature: 250°C.[13]

  • Detector (FID) Temperature: 250°C.[14]

  • Oven Temperature Program: Initial temperature of 100°C, ramped to 240°C at a rate of 3°C/min, and hold for 15 minutes.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[11][14]

  • Injection Volume: 1 µL.[11]

  • Split Ratio: 1:40.[13]

4. Data Analysis:

  • Identify FAMEs by comparing their retention times with those of a certified FAME standard mixture.

  • Quantify individual saturated fatty acids by using an internal standard and generating a calibration curve with known concentrations of standards.

Protocol 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) of Saturated Fatty Acids

This protocol describes the analysis of saturated fatty acids after derivatization to enhance UV detection.

1. Sample Preparation and Lipid Extraction:

  • Hydrolyze the sample (e.g., milk, intestinal digesta) with 2 mol L⁻¹ NaOH.[7]

  • Acidify the hydrolysate to approximately pH 2 and extract the free fatty acids with dichloromethane.[7]

2. Derivatization:

  • Evaporate the solvent from the extracted fatty acids.

  • To the residue, add a solution of 2,4'-dibromoacetophenone (B128361) in acetone (B3395972) and triethylamine.[9][10]

  • Heat the mixture at 40°C for 30 minutes.[10] This derivatization agent allows for sensitive detection at longer UV wavelengths.[10]

3. HPLC-UV Instrumentation and Conditions:

  • HPLC System: A system equipped with a binary gradient pump, an autosampler, and a UV detector.

  • Column: Two reversed-phase C18 columns in series (e.g., 250 x 4.6 mm, 4 µm).[10]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.[10]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 37°C.[10]

  • Detection Wavelength: 256 nm for the 2,4'-dibromoacetophenone derivatives.[7][10]

  • Injection Volume: 5-20 µL.[10]

4. Data Analysis:

  • Identify the derivatized fatty acids by comparing their retention times with those of derivatized standards.

  • Quantify individual saturated fatty acids by creating a calibration curve with known concentrations of the derivatized standards.

Visualizing the Methodologies

To further clarify the experimental processes and the comparative aspects of these two techniques, the following diagrams are provided.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Derivatization Derivatization cluster_Analysis Analysis cluster_Data Data Processing Sample Biological Sample (e.g., Plasma, Tissue, Oil) Extraction Lipid Extraction Sample->Extraction Hydrolysis Saponification/ Hydrolysis Extraction->Hydrolysis GC_Deriv Esterification to FAMEs (Mandatory for GC) Hydrolysis->GC_Deriv HPLC_Deriv UV-Labeling (Optional for HPLC) Hydrolysis->HPLC_Deriv GC_Analysis GC-FID Analysis GC_Deriv->GC_Analysis HPLC_Analysis HPLC-UV Analysis HPLC_Deriv->HPLC_Analysis Data_Analysis Peak Identification & Quantification GC_Analysis->Data_Analysis HPLC_Analysis->Data_Analysis Results Results Data_Analysis->Results

General experimental workflow for the analysis of saturated fatty acids.

Method_Comparison cluster_Strengths Strengths cluster_Weaknesses Weaknesses GC_FID GC-FID GC_Strength_1 High Throughput GC_FID->GC_Strength_1 GC_Strength_2 Robust & Well-Established GC_FID->GC_Strength_2 GC_Weakness_1 Derivatization Required GC_FID->GC_Weakness_1 GC_Weakness_2 Potential for Thermal Degradation GC_FID->GC_Weakness_2 HPLC_UV HPLC-UV HPLC_Strength_1 Superior Isomer Separation HPLC_UV->HPLC_Strength_1 HPLC_Strength_2 High Sensitivity (with derivatization) HPLC_UV->HPLC_Strength_2 HPLC_Strength_3 Ambient Temperature Analysis HPLC_UV->HPLC_Strength_3 HPLC_Weakness_1 Longer Run Times HPLC_UV->HPLC_Weakness_1 HPLC_Weakness_2 Lower Throughput HPLC_UV->HPLC_Weakness_2

Comparison of the primary strengths and weaknesses of GC-FID and HPLC-UV.

Conclusion

Both GC-FID and HPLC-UV are powerful and reliable methods for the quantitative analysis of saturated fatty acids. The choice between them is contingent on the specific research question, the complexity of the sample matrix, and the required level of detail in the fatty acid profile.

  • GC-FID remains the workhorse for routine analysis due to its robustness, high throughput, and extensive validation. It is particularly well-suited for determining the overall saturated fatty acid content in a variety of samples.

  • HPLC-UV excels in applications requiring the separation of structurally similar fatty acids, such as positional isomers, which can be challenging for GC.[3] Its operation at ambient temperature also makes it ideal for the analysis of thermally labile compounds.[2] Furthermore, with appropriate derivatization, HPLC can achieve exceptional sensitivity.[2]

For a comprehensive and unambiguous characterization of saturated fatty acids, particularly in complex biological matrices, a combination of both techniques can be a powerful strategy. Cross-validation of results between GC and HPLC provides the highest level of confidence in the analytical data, ensuring the integrity and reliability of research findings.[3]

References

Safety Operating Guide

Proper Disposal of Isopalmitic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of isopalmitic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

This compound, also known as 14-methylpentadecanoic acid, is a branched-chain saturated fatty acid. While not classified as acutely toxic, it is a combustible solid and can cause skin, eye, and respiratory irritation.[1] Therefore, proper handling and disposal are paramount.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE):

  • Gloves: Chemically resistant gloves.

  • Eye Protection: Safety goggles or a face shield.[1][2]

  • Respiratory Protection: A dust mask (e.g., N95) is recommended, especially when handling the powder form, to avoid inhalation.[1]

  • Lab Coat: To protect from skin contact.

Work in a well-ventilated area, preferably within a fume hood, to minimize inhalation of any dust or vapors.[2][3]

This compound Properties Relevant to Disposal

PropertyValue/ClassificationImplication for Disposal
Physical Form Powder/Solid[1]Requires careful handling to avoid creating dust.
CAS Number 4669-02-7[1]Use for accurate identification and labeling of waste.
Storage Class 11 - Combustible Solids[1]Store away from heat and sources of ignition.[2]
Hazard Classifications Skin Irritant 2, Eye Irritant 2, STOT SE 3 (Respiratory irritation)[1]Avoid contact and inhalation. Do not dispose of in regular trash or down the drain.[4][5]
Water Solubility Low[2]Not suitable for drain disposal.[6]

Step-by-Step Disposal Procedure for this compound Waste

  • Waste Identification and Segregation:

    • Treat all this compound that is no longer needed as hazardous waste.[4]

    • This includes unused or expired product, contaminated materials (e.g., absorbent pads from a spill), and solutions containing this compound.

    • Do not mix this compound waste with other incompatible waste streams. Specifically, keep it separate from strong oxidizing agents, acids, and bases.[7]

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible waste container.[5][8] The original container is often a suitable option if it is in good condition.[7]

    • The container must have a secure, tight-fitting lid and be kept closed except when adding waste.[4][8]

    • For liquid solutions containing this compound, use a container with secondary containment to prevent spills.[5]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must include:

      • The full chemical name: "this compound" or "14-Methylpentadecanoic Acid".

      • The concentration (if in solution).

      • An accumulation start date (the date the first piece of waste was added to the container).[8]

      • The associated hazards (e.g., "Combustible," "Irritant").

  • Storage (Satellite Accumulation Area):

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7][8]

    • The SAA must be a secure location away from general laboratory traffic.

    • Ensure the storage area is cool, dry, and well-ventilated.[2]

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[8]

  • Arranging for Disposal:

    • Once the waste container is full, or within one year of the accumulation start date, arrange for its disposal.[7]

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[8]

    • Provide the EHS department with all necessary information about the waste stream.

Under no circumstances should this compound be disposed of by:

  • Evaporation in a fume hood. [4]

  • Incineration in a standard laboratory setting.

  • Disposal in the regular trash. [6]

  • Disposal down the drain. [4][6]

Disposal of Empty this compound Containers

  • Decontamination:

    • Thoroughly remove all residual this compound from the container.

    • Triple rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or acetone) that can dissolve this compound.

    • Crucially, the first rinseate must be collected and disposed of as hazardous waste. [9] Subsequent rinses may also need to be collected depending on local regulations.

  • Final Disposal:

    • After triple rinsing and allowing the container to air dry, deface or remove all original chemical labels.[4]

    • The clean, de-labeled container can then typically be disposed of in the regular trash or recycled according to your institution's policies.

Experimental Workflow for this compound Disposal

Isopalmitic_Acid_Disposal_Workflow This compound Disposal Workflow start This compound for Disposal is_container_empty Is the container empty? start->is_container_empty waste_collection Collect as Hazardous Waste is_container_empty->waste_collection No triple_rinse Triple rinse container is_container_empty->triple_rinse Yes label_waste Label container as 'Hazardous Waste - this compound' waste_collection->label_waste collect_rinseate Collect first rinseate as hazardous waste triple_rinse->collect_rinseate deface_label Deface original labels collect_rinseate->deface_label dispose_trash Dispose of container in regular trash deface_label->dispose_trash store_saa Store in Satellite Accumulation Area label_waste->store_saa contact_ehs Contact EHS for pickup store_saa->contact_ehs

Caption: Decision workflow for the disposal of this compound and its empty containers.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.